molecular formula C8H10FN B152431 (S)-1-(4-fluorophenyl)ethanamine CAS No. 66399-30-2

(S)-1-(4-fluorophenyl)ethanamine

Katalognummer: B152431
CAS-Nummer: 66399-30-2
Molekulargewicht: 139.17 g/mol
InChI-Schlüssel: QGCLEUGNYRXBMZ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-1-(4-Fluorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66399-30-2
Record name (S)-1-(4-Fluorophenyl)-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-(4-fluorophenyl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of (S)-1-(4-fluorophenyl)ethanamine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Fluorinated Amine

This compound is a chiral primary amine that holds significant value as a versatile building block, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its structure is distinguished by three key features: a para-fluorinated phenyl ring, a chiral center at the alpha-carbon, and a primary amine group. The strategic incorporation of a fluorine atom into the phenyl ring is a widely recognized strategy in modern drug design.[1][2] This modification can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles and improved binding interactions with biological targets.[1][3]

The amine functionality serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylations, and the synthesis of more complex heterocyclic systems.[1] Furthermore, the (S)-stereoconfiguration at the benzylic position is frequently crucial for achieving stereospecific interactions with chiral biological receptors, making this compound a sought-after intermediate for enantiomerically pure pharmaceuticals.[4] This guide provides an in-depth exploration of the core chemical properties, synthesis, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Stereochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring proper storage and handling.

PropertyValueReferences
Molecular Formula C₈H₁₀FN[5][6]
Molecular Weight 139.17 g/mol [6][7]
Appearance Colorless to pale-yellow clear liquid[5]
Melting Point -30°C[7][8][9][10]
Boiling Point Approx. 190-195°C (at 760 mmHg); 76°C (at 22 mmHg)[5][7][8][9][10]
Density Approx. 1.03 - 1.06 g/cm³[5][7][8][9][10]
Refractive Index ~1.501[7][8][9][10]
Specific Optical Rotation -23.0 to -27.0 deg (c=1, methanol)
pKa ~8.98 ± 0.10 (Predicted)[8][9][10]
Flash Point Approx. 68 - 75°C[5]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, DCM); Miscible with DMSO[5][6][7][11]
CAS Number 66399-30-2[6][7][9][10][11]

Asymmetric Synthesis: A Protocol for Reductive Amination

The most common and efficient route to this compound is the asymmetric reductive amination of 4-fluoroacetophenone. This process involves the formation of an imine intermediate, which is then stereoselectively reduced to the target chiral amine. The following protocol details a method adapted from established procedures.[9][11]

Causality in Experimental Design

The choice of reagents is critical for success. 4-fluoroacetophenone serves as the readily available prochiral ketone precursor. Ammonium formate is employed as a convenient in-situ source of both ammonia (for imine formation) and a hydride (for reduction) upon decomposition. A chiral catalyst or ligand system is essential to induce enantioselectivity, although some methods achieve resolution post-synthesis. The use of a palladium-based nanocatalyst, as cited in the literature, provides a high surface area for efficient catalysis.[9][11] Methanol is a suitable protic solvent for this transformation.

Detailed Step-by-Step Protocol

Materials:

  • 4-Fluoroacetophenone (1.0 eq.)

  • Ammonium formate (HCO₂NH₄) (10.0 eq.)

  • Palladium catalyst (e.g., Pd°-AmP-MFC, 8 wt%) or similar chiral transfer hydrogenation catalyst

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vial or round-bottom flask with stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-fluoroacetophenone (e.g., 0.2 mmol, 27.6 mg).

  • Reagent Addition: Add ammonium formate (10.0 eq., 2.0 mmol, 126 mg) and the palladium catalyst (e.g., 0.002 mmol).

  • Solvent Addition: Add methanol (e.g., 0.3 mL) to the vial.

  • Reaction Execution: Seal the vial and stir the reaction mixture vigorously at a controlled temperature (as optimized for the specific catalyst, often ranging from room temperature to 60°C) for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Quenching & Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Resuspend the residue in DCM and water. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Acid/Base Wash (Purification): Combine the organic layers and wash with 1 M HCl. This step protonates the desired amine, moving it to the aqueous layer and leaving neutral organic impurities behind.

  • Basification & Re-extraction: Separate the acidic aqueous layer and cool it in an ice bath. Slowly basify by adding 1 M NaOH until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous solution three times with fresh DCM.

  • Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product further by column chromatography on silica gel or by distillation under reduced pressure.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Fluoroacetophenone C Pd Catalyst Methanol, Heat A->C B Ammonium Formate (Amine & Hydride Source) B->C D This compound C->D

Caption: Asymmetric Reductive Amination Workflow.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the range of δ 7.0-7.4 ppm, showing coupling to each other and to the fluorine atom. The methine proton (-CH) alpha to the nitrogen will be a quartet around δ 4.1-4.3 ppm, coupled to the adjacent methyl protons. The amine protons (-NH₂) typically appear as a broad singlet between δ 1.5-2.5 ppm, though its position can vary with concentration and solvent. The methyl protons (-CH₃) will be a doublet around δ 1.3-1.5 ppm, coupled to the methine proton.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the C-F coupling. The ipso-carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The chiral methine carbon (-CH) is expected around δ 50-55 ppm, and the methyl carbon (-CH₃) will appear upfield around δ 24-26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • N-H Stretch: A primary amine will show two characteristic medium-intensity sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[12]

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • N-H Bend: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic C-F stretching band is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (139.17 + 1.01 ≈ 140.18).

Applications in Research and Drug Development

This compound is not typically used for its own biological activity but rather as a critical chiral synthon.[4]

  • Chiral Ligand Synthesis: The amine can be used to form coordination complexes with transition metals like palladium, creating chiral catalysts for asymmetric synthesis.[9][11]

  • Pharmaceutical Intermediates: It is a key building block for a wide range of neurologically active compounds and other therapeutic agents. Its structure is found in precursors to atypical dopamine transporter (DAT) inhibitors, which are being investigated for treating psychostimulant use disorders.[13]

  • Fluorine Advantage: The para-fluoro substituent enhances metabolic stability by blocking a potential site of oxidation on the phenyl ring and can improve target binding affinity through favorable electronic interactions.[1]

G cluster_applications Key Applications A This compound (Chiral Building Block) B Synthesis of Chiral Catalysts (e.g., Palladium Ligands) A->B  Reactive  Amine Group C Development of Novel Therapeutics (e.g., CNS Agents, DAT Inhibitors) A->C  Stereospecificity &  Fluorine Moiety D Scaffold for Agrochemicals & Materials Science A->D  Versatile  Structure

Caption: Core Applications of the Chiral Amine.

Safety, Handling, and Storage

As a corrosive and reactive chemical, proper handling of this compound is paramount.

  • Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[14] It may also be harmful if swallowed. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][16][17]

  • Handling: All manipulations should be performed in a well-ventilated area or inside a chemical fume hood.[5][15][16] Avoid breathing vapors. Ensure eyewash stations and safety showers are readily accessible.[15]

  • Storage: The compound is air-sensitive and should be stored in a cool, dry place away from direct sunlight and incompatible substances like oxidizing agents.[5][8][9][10] It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][8][9][10]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic combination of its primary amine reactivity, defined stereochemistry, and the advantageous properties conferred by its fluorinated aromatic ring. A thorough understanding of its chemical properties, synthetic routes, and analytical profile—as detailed in this guide—is essential for its effective and safe utilization in the laboratory and in the development of next-generation pharmaceuticals and advanced materials.

References

(S)-1-(4-fluorophenyl)ethanamine molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Applications of (S)-1-(4-fluorophenyl)ethanamine

Introduction

This compound is a chiral primary amine that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereogenic center and a fluorine-substituted aromatic ring, makes it a highly valuable intermediate for the creation of complex, high-value molecules. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, modulate lipophilicity, and improve binding interactions with biological targets.[2] This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis and chiral resolution, analytical characterization, and applications, providing an essential resource for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an ethylamine backbone attached to a benzene ring at the first carbon. This carbon atom is a chiral center, with the amine group, a hydrogen atom, a methyl group, and a 4-fluorophenyl group as its four different substituents. The "(S)" designation indicates the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules. The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and reactivity.[2]

Caption: 2D structure of this compound highlighting the chiral center.

The physicochemical properties of this compound are summarized in the table below. It is a colorless to light orange liquid at room temperature, miscible with organic solvents like dimethyl sulfoxide.[3][4]

PropertyValueReference
CAS Number 66399-30-2[3][4]
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Clear to light orange liquid[2]
Melting Point -30°C[4]
Boiling Point 76°C at 22 mmHg[4]
Density ~1.03 g/cm³[4]
Refractive Index 1.501[4]
pKa 8.98 ± 0.10 (Predicted)[4]
Solubility Soluble in organic solvents like ethanol, methanol, dichloromethane. Miscible with DMSO.[4][5]

Section 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A common and efficient method is the reductive amination of 4-fluoroacetophenone.[4][6]

Asymmetric Synthesis Protocol

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4-fluoroacetophenone.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroacetophenone (1.0 eq.) in a suitable solvent such as methanol.[4]

  • Addition of Reagents: Add ammonium formate (10.0 eq.) as the amine source and hydrogen donor.[4]

  • Catalyst Addition: Introduce a chiral catalyst system. A common approach involves using a palladium-based nanocatalyst (e.g., Pd°-AmP-MFC, 0.002 eq.).[4][6]

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for the required duration (typically several hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture, and quench it with a buffer solution.[4]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the desired chiral amine.

Chiral Resolution: Diastereomeric Crystallization

When a racemic mixture of 1-(4-fluorophenyl)ethanamine is produced, chiral resolution is necessary to isolate the (S)-enantiomer. Diastereomeric crystallization is a classical and effective method.[7]

  • Salt Formation: Dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as L-tartaric acid, in a suitable solvent like methanol or ethanol with gentle heating.[7][8]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of one of the diastereomeric salts, which will have lower solubility.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

  • Extraction and Analysis: Extract the enantiomerically enriched amine with an organic solvent. Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) by chiral HPLC.[7]

Caption: Synthetic and resolution workflow for obtaining this compound.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show a quartet for the methine proton (CH) coupled to the methyl protons and the amine protons, a doublet for the methyl group (CH₃), signals for the aromatic protons in the para-substituted pattern, and a broad singlet for the amine (NH₂) protons.

    • ¹³C NMR: The spectrum will display distinct signals for the methyl carbon, the chiral methine carbon, and the four unique carbons of the fluorophenyl ring. The carbon directly bonded to fluorine will show a large C-F coupling constant.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ appearing at m/z 140.17.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the chiral amine.[7] Using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.[7]

Summary of Expected Analytical Data

TechniqueExpected Result
¹H NMR Signals corresponding to methyl, methine, amine, and aromatic protons.
¹³C NMR Signals for all 8 carbon atoms, with C-F coupling visible.
MS (ESI) [M+H]⁺ at m/z ≈ 140.17
Chiral HPLC Baseline separation of (S) and (R) enantiomers for e.e. determination.

graph "Analytical_Workflow" {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Sample [label="Synthesized Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry"]; HPLC [label="Chiral HPLC"]; Identity [label="Structure Confirmation", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Purity [label="Purity Assessment", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; EE [label="Enantiomeric Excess (e.e.)", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Final [label="QC Passed Material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> NMR -> Identity; Sample -> MS -> Identity; Sample -> HPLC -> EE; Identity -> Purity; EE -> Purity; Purity -> Final; }

Caption: Quality control analytical workflow for this compound.

Section 4: Applications in Research and Drug Development

This compound is a versatile chiral intermediate with broad applications.

  • Pharmaceutical Synthesis: It serves as a key building block for a variety of active pharmaceutical ingredients (APIs). Chiral amines are fundamental in the synthesis of many drugs, and the specific (S)-configuration is often essential for achieving the desired pharmacological activity.[9] Its presence in the structure of selective serotonin reuptake inhibitors (SSRIs) like escitalopram highlights its importance in developing neurologically active compounds.[10] It has also been used in the synthesis of novel histone deacetylase (HDAC) inhibitors as potential anticancer agents.[11]

  • Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides often relies on stereochemically pure intermediates to maximize efficacy and minimize off-target effects.

  • Asymmetric Synthesis: Beyond being a building block, it can be used as a chiral auxiliary or as a component of chiral ligands for metal-catalyzed asymmetric reactions.[6]

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

  • Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also an irritant.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

  • Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation from air and moisture.[4][5] Keep containers tightly sealed and away from incompatible materials such as oxidizing agents.[5]

Conclusion

This compound is a cornerstone chiral building block whose value is underscored by the strategic importance of fluorine in modern drug design. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the development of novel and effective chemical entities.

References

A Comprehensive Technical Guide to the Synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-1-(4-fluorophenyl)ethanamine in Medicinal Chemistry

This compound is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereocenter and a fluorine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this chiral amine a sought-after intermediate in the development of novel therapeutics.[1] This guide provides an in-depth overview of the principal synthetic strategies for obtaining enantiomerically pure this compound, tailored for researchers and professionals in drug development. We will delve into biocatalysis, asymmetric synthesis using chiral auxiliaries, and catalytic asymmetric transfer hydrogenation, presenting not just the methodologies but also the underlying scientific principles that govern these transformations.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. For this compound, the primary challenge lies in controlling the stereochemistry at the benzylic carbon. The following sections detail the most effective and commonly employed strategies to achieve this, each with its own set of advantages and considerations.

Biocatalytic Asymmetric Amination: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules.[2] For the production of this compound, ω-transaminases (ω-TAs) offer a highly selective and efficient route starting from the prochiral ketone, 4-fluoroacetophenone.

Mechanism and Rationale: ω-Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate.[3] The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal 5'-phosphate (PLP) cofactor. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the amination, leading to the formation of a single enantiomer of the amine. L-alanine or isopropylamine are commonly used as inexpensive and readily available amino donors.[4] A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can be addressed by using a large excess of the amino donor or by removing one of the products, such as the pyruvate co-product when using L-alanine.

Experimental Protocol: Biocatalytic Synthesis using ω-Transaminase

This protocol is adapted from methodologies developed for structurally similar fluorinated chiral amines.[5]

  • Enzyme and Reagent Preparation:

    • Prepare a solution of a suitable (S)-selective ω-transaminase in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

    • Prepare a solution of 4-fluoroacetophenone in a water-miscible co-solvent such as dimethyl sulfoxide (DMSO) to overcome substrate insolubility.[4]

    • Prepare a solution of the amino donor (e.g., L-alanine or isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor in the same buffer.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the enzyme solution, the amino donor/PLP solution, and the 4-fluoroacetophenone solution.

    • The final reaction mixture may contain, for example: 50 mM 4-fluoroacetophenone, 1 M L-alanine, 1 mM PLP, and an appropriate concentration of the ω-transaminase in a buffered solution with up to 25-30% (v/v) DMSO.[4]

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction has reached completion, terminate it by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

    • Extract the product into an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by silica gel chromatography or distillation.

dot graph "Biocatalytic_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for biocatalytic synthesis.

Asymmetric Synthesis via Chiral Auxiliary: The Ellman Method

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis. The tert-butanesulfinamide (Ellman's auxiliary) method is particularly effective for the synthesis of a wide variety of chiral amines.[1][3][6]

Mechanism and Rationale: This method involves the condensation of (R)- or (S)-tert-butanesulfinamide with 4-fluoroacetophenone to form an N-sulfinyl imine. The tert-butanesulfinyl group serves as a powerful chiral directing group, controlling the facial selectivity of the subsequent nucleophilic addition (in this case, reduction by a hydride). The bulky tert-butyl group shields one face of the C=N bond, directing the hydride to the opposite face with high diastereoselectivity. The auxiliary can then be easily cleaved under acidic conditions to yield the desired amine.

Experimental Protocol: Asymmetric Reductive Amination using tert-Butanesulfinamide

This protocol is based on the general one-pot method developed by Ellman and coworkers.[7]

  • Imine Formation:

    • To a solution of 4-fluoroacetophenone (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv) in an anhydrous solvent such as THF, add a Lewis acid catalyst and dehydrating agent, typically Ti(OEt)4 (2.0 equiv).

    • Heat the mixture to reflux (approx. 65-70°C) for several hours (e.g., 5-12 h).

    • Monitor the formation of the sulfinylimine by TLC or LC-MS.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to a low temperature (e.g., -48°C).

    • In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH4) (2.0 equiv), in anhydrous THF at the same low temperature.

    • Slowly add the sulfinylimine solution to the NaBH4 solution via cannula.

    • Stir the reaction at low temperature for several hours until the reduction is complete (monitor by TLC).

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NaCl.

    • Allow the mixture to warm to room temperature and filter through celite to remove titanium salts.

    • Extract the filtrate with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

    • Dissolve the crude N-sulfinyl amine in methanol and add a solution of HCl in dioxane (e.g., 4 M).

    • Stir at room temperature for 1-2 hours until cleavage is complete.

    • Concentrate the mixture and partition between water and an organic solvent (e.g., diethyl ether) to remove the cleaved sulfinamide.

    • Basify the aqueous layer with NaOH and extract the free amine with ethyl acetate or dichloromethane.

    • Dry the organic extracts and concentrate to afford the product.

dot graph "Ellman_Method_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for the Ellman synthesis.

Catalytic Asymmetric Transfer Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of imines to chiral amines.[8] This technique avoids the use of high-pressure hydrogen gas and often employs readily available hydrogen donors like isopropanol or formic acid.

Mechanism and Rationale: The process typically utilizes a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. For the synthesis of this compound, the pre-formed imine of 4-fluoroacetophenone is reduced. The chiral catalyst coordinates to the imine and facilitates the transfer of a hydride from the hydrogen donor in a stereoselective manner, leading to the desired enantiomer of the amine.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an Imine

This protocol is a representative example based on established methods for the ATH of aromatic imines.[9][10]

  • Imine Synthesis:

    • Synthesize the imine by reacting 4-fluoroacetophenone with a suitable amine (e.g., benzylamine) in the presence of a dehydrating agent or by azeotropic removal of water. The resulting imine is then isolated.

  • Asymmetric Transfer Hydrogenation:

    • In an inert atmosphere, dissolve the imine (1.0 equiv) in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen donor).

    • Add the chiral ruthenium catalyst (e.g., a Ru(II) complex with a chiral diamine ligand) at a low catalyst loading (e.g., 0.1-1 mol%).

    • Add a base, such as potassium tert-butoxide or potassium hydroxide, which is often required for catalyst activation.

    • Heat the reaction mixture to a specified temperature (e.g., 40-80°C) and stir for the required time (typically a few hours).

    • Monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

    • If a benzyl group was used on the imine nitrogen, it can be removed by hydrogenolysis (e.g., H2, Pd/C) to yield the primary amine.

    • Purify the final product by column chromatography or distillation.

Comparison of Synthetic Routes

FeatureBiocatalytic AminationAsymmetric Synthesis (Chiral Auxiliary)Catalytic Asymmetric Transfer Hydrogenation
Starting Material 4-Fluoroacetophenone4-FluoroacetophenoneImine of 4-Fluoroacetophenone
Key Reagent ω-Transaminase(S)-tert-ButanesulfinamideChiral Ru or Rh catalyst
Stereocontrol Enzyme active siteChiral auxiliaryChiral ligand
Typical Yield Good to Excellent (>80%)Good to Excellent (60-85%)Excellent (>90%)
Typical ee Excellent (>99%)Excellent (>95%)Excellent (>95%)
Advantages "Green" process, mild conditions, high selectivityRobust, well-established, broad substrate scopeHigh efficiency, low catalyst loading, operational simplicity
Disadvantages Enzyme cost/availability, potential substrate/product inhibitionStoichiometric use of auxiliary, multiple stepsCost of precious metal catalyst, requires imine synthesis

Purification and Analytical Characterization

Purification: The final product, this compound, is typically a liquid. Purification can be achieved by:

  • Silica Gel Chromatography: Using a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine on the acidic silica.

  • Distillation: For larger quantities, vacuum distillation can be an effective purification method.

Analytical Data:

  • Chiral HPLC/GC: The enantiomeric excess (ee) of the final product must be determined using a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for the separation of chiral amines.[11]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 1-(4-fluorophenyl)ethanamine would be expected to show a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, and a singlet for the amine protons. A racemic sample of 1-(4-fluorophenyl)ethylamine has been characterized by ¹H-NMR and ¹⁹F-NMR.[12]

    • ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Data for the racemic mixture is available in public databases.[4]

  • Mass Spectrometry: To confirm the molecular weight (139.17 g/mol ).

Conclusion

The synthesis of this compound can be accomplished through several highly effective and stereoselective methods. The choice of a particular route will depend on factors such as the desired scale of the synthesis, cost considerations, available equipment, and environmental impact. Biocatalysis offers a modern, sustainable approach with excellent selectivity. The use of a chiral auxiliary like tert-butanesulfinamide provides a reliable and versatile method, while catalytic asymmetric transfer hydrogenation represents a highly efficient and atom-economical alternative. For drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and scalable production of this key pharmaceutical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-(4-fluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its precise structural confirmation and purity assessment are paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data interpretation and outlining robust, self-validating experimental protocols for researchers and scientists.

Introduction: The Significance of Spectroscopic Fidelity

In the landscape of pharmaceutical development, the stereochemical and structural integrity of a chiral intermediate is not merely a quality metric; it is a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This compound serves as a critical precursor for numerous therapeutic agents. Consequently, its unambiguous identification and characterization are non-negotiable. Spectroscopic methods provide a detailed molecular fingerprint, allowing for the verification of its identity, the assessment of its purity, and the confirmation of its stereochemistry. This guide is structured to provide a comprehensive understanding of the expected spectroscopic data and the rationale behind the observed phenomena.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data accurately, one must first understand the molecule's electronic and structural features.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Key structural features influencing the spectra include:

  • A para-substituted fluorophenyl ring: The strong electronegativity of fluorine and its magnetic nucleus (¹⁹F) will significantly influence the chemical shifts and splitting patterns of nearby protons and carbons.

  • A primary amine (-NH₂): This group provides characteristic signals in both IR and ¹H NMR spectra.

  • A chiral center (C7): This leads to diastereotopic relationships in certain derivatives, though not directly observable in the standard spectra of the enantiomer itself.

  • An ethylamine side chain: Comprising a methine (CH) and a methyl (CH₃) group, which will exhibit predictable spin-spin coupling in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the cornerstone for verifying the carbon skeleton and the placement of non-carbon atoms. The spectrum is defined by chemical shift (δ), integration, and multiplicity.

Interpretation and Causality:

  • Aromatic Protons (H2, H3, H5, H6): Due to the C2 symmetry axis through C1 and C4, we expect two distinct signals for the four aromatic protons. The protons ortho to the fluorine (H3, H5) and those meta (H2, H6) are chemically equivalent. They typically appear as a pair of multiplets, often approximating an "AA'BB'" system or more simply, two triplets or doublets of doublets. Their chemical shifts are influenced by the electron-withdrawing fluorine and the electron-donating aminoethyl group.

  • Methine Proton (H7): This proton is adjacent to both the aromatic ring and the methyl group. Its signal is expected to be a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3)[1]. It will be found in the benzylic region of the spectrum.

  • Amine Protons (-NH₂): The two protons on the nitrogen atom typically appear as a broad singlet.[2][3] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Their chemical shift is highly variable and concentration-dependent.

  • Methyl Protons (H8): These three protons are coupled to the single methine proton (H7), resulting in a doublet (n+1 rule, where n=1).

Data Summary:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic (H2, H6)~ 7.2 - 7.4Multiplet (e.g., t or dd)2H
Aromatic (H3, H5)~ 6.9 - 7.1Multiplet (e.g., t or dd)2H
Methine (H7)~ 4.1 - 4.3Quartet (q)1H
Amine (-NH₂)~ 1.5 - 2.5 (variable)Broad Singlet (br s)2H
Methyl (H8)~ 1.3 - 1.5Doublet (d)3H

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient for a high-quality spectrum.

  • Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

  • Validation: To confirm the -NH₂ peak, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish due to proton-deuterium exchange.[4]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR provides information on the number and electronic environment of unique carbon atoms in the molecule. For fluorinated compounds, the key feature is the observation of carbon-fluorine (C-F) coupling constants.[5][6][7]

Interpretation and Causality:

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons.

    • C4 (ipso-F): This carbon, directly bonded to fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[8] Its chemical shift will be significantly downfield.

    • C3/C5 (ortho): These carbons will appear as a doublet with a two-bond coupling constant (²JCF ≈ 20-25 Hz).

    • C2/C6 (meta): These carbons will also be a doublet, but with a smaller three-bond coupling constant (³JCF ≈ 7-9 Hz).

    • C1 (ipso-Amine): The carbon attached to the ethylamine group will be a doublet with a four-bond coupling constant (⁴JCF), which is typically the smallest (≈ 3-4 Hz).

  • Aliphatic Carbons:

    • C7 (Methine): The benzylic, chiral carbon will appear in the 50-60 ppm range.

    • C8 (Methyl): The terminal methyl carbon will be found further upfield, typically in the 20-30 ppm range.

Data Summary:

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to ¹⁹F) Expected Coupling Constant (JCF, Hz)
C4 (ipso-F)~ 160 - 163Doublet (d)~ 245
C1 (ipso-Amine)~ 140 - 143Doublet (d)~ 3
C2/C6 (meta)~ 127 - 129Doublet (d)~ 8
C3/C5 (ortho)~ 114 - 116Doublet (d)~ 21
C7 (Methine)~ 50 - 55Singlet-
C8 (Methyl)~ 24 - 26Singlet-

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum to show C-F couplings only. A wider spectral width (~220 ppm) is required. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 512 or more) and a short relaxation delay (2 seconds) are necessary.

  • Processing: Perform Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Interpretation and Causality:

  • N-H Stretching: As a primary amine, the molecule will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[2][9][10] These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. Their presence is a strong confirmation of the primary amine functionality.

  • C-H Stretching: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear as stronger bands below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the -NH₂ group results in a characteristic absorption around 1580-1650 cm⁻¹.[10][11]

  • C=C Stretching: Aromatic ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the fingerprint region, typically around 1220-1240 cm⁻¹.

Data Summary:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2970Medium-Strong
N-H Bend (Scissoring)1580 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch1220 - 1240Strong
Aromatic C-H Bend (out-of-plane)~ 830Strong

Experimental Protocol: ATR-FTIR Spectrum Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Interpretation and Causality:

  • Molecular Ion: The molecular formula is C₈H₁₀FN, with a monoisotopic mass of 139.08 Da.[12] The presence of one nitrogen atom dictates that the molecular ion peak (M⁺·) in Electron Ionization (EI) mode will have an odd m/z value, consistent with the Nitrogen Rule.[13] In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 140.

  • Fragmentation Pattern: Phenylethylamines are known to undergo characteristic fragmentation.[14][15][16] The most prominent fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).

    • Base Peak: The cleavage of the C7-C8 bond results in the loss of a methyl radical (·CH₃). This forms a highly stable, resonance-stabilized iminium cation at m/z 124 (C₇H₇FN⁺), which is often the base peak in the spectrum.

    • Another possible, though less significant, fragmentation is the loss of ammonia (NH₃) from the protonated molecule, particularly in ESI-MS.[14][16]

Data Summary:

m/z Value Proposed Fragment Significance
139[C₈H₁₀FN]⁺·Molecular Ion (M⁺·)
140[C₈H₁₀FN+H]⁺Protonated Molecule ([M+H]⁺) in ESI
124 [C₇H₇FN]⁺Base Peak ; loss of ·CH₃ via α-cleavage
109[C₇H₆F]⁺Loss of HCN from the m/z 124 fragment

Experimental Protocol: GC-MS (EI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup: Use a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) coupled to a mass spectrometer. Set an appropriate temperature program for the GC oven to ensure separation from any impurities. For the MS, use standard Electron Ionization (EI) at 70 eV.

  • Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components, which then enter the MS source to be ionized and fragmented. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the ions.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and the key fragment ions.

Workflow for Spectroscopic Characterization

The logical flow of analysis ensures a comprehensive and validated structural assignment.

Caption: A comprehensive workflow for the spectroscopic validation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when the underlying principles are understood. ¹H and ¹³C NMR confirm the precise atomic connectivity and are particularly powerful in identifying the fluorinated aromatic system through characteristic C-F couplings. IR spectroscopy provides rapid and definitive evidence for the primary amine and C-F functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable iminium cation. Together, these techniques provide a self-validating system for the unambiguous structural elucidation and quality control of this vital chemical intermediate.

References

A Senior Application Scientist's Guide to the Commercial Sourcing of (S)-1-(4-fluorophenyl)ethanamine for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Criticality of Chiral Integrity in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the precise control of stereochemistry are paramount. (S)-1-(4-fluorophenyl)ethanamine (CAS: 66399-30-2) embodies both principles, establishing it as a highly valuable chiral building block. Its structure, featuring a fluorinated phenyl ring and a single chiral center, makes it a crucial intermediate for synthesizing a multitude of pharmacologically active agents, particularly those targeting the central nervous system. The fluorine atom can enhance metabolic stability and binding affinity, while the specific (S)-enantiomer configuration is often essential for target engagement and therapeutic efficacy.[1][2]

This guide is designed for researchers, chemists, and supply chain managers in the drug development sector. It moves beyond a simple list of suppliers to provide a framework for strategic sourcing, quality validation, and risk mitigation. The commercial availability of a starting material is not merely a logistical checkpoint; it is the foundation upon which reproducible, high-integrity research is built. This document provides the technical insights and field-proven methodologies to ensure that foundation is solid.

Part 1: Mapping the Commercial Landscape

The procurement of this compound begins with an understanding of the supplier ecosystem. The market ranges from large, well-established chemical houses that cater to a broad research base to specialized manufacturers focusing on chiral intermediates.

Key Commercial Suppliers and Typical Offerings

A survey of the market reveals several key players who consistently list this compound. The available grades and quantities are tailored to different stages of research, from discovery chemistry to process development.

SupplierTypical Purity / Enantiomeric Excess (ee)Available QuantitiesNotes
TCI Chemicals >98.0% (GC)1g, 5g, Bulk InquiryProvides detailed specifications including optical rotation.
Thermo Fisher Scientific ChiPros 99%, ee 99%[3]Varies by catalog numberOften sold under their Acros Organics or Alfa Aesar brands.
Sigma-Aldrich (Merck) AldrichCPR GradeVaries; some listings may be discontinuedThe "AldrichCPR" line is for early discovery; buyer assumes responsibility to confirm purity.
BLDpharm Purity specifications available upon inquiryGram to kilogram scaleOffers online ordering and bulk inquiry options.[4]
ChemicalBook Aggregators Varies (e.g., 98%, 99%)[5][6]Gram to multi-kilogramActs as a marketplace for various manufacturers, requiring careful vetting of the actual supplier.[6][7]

Causality Note: The distinction between "GC purity" and "enantiomeric excess (ee)" is critical. GC purity indicates the percentage of the desired chemical compound relative to achiral impurities. Enantiomeric excess, however, quantifies the stereochemical purity—the excess of the desired (S)-enantiomer over its (R)-enantiomer counterpart. For chiral drug development, a high ee (typically >99%) is non-negotiable to avoid confounding biological data and potential off-target effects from the undesired enantiomer.

The Supply Chain Workflow

Understanding the path from synthesis to your lab bench is key to anticipating potential quality and consistency issues.

cluster_0 Manufacturing & Synthesis cluster_1 Distribution & Sales cluster_2 End User: R&D Laboratory Raw_Materials 4-Fluoroacetophenone (Starting Material) Asymmetric_Synthesis Asymmetric Synthesis (e.g., Reductive Amination) Raw_Materials->Asymmetric_Synthesis Purification Purification & Chiral Resolution Asymmetric_Synthesis->Purification QC_Release Manufacturer QC Release (CoA Generation) Purification->QC_Release Global_Distributor Global Distributor (e.g., TCI, Fisher, Sigma) QC_Release->Global_Distributor Bulk Stocking Online_Aggregator Online Aggregator (e.g., ChemicalBook) QC_Release->Online_Aggregator Listing Regional_Warehouse Regional Warehouse Global_Distributor->Regional_Warehouse Researcher_Procurement Researcher Procurement Regional_Warehouse->Researcher_Procurement Online_Aggregator->Researcher_Procurement Incoming_QC In-House QC Verification (Self-Validation) Researcher_Procurement->Incoming_QC Accepted_Stock Accepted for R&D Use Incoming_QC->Accepted_Stock

Fig 1: Commercial supply chain for a chiral intermediate.

Part 2: A Trust-Based System for Quality Verification

The principle of a self-validating system is paramount. While a supplier's Certificate of Analysis (CoA) is the starting point, in-house verification is the essential confirmatory step. It establishes trust not in the paper, but in the material itself.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the legal and technical declaration of a product's quality. A researcher must scrutinize it for key parameters before the material is even used.

ParameterTypical SpecificationWhy It Matters (Expert Insight)
Purity (by GC) >98.0%Measures the presence of non-target chemical impurities from the synthesis (e.g., residual starting material or side-products). Low purity can introduce unknown variables into experiments.
Enantiomeric Excess (ee) >99%Crucial for ensuring biological activity is derived from the (S)-enantiomer alone. The (R)-enantiomer could be inactive, inhibitory, or even toxic.[3]
Optical Rotation e.g., -23.0 to -27.0 deg (c=1, methanol)An indirect but rapid measure of enantiomeric purity. A value outside the specified range is a major red flag for contamination or incorrect stereochemistry.
Appearance Colorless to Light Yellow LiquidA significant deviation (e.g., dark brown, presence of solids) may indicate degradation or gross impurity.
Identity (by ¹H NMR) Conforms to StructureProvides confirmation of the molecular structure. This is the gold standard for identity verification.
Water Content (Karl Fischer) <0.5%Water can interfere with many organometallic or moisture-sensitive reactions for which this amine might be used.
In-House Verification Protocol: A Self-Validating Workflow

Upon receipt of a new batch, a simple, rapid in-house check is a non-negotiable part of good laboratory practice.

Objective: To confirm the identity and approximate purity of commercially supplied this compound.

Methodology:

  • Sample Preparation: Under an inert atmosphere (if possible, as the compound can be air-sensitive[3][8]), draw ~5-10 mg of the liquid amine.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum. A 300 or 400 MHz spectrometer is sufficient.

  • Data Analysis:

    • Chemical Shifts & Multiplicity: Compare the acquired spectrum to a reference spectrum. Expect to see signals corresponding to the aromatic protons (a doublet of doublets or two apparent doublets), the methine proton (a quartet), and the methyl protons (a doublet). The amine proton may be a broad singlet.

    • Integration: The ratio of the integrated signal areas should correspond to the number of protons (e.g., 4H for aromatic, 1H for methine, 3H for methyl).

    • Impurity Check: Look for any unexpected signals. Small solvent peaks are normal, but other signals could indicate residual starting materials or side products.

  • Decision: If the spectrum matches the expected structure and is free of significant impurities, the batch can be accepted for use.

Decision Framework for Batch Acceptance

This decision tree formalizes the process from procurement to use, ensuring scientific integrity at each step.

Start Procure this compound from Vetted Supplier Check_CoA Review Supplier CoA Start->Check_CoA Perform_QC Perform In-House QC (¹H NMR) Check_CoA->Perform_QC CoA Specs Met Quarantine Quarantine Batch Check_CoA->Quarantine CoA Specs NOT Met Compare_Data Does In-House Data Match CoA & Structure? Perform_QC->Compare_Data Accept Accept Batch Release to R&D Compare_Data->Accept Yes Compare_Data->Quarantine No Contact_Supplier Contact Supplier for Resolution Quarantine->Contact_Supplier Reject Reject Batch Contact_Supplier->Reject

Fig 2: Decision workflow for incoming material validation.

Part 3: Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the compound's integrity and ensuring operator safety. Its classification as a corrosive and air-sensitive liquid dictates specific laboratory protocols.

ParameterSpecificationRationale and Protocol
GHS Hazard Pictogram GHS05 (Corrosion)The compound can cause severe skin burns and eye damage. Always use appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety glasses/goggles, and a lab coat.
GHS Signal Word DangerIndicates a high level of hazard.
Hazard Statements H314: Causes severe skin burns and eye damageWork in a well-ventilated area or chemical fume hood. Have an eyewash station and safety shower readily accessible.
Storage Temperature Room Temperature (<15°C recommended)Store in a cool, dry place away from direct sunlight and heat sources.[9]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen)[4]The amine functionality can be sensitive to air and moisture, potentially leading to degradation over time.[9] Use of a Sure/Seal™ bottle or storage in a glovebox is best practice.
Physical State LiquidLiquid at room temperature, simplifying transfers via syringe or pipette.
Boiling Point ~76°C @ 22 mmHg[3]; 145°C @ 760 mmHg (lit.)[7]Useful information for purification by distillation if required, though typically used as-is from suppliers.

Part 4: The Application Context: Why Stereochemical Purity is Paramount

This compound is not an end product but a critical starting point. Its primary value lies in its ability to introduce a specific stereocenter into a larger, more complex molecule.

The workflow below illustrates its role. An achiral precursor is coupled with the chiral amine to set the stereochemistry early in a synthetic sequence. Any contamination with the (R)-enantiomer would lead to the formation of a diastereomeric impurity that can be difficult and costly to separate in later steps. Furthermore, this diastereomer could have a completely different pharmacological profile, confounding structure-activity relationship (SAR) studies and potentially leading to failed clinical candidates.

Start_Material This compound (High ee %) Coupling Amide Coupling or Reductive Amination Start_Material->Coupling Achiral_Precursor Achiral Precursor (e.g., Keto-acid) Achiral_Precursor->Coupling Diastereomer Single Diastereomer Intermediate Coupling->Diastereomer Further_Steps Further Synthetic Steps (e.g., Cyclization, Deprotection) Diastereomer->Further_Steps API Final Active Pharmaceutical Ingredient (API) (Stereochemically Pure) Further_Steps->API

Fig 3: Role of the chiral amine in a drug synthesis workflow.

This strategic use of a chiral building block is a cornerstone of efficient and predictable pharmaceutical synthesis. The investment in high-quality, fully validated this compound pays dividends throughout the entire drug development pipeline by minimizing downstream purification challenges and ensuring the biological evaluation of the correct, single-enantiomer compound.

Conclusion

The commercial availability of this compound is robust, with numerous suppliers offering various grades and quantities. However, for the discerning scientist in drug development, availability is only the first step. A rigorous, evidence-based approach to procurement is essential. This involves careful supplier selection, meticulous review of analytical documentation, and a commitment to in-house verification. By treating every new batch as a component of a self-validating system, researchers can build a foundation of chemical integrity that supports reproducible science and accelerates the path to novel therapeutics.

References

The Fulcrum of Chirality: A Technical Guide to (S)-1-(4-fluorophenyl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-(4-fluorophenyl)ethanamine, a chiral primary amine, has emerged as a cornerstone in modern medicinal chemistry. Its strategic importance lies in its dual functionality: as a versatile chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs) and as an effective chiral resolving agent. The presence of a fluorine atom on the phenyl ring confers advantageous properties, such as enhanced metabolic stability and modified lipophilicity, making it a favored synthon in drug discovery and development. This guide provides an in-depth analysis of the synthesis, resolution, and application of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Chiral Amine

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic profiles.[1] this compound exemplifies the synergy of this approach with the principles of stereochemistry. Its structure, featuring a chiral center directly attached to a fluorinated aromatic ring, makes it a highly valuable intermediate.[2] This guide will elucidate the critical role of this compound, from its fundamental properties to its application in the synthesis of complex therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and resolution protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 66399-30-2[3][4]
Molecular Formula C₈H₁₀FN[3][5]
Molecular Weight 139.17 g/mol [3][5]
Appearance Clear liquid[5]
Melting Point -30 °C[3]
Boiling Point 76 °C at 22 mmHg[3][4]
Density ~1.03 g/cm³[1][3]
Refractive Index ~1.501[3][4]
Flash Point 68 °C (154.4 °F)[5]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, DMSO)[1][6]
pKa 8.98 ± 0.10 (Predicted)[4]

While specific spectra are proprietary to suppliers, typical spectroscopic data are as follows:

  • ¹H NMR: Spectral data for the analogous compound 1-(4-Fluorophenyl)ethanol shows characteristic aromatic and aliphatic protons. For this compound, one would expect signals corresponding to the aromatic protons (split by fluorine), the methine proton, the amine protons, and the methyl protons.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the fluorinated and non-fluorinated aromatic carbons, as well as the chiral methine carbon and the methyl carbon.

  • FT-IR: The infrared spectrum would exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.[7]

Synthesis and Chiral Resolution: Accessing the Enantiopure Amine

The synthesis of enantiomerically pure this compound is a critical first step for its application in medicinal chemistry. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis from 4-Fluoroacetophenone

A direct and efficient route to the (S)-enantiomer involves the asymmetric reductive amination of 4-fluoroacetophenone. This method leverages chiral catalysts to induce stereoselectivity.

start 4-Fluoroacetophenone intermediate Imine Intermediate start->intermediate + NH₃ - H₂O product This compound intermediate->product Asymmetric Hydrogenation (Chiral Catalyst, e.g., Rh-Diene)

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Asymmetric Reductive Amination [4]

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-fluoroacetophenone (1.0 eq) and a chiral catalyst system (e.g., a rhodium precursor with a chiral diene ligand) in an appropriate solvent like methanol.

  • Amine Source: Add a source of ammonia, such as ammonium formate (10.0 eq).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the recommended pressure.

  • Reaction: Stir the mixture at a specified temperature until the reaction is complete, monitored by techniques like TLC or GC.

  • Work-up: After depressurization, filter the catalyst. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting amine by distillation or column chromatography to yield the desired (S)-enantiomer with high enantiomeric excess.

Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethanamine

Classical resolution via diastereomeric salt formation remains a robust and scalable method. Chiral acids, such as derivatives of tartaric acid, are commonly used.

racemate Racemic (R/S)-Amine diastereomers Mixture of Diastereomeric Salts ((S)-Amine Salt & (R)-Amine Salt) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid Derivative) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine Salt) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Solution liberation Base Treatment less_soluble->liberation product Enantiopure (S)-Amine liberation->product

Caption: Chiral resolution workflow.

Experimental Protocol: Diastereomeric Salt Crystallization [8]

  • Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 eq) of a chiral resolving agent like (+)-di-p-toluoyl-D-tartaric acid in the same solvent, with gentle heating.

  • Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then further cool to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the isolated salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., NaOH). Stir until the salt dissolves completely.

  • Extraction: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for chiral resolution. Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine.[8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [8]

  • Reaction Setup: In a flask, dissolve racemic 1-(4-fluorophenyl)ethanamine and an acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., heptane).

  • Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica Lipase B).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by HPLC. The enzyme will selectively acylate the (R)-enantiomer, leaving the desired (S)-amine unreacted.

  • Separation: Once approximately 50% conversion is reached, filter off the enzyme. The unreacted (S)-amine can then be separated from the acylated (R)-amine by extraction or chromatography.

Applications in Medicinal Chemistry

The utility of this compound is best demonstrated through its application as a chiral building block in the synthesis of APIs and its use as a chiral resolving agent.

Chiral Building Block in API Synthesis

The defined stereochemistry of this compound is transferred to the final drug molecule, which is crucial for its therapeutic efficacy and safety.

Case Study: Synthesis of Apremilast

Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis.[2] The synthesis of Apremilast relies on the key chiral intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. While not directly this compound, the synthetic strategies and the importance of the chiral amine moiety are analogous and highlight its role as a critical component in complex drug synthesis. The synthesis involves the condensation of the chiral amine with 3-acetamidophthalic anhydride.[9][10][11]

amine (S)-Chiral Amine Intermediate apremilast Apremilast amine->apremilast anhydride 3-Acetamidophthalic Anhydride anhydride->apremilast Condensation (e.g., in Acetonitrile, reflux)

Caption: Final step in Apremilast synthesis.

Chiral Resolving Agent

As a chiral base, this compound can be used to resolve racemic acids. The principle is the same as described in section 3.2, but in this case, the amine is the resolving agent rather than the substrate.

Application Example: Resolution of Racemic Ibuprofen

Ibuprofen is a non-steroidal anti-inflammatory drug where the (S)-enantiomer is responsible for the therapeutic effect. This compound can be used to resolve racemic ibuprofen by forming diastereomeric salts.

Table 2: Comparison of Chiral Resolution Strategies

MethodAdvantagesDisadvantages
Asymmetric Synthesis Direct route to the desired enantiomer, potentially higher yield.Requires specialized chiral catalysts which can be expensive.
Diastereomeric Crystallization Scalable, robust, and well-established technology.Yield is theoretically limited to 50% without a racemization step for the unwanted enantiomer.
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Enzymes can be expensive and may have substrate specificity limitations.

Conclusion and Future Perspectives

This compound is a quintessential example of a high-value intermediate in medicinal chemistry. Its utility as both a chiral building block and a resolving agent underscores the importance of stereochemistry in drug design. The strategic placement of the fluorine atom further enhances its appeal, offering a route to compounds with improved drug-like properties. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient and sustainable methods for the synthesis and resolution of such chiral amines will remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for the application of this compound in the ongoing quest for novel and more effective therapeutics.

References

The Cornerstone of Chiral Architecture: A Technical Guide to (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Fluorinated Chiral Amine

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure molecules is paramount. The specific three-dimensional arrangement of atoms in a drug molecule is often the determining factor in its efficacy and safety. Within the arsenal of chiral building blocks available to the synthetic chemist, (S)-1-(4-fluorophenyl)ethanamine has emerged as a particularly valuable and versatile intermediate. Its structure, a simple phenethylamine scaffold, is deceptively powerful. The strategic placement of a fluorine atom on the phenyl ring enhances metabolic stability and modulates lipophilicity, properties highly sought after in drug design.[1] The chiral center at the benzylic position provides a crucial handle for constructing complex, stereochemically defined molecules.

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context of its synthesis, detail modern and efficient production methodologies, and highlight its critical role in the creation of innovative therapeutics.

A Historical Perspective: The Evolution of Synthesis

While a singular, seminal "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for chiral amines and the increasing interest in fluorinated organic compounds in the mid to late 20th century. The synthesis of fluorinated phenylethylamines was a subject of study by the 1980s, indicating a growing recognition of their potential pharmacological value.[2]

The foundational synthetic approach to the racemic parent compound, 1-(4-fluorophenyl)ethanamine, is the reductive amination of 4-fluoroacetophenone.[3] This robust and versatile reaction, which converts a carbonyl group to an amine, remains a cornerstone of amine synthesis today.

The true challenge, and where the ingenuity of synthetic chemistry comes to the fore, lies in the separation of the enantiomers to isolate the desired (S)-form.

Pathways to Enantiopurity: A Comparative Analysis of Synthetic Methodologies

The preparation of enantiomerically pure this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: The Classical and Enzymatic Approaches

Chiral resolution remains a widely practiced and industrially viable method for obtaining single enantiomers.

This classical technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[4] For the resolution of 1-(4-fluorophenyl)ethanamine, derivatives of tartaric acid are commonly employed.[5]

The choice of resolving agent and solvent is critical and often determined empirically.[4] The process, while effective, can be labor-intensive and is theoretically limited to a 50% yield for the desired enantiomer without a racemization step for the unwanted enantiomer.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

Objective: To resolve racemic 1-(4-fluorophenyl)ethanamine to obtain the (S)-enantiomer.

Materials:

  • Racemic 1-(4-fluorophenyl)ethanamine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) and L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallization (Optional): To improve diastereomeric purity, the salt can be recrystallized from hot methanol.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a sodium hydroxide solution until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

A greener and often more selective alternative to classical resolution is enzymatic kinetic resolution. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the easy separation of the acylated enantiomer from the unreacted enantiomer.[6] Candida antarctica Lipase B (CALB) is a frequently used enzyme for this purpose.[6]

Diagram: Enzymatic Kinetic Resolution Workflow

EKR_Workflow racemate Racemic 1-(4-fluorophenyl)ethanamine enzyme Lipase (e.g., CALB) + Acyl Donor racemate->enzyme Selective Acylation separation Separation enzyme->separation s_enantiomer This compound (unreacted) separation->s_enantiomer r_amide (R)-N-acyl-1-(4-fluorophenyl)ethanamine separation->r_amide hydrolysis Hydrolysis r_amide->hydrolysis r_enantiomer (R)-1-(4-fluorophenyl)ethanamine hydrolysis->r_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolving a racemic mixture. A prominent method in this category is the asymmetric reductive amination of 4-fluoroacetophenone. This can be achieved using chiral catalysts or, more recently, through biocatalysis.

This method involves the reduction of an imine, formed in situ from 4-fluoroacetophenone and an ammonia source, using a chiral transition metal catalyst. Chiral ruthenium and rhodium complexes are often employed to effect the enantioselective transfer of hydrogen from a hydrogen donor (e.g., formic acid or isopropanol) to the imine.

In recent years, the use of ω-transaminases has gained significant traction for the synthesis of chiral amines. These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 4-fluoroacetophenone, using an amine donor like isopropylamine. This approach offers high enantioselectivity and operates under mild, environmentally benign conditions.[1][7]

Diagram: Synthetic Pathways to this compound

Synthesis_Pathways cluster_resolution Resolution Pathways cluster_asymmetric Asymmetric Synthesis start 4-Fluoroacetophenone reductive_amination Reductive Amination start->reductive_amination asymmetric_synthesis Asymmetric Reductive Amination (Catalytic or Biocatalytic) start->asymmetric_synthesis racemate Racemic 1-(4-fluorophenyl)ethanamine reductive_amination->racemate resolution Chiral Resolution (Classical or Enzymatic) racemate->resolution final_product This compound resolution->final_product asymmetric_synthesis->final_product

Caption: Overview of synthetic routes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Appearance Colorless to light orange liquid[1]
Boiling Point 76 °C at 22 mmHg
Density ~1.03 g/cm³
CAS Number 66399-30-2

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is demonstrated by its incorporation into a variety of biologically active molecules. Its amine functionality serves as a reactive handle for a wide array of chemical transformations, including amide bond formation, alkylation, and the formation of Schiff bases.[1]

While specific drug names containing this exact fragment are not always publicly disclosed during early development, its structural motif is present in numerous patented compounds with potential therapeutic applications. For instance, it has been used in the synthesis of novel thiourea compounds investigated for their diuretic and saluretic properties.[1] More broadly, the fluorinated phenethylamine scaffold is a key component in many central nervous system (CNS) active agents and other pharmaceuticals where metabolic stability and specific receptor interactions are crucial.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands as a testament to the power of strategic molecular design. The combination of a chiral center and a fluorine substituent has made it an indispensable tool for medicinal chemists. The evolution of its synthesis, from classical resolution to modern biocatalytic methods, reflects the broader trends in organic chemistry towards more efficient, selective, and sustainable practices. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of chiral architecture in drug discovery.

References

An In-depth Technical Guide to the Safe Handling of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Introduction: (S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular targets with specific pharmacological activities. The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding interactions, making it an attractive moiety in drug design. Given its reactivity and potential hazards, a thorough understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before its use. The primary hazards associated with this compound are its corrosive nature and potential for causing severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation.[4][5]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Acute Toxicity, Oral4H302: Harmful if swallowed.[4][5]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[4][5][6]
Flammable liquids4Combustible liquid.[2]

The corrosive nature of this compound is attributed to its basic amine functionality, which can react with moisture on the skin and in the respiratory tract to form corrosive solutions. The aromatic fluorine substitution can also influence its reactivity and toxicological profile.

Engineering Controls: The First Line of Defense

To minimize exposure to this compound, robust engineering controls are essential.[7] These controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4][5] This is crucial for preventing the inhalation of its vapors, which can cause respiratory irritation.[5][6][8] The fume hood should have adequate airflow, and work should be performed at least 6 inches inside the sash.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6][8][9]

  • Eyewash Stations and Safety Showers: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[9][10] In the event of accidental contact, immediate flushing is critical to minimizing injury.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls for this compound cluster_1 Examples Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective Fume Hood Fume Hood Engineering Controls->Fume Hood Ventilation Ventilation Engineering Controls->Ventilation Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Less Effective SOPs SOPs Administrative Controls->SOPs Training Training Administrative Controls->Training Gloves Gloves Personal Protective Equipment (PPE)->Gloves Goggles Goggles Personal Protective Equipment (PPE)->Goggles Lab Coat Lab Coat Personal Protective Equipment (PPE)->Lab Coat Spill_Response_Workflow Spill Detected Spill Detected Assess Spill Size and Location Assess Spill Size and Location Spill Detected->Assess Spill Size and Location Minor Spill in Fume Hood Minor Spill in Fume Hood Assess Spill Size and Location->Minor Spill in Fume Hood Minor & Contained Major Spill or Outside Hood Major Spill or Outside Hood Assess Spill Size and Location->Major Spill or Outside Hood Major or Uncontained Contain Spill Contain Spill Minor Spill in Fume Hood->Contain Spill Evacuate Area Evacuate Area Major Spill or Outside Hood->Evacuate Area Alert Supervisor and EH&S Alert Supervisor and EH&S Evacuate Area->Alert Supervisor and EH&S Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Place in Sealed Container Collect and Place in Sealed Container Absorb with Inert Material->Collect and Place in Sealed Container Decontaminate Area Decontaminate Area Collect and Place in Sealed Container->Decontaminate Area Dispose of as Hazardous Waste Dispose of as Hazardous Waste Decontaminate Area->Dispose of as Hazardous Waste

References

physical properties of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (S)-1-(4-fluorophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a chiral amine, is a critical building block in modern medicinal chemistry and asymmetric synthesis. Its structural motif is prevalent in a range of pharmacologically active compounds, making a thorough understanding of its physical properties essential for its effective use in research and development. This guide provides a detailed examination of these properties, offering both established data and practical experimental protocols for their verification. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

The molecule is identified by its CAS Number 66399-30-2.[1][2][3][4][5][6][7][8][9] Its molecular formula is C₈H₁₀FN, corresponding to a molecular weight of 139.17 g/mol .[1][2][3][5][7][8][10][11] The presence of a fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties and potential biological interactions.[3]

Chemical Structure and Stereochemistry

The defining feature of this compound is its stereochemistry. The "(S)" designation refers to the specific three-dimensional arrangement of the groups around the chiral carbon atom (the carbon bonded to the amino group, the methyl group, the phenyl group, and a hydrogen atom). This specific spatial configuration is crucial for its interaction with other chiral molecules, such as biological receptors or enzymes.[3]

Caption: 2D and stereochemical representation of this compound.

Summary of Core Physical Properties

The physical characteristics of a compound are its first line of identification and a crucial determinant of its handling, storage, and application. The properties of this compound are summarized below.

PropertyValueSource(s)
Appearance Colorless to light yellow, clear liquid[4][9]
Molecular Formula C₈H₁₀FN[1][2][3][5][8][11]
Molecular Weight 139.17 g/mol [1][2][3][5][7][8][10][11]
Melting Point -30 °C[2][5][7][8][9][11][12][13][14]
Boiling Point ~190 - 195 °C (at 760 mmHg) 76 °C (at 22 mmHg) 72 °C (at 21 mmHg)[2][4][5][6][7][8][9][11][12][13][15]
Density 1.03 - 1.06 g/cm³[2][4][5][6][7][8][9][11][12][13][14][15]
Refractive Index 1.501[2][5][7][8][9][11][12][13][14]
Specific Optical Rotation -33° (Neat) -23.0 to -27.0° (c=1, methanol)[1][4]
Flash Point 68 - 76 °C[2][4][5][6][7][8][9][12][14][15]
Solubility Soluble in ethanol, methanol, dichloromethane. Miscible with dimethyl sulfoxide. Sparingly soluble in water.[1][2][5][9][12][13][15][16]
pKa (Conjugate Acid) 8.98 ± 0.10 (Predicted)[5][9][13]

In-Depth Analysis of Physical Properties

State, Appearance, and Odor

At standard ambient temperature and pressure, this compound exists as a colorless to light yellow clear liquid.[4][9] As is characteristic of many low-molecular-weight amines, it possesses a distinct amine-like odor.[15] Its liquid state at room temperature is a consequence of its relatively low melting point of -30°C.[2][5][7][8][9][11][12][13][14]

Thermal Properties: Melting and Boiling Points

The boiling point is a critical parameter for purification by distillation. The reported atmospheric boiling point is in the range of 190-195 °C.[15] However, like many organic compounds, it is often distilled under reduced pressure to prevent thermal degradation. Common literature values include 76 °C at 22 mmHg and 72 °C at 21 mmHg.[2][4][5][7][8][9][11][12][13] This pressure-dependent boiling point is a fundamental characteristic that can be predicted by the Clausius-Clapeyron relation and is vital for designing purification protocols.

Density and Refractive Index

The density, reported between 1.03 and 1.06 g/cm³, and the refractive index of 1.501 serve as important, easily measured physical constants for identity confirmation and purity assessment of a liquid sample.[2][5][7][8][9][11][12][13][14][15] Any significant deviation from these values can indicate the presence of impurities or an incorrect substance.

Solubility Profile

The molecule's solubility is dictated by its structure. The polar amine group allows for hydrogen bonding, granting some solubility in polar solvents. However, the dominant feature is the nonpolar fluorophenyl ring, which makes it readily soluble in organic solvents like methanol, ethanol, and dichloromethane, and miscible with dimethyl sulfoxide (DMSO).[1][2][5][9][12][15] Conversely, its solubility in water is sparse.[13][16] This dual character is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Optical Activity: A Signature of Chirality

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a fundamental property of an enantiomer and is a direct measure of its enantiomeric purity. The reported specific rotation is approximately -33° when measured neat (without solvent) and between -23.0° and -27.0° for a solution of 1 g/100mL in methanol.[1][4] The negative sign indicates that it is levorotatory. This property is the cornerstone of its quality control, ensuring the correct enantiomer is being used for stereospecific applications.

Protocols for Experimental Verification

To ensure the identity and purity of this compound in a laboratory setting, the following protocols are recommended. These methods are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Determination of Boiling Point (Micro-Scale)

Causality: This method is chosen for its efficiency with small sample volumes and its accuracy in determining the boiling point at a specific pressure. It relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point.

Methodology:

  • Preparation: Place a small volume (0.5 - 1.0 mL) of the amine into a small-diameter test tube.

  • Capillary Setup: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.

  • Heating: Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Equilibrium: Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the sample's vapor is replacing the air in the capillary.

  • Reading: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Verification: Record the atmospheric pressure at the time of the experiment to correlate the observed boiling point with literature values.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation & Analysis prep1 Weigh ~100 mg of Amine prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to 10 mL prep2->prep3 measure2 Fill Sample Cell prep3->measure2 measure1 Calibrate Polarimeter with Blank measure1->measure2 measure3 Record Observed Rotation (α) measure2->measure3 calc1 Calculate Specific Rotation [α] = α / (l * c) measure3->calc1 calc2 Compare to Literature Value calc1->calc2

References

An In-Depth Technical Guide to the Solubility of (S)-1-(4-fluorophenyl)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-(4-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its known qualitative solubility characteristics, and detailed, field-proven methodologies for its precise quantitative determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with this important chiral intermediate.

Introduction: The Significance of this compound

This compound, a colorless to light yellow liquid, is a valuable chiral intermediate in organic synthesis.[1] Its stereospecific structure is crucial for its application in the synthesis of enantiomerically pure pharmaceutical compounds, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful. The fluorophenyl moiety can enhance metabolic stability and binding affinity of the final API. Given its role in multi-step syntheses and formulation, a deep understanding of its solubility behavior in various organic media is a critical prerequisite for efficient and scalable process development.

This guide will delve into the molecular-level factors that dictate the solubility of this amine and provide actionable protocols for researchers to generate high-quality, quantitative solubility data.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[2] For this compound, its solubility in a given organic solvent is determined by the balance of the following factors:

  • Molecular Structure: The molecule possesses both a polar primary amine group (-NH2) and a relatively nonpolar fluorophenyl ring.

  • Intermolecular Forces:

    • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), allowing for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ketones).[3]

    • Dipole-Dipole Interactions: The polar C-N and C-F bonds create a net molecular dipole, promoting solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

    • Van der Waals Forces (London Dispersion Forces): The phenyl ring contributes to these weaker, nonpolar interactions, which are the primary forces at play in nonpolar solvents (e.g., toluene, hexanes).

  • Solvent Properties: The polarity, proticity (ability to donate hydrogen bonds), and cohesive energy density of the solvent will determine its ability to overcome the solute-solute interactions within the liquid amine and form a stable solvated state.

  • Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature, as the increased kinetic energy helps to overcome intermolecular forces. However, this relationship must be determined empirically.

  • Crystal Lattice Energy (for solid-state solutes): While this compound is a liquid at room temperature (melting point: -30°C), this factor is critical when considering the solubility of its salts or when working at temperatures below its freezing point.[1]

The interplay of these factors means that this compound is expected to exhibit good solubility in polar protic and aprotic solvents and lower solubility in nonpolar aliphatic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for both theoretical solubility predictions and the design of experimental protocols.

PropertyValueReference(s)
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Melting Point -30°C[1]
Boiling Point 76°C at 22 mmHg[1]
Density ~1.03 g/cm³[1]
pKa (of conjugate acid) 8.98 ± 0.10 (Predicted)[1]
Refractive Index ~1.501[1]

Qualitative Solubility Profile

Published data and supplier information indicate a general qualitative solubility profile for this compound. While not quantitative, this information is useful for initial solvent screening.

SolventReported SolubilityReference(s)
MethanolSoluble[5]
EthanolSoluble[5]
DichloromethaneSoluble[5]
Dimethyl Sulfoxide (DMSO)Miscible[1][6]

Quantitative Determination of Solubility: Experimental Protocols

The absence of extensive quantitative solubility data in the public domain necessitates empirical determination. The following section provides detailed, step-by-step protocols for accurately measuring the solubility of this compound. The gravimetric "Shake-Flask" method is a robust and widely accepted technique for determining thermodynamic solubility.[7]

Experimental Workflow Overview

The overall workflow for solubility determination is a systematic process designed to ensure the creation of a saturated solution and its accurate analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (Gravimetric) cluster_calc Calculation prep_amine High-Purity Amine equilibration 1. Equilibration: Add excess amine to solvent. Equilibrate at constant T (e.g., 24-48h) with constant agitation. prep_amine->equilibration prep_solvent Anhydrous Solvent prep_solvent->equilibration prep_glass Clean, Dry Glassware prep_glass->equilibration settling 2. Settling: Cease agitation. Allow phases to separate (e.g., 12-24h) at constant T. equilibration->settling sampling 3. Sampling: Carefully withdraw an aliquot of the clear supernatant. settling->sampling add_sample 5. Add aliquot to dish. Weigh immediately (m2). sampling->add_sample weigh_dish 4. Weigh pre-dried evaporation dish (m1). weigh_dish->add_sample evaporate 6. Evaporate solvent under controlled conditions. add_sample->evaporate dry_residue 7. Dry residue to constant weight (m3). evaporate->dry_residue calc 8. Calculate Solubility: Solute Mass = m3 - m1 Solvent Mass = m2 - m3 Solubility = (Solute Mass / Solvent Mass) * 100 dry_residue->calc

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Gravimetric Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment:

  • High-purity this compound (≥99%)

  • High-purity, anhydrous organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, toluene, acetone)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Volumetric pipettes and syringes

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Glass evaporation dishes or weighing boats

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved liquid phase at the bottom of the vial after initial mixing.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Ensure constant, vigorous agitation to facilitate the equilibrium between the dissolved and undissolved amine.

    • Equilibrate for a minimum of 24-48 hours. A longer period may be necessary to ensure thermodynamic equilibrium is reached.

  • Phase Separation and Sampling:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 12-24 hours. This allows for the complete separation of the undissolved amine from the saturated solvent phase.

    • Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant (the top layer, which is the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the undissolved amine layer.

    • Immediately filter the collected aliquot through a chemically compatible 0.22 µm syringe filter to remove any microscopic, undissolved droplets.

  • Gravimetric Analysis:

    • Pre-dry a clean glass evaporation dish in an oven and cool it in a desiccator. Weigh the dish on an analytical balance and record the mass (m_dish).

    • Transfer the filtered aliquot of the saturated solution into the pre-weighed dish. Immediately weigh the dish containing the solution and record the mass (m_total).

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the amine (e.g., 40-50°C). A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Continue drying until a constant mass is achieved (i.e., the difference between two consecutive weighings at a 1-hour interval is negligible).

    • Cool the dish containing the amine residue in a desiccator to room temperature and weigh it. Record the final mass (m_final).

  • Calculation of Solubility:

    • Mass of the solute (amine): m_solute = m_final - m_dish

    • Mass of the solvent: m_solvent = m_total - m_final

    • Solubility (in g/100 g of solvent): Solubility = (m_solute / m_solvent) * 100

Factors Influencing Experimental Accuracy

To ensure the trustworthiness of the generated data, consider the following:

  • Purity of Materials: The purity of both the amine and the solvent is critical. Impurities can significantly alter solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately measured temperature (±0.1°C) throughout the experiment.

  • Equilibrium Achievement: Insufficient equilibration time is a common source of error. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility no longer changes.

  • Prevention of Solvent Evaporation: Use tightly sealed vials and handle samples quickly to minimize solvent loss, which would artificially inflate the calculated solubility.

  • Accurate Sampling: Ensure that only the saturated supernatant is sampled, free from any undissolved amine.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical foundation and practical, robust experimental protocols for its determination. By understanding the interplay of intermolecular forces and by employing meticulous experimental techniques such as the gravimetric shake-flask method, researchers can generate the high-quality data required for informed process development, optimization, and formulation in the pharmaceutical and chemical industries.

References

(S)-1-(4-fluorophenyl)ethanamine as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-1-(4-fluorophenyl)ethanamine as a Chiral Building Block

Authored by: A Senior Application Scientist

Abstract

Chiral amines are fundamental structural motifs, forming the backbone of a vast number of pharmaceuticals and biologically active compounds.[1][2] Among these, this compound has emerged as a particularly valuable chiral building block for drug development professionals. This guide provides a comprehensive technical overview of this versatile compound, delving into its synthesis, physicochemical properties, and critical applications. The strategic placement of a fluorine atom on the phenyl ring confers unique properties, such as enhanced metabolic stability and modified lipophilicity, which are highly desirable in modern medicinal chemistry.[3][4] This document serves as a resource for researchers and scientists, offering field-proven insights and detailed protocols to effectively utilize this compound in the synthesis of complex, stereospecific molecular targets.

Physicochemical and Spectroscopic Properties

This compound is a chiral primary amine, typically appearing as a colorless liquid at room temperature.[5][6] Its structure, featuring a stereogenic center and a fluorine-substituted aromatic ring, is crucial for its utility in asymmetric synthesis. The fluorine atom's high electronegativity influences the molecule's electronic properties and its interactions within biological systems.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 66399-30-2[7]
Molecular Formula C₈H₁₀FN[6][8]
Molecular Weight 139.17 g/mol [6][8]
Appearance Clear liquid[5][6]
Boiling Point 72 °C @ 21 mmHg; 76 °C @ 22mm[9]
Density ~1.03 - 1.06 g/cm³[9]
Specific Rotation [α] -23.0° to -27.0° (c=1, methanol)
pKa 8.98 ± 0.10 (Predicted)[5]
Solubility Miscible with dimethyl sulfoxide (DMSO)[8][10]
Storage Store under inert gas (Nitrogen or Argon)[5][9]

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential to confirm the structural integrity of the compound.

Synthesis of Enantiomerically Pure this compound

The production of enantiopure this compound is paramount for its use in pharmaceutical synthesis. The primary methodologies include direct asymmetric synthesis and the resolution of a racemic mixture. The choice of method often depends on factors like scale, cost, and available technology.

Asymmetric Synthesis via Reductive Amination

The most direct and atom-economical approach is the asymmetric reductive amination of a prochiral ketone, 4-fluoroacetophenone.[11] This transformation is typically achieved using a chiral catalyst, which directs the formation of the (S)-enantiomer with high selectivity.

  • Mechanism: The process involves the in situ formation of an imine from 4-fluoroacetophenone and an ammonia source, followed by a stereoselective reduction. Transition metal catalysts, particularly those based on Ruthenium and Iridium with chiral ligands, have proven highly effective for this transformation.[1][11] A common protocol involves using ammonium formate as both the amine and hydride source in the presence of a palladium nanocatalyst.[5][10]

Chiral Resolution of Racemic 1-(4-fluorophenyl)ethanamine

Classical resolution remains a robust and widely practiced technique for obtaining single enantiomers.[12] This involves separating a racemic mixture of the amine into its constituent enantiomers.

  • Diastereomeric Crystallization: This method relies on the reaction of the racemic amine with a chiral resolving agent, such as L-tartaric acid, to form a pair of diastereomeric salts.[13] Due to their different physical properties, these salts exhibit varying solubilities in a given solvent system, allowing for their separation via fractional crystallization. The desired diastereomeric salt is then isolated, and the chiral amine is liberated by treatment with a base.[12][13]

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes, this method offers a greener alternative.[13] Enzymes like lipases can selectively acylate one enantiomer of the amine in the presence of an acyl donor. This leaves the desired (S)-enantiomer unreacted, allowing for its separation from the now-acylated (R)-enantiomer.[13][14][15]

G cluster_0 Synthetic Pathways cluster_1 Chiral Resolution cluster_2 Asymmetric Synthesis racemic Racemic 1-(4-fluorophenyl)ethanamine resolution Diastereomeric Crystallization or Enzymatic Resolution racemic->resolution ketone 4-Fluoroacetophenone asymmetric Asymmetric Reductive Amination ketone->asymmetric Chiral Catalyst, Ammonia Source s_amine This compound resolution->s_amine Separation asymmetric->s_amine

Synthetic routes to this compound.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound as a building block is primarily driven by the advantageous properties conferred by its chiral nature and the presence of fluorine.

  • Enhanced Pharmacokinetic Properties: Fluorine substitution is a well-established strategy in drug design to improve a molecule's metabolic stability.[3][4] The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life. Furthermore, fluorine can modulate lipophilicity, which affects a compound's absorption, distribution, and membrane permeability.[4][16]

  • Versatile Synthetic Intermediate: The primary amine group is a versatile functional handle that readily participates in a wide range of chemical reactions, such as amide bond formation and alkylations, enabling the construction of more complex molecular architectures.[3]

  • Chiral Scaffold: As a chiral synthon, it is used to introduce a specific stereocenter into a target molecule. This is often critical for achieving high affinity and selectivity for biological targets like enzymes and receptors, as the (S)-configuration can be essential for optimal binding.[7][17] It also serves as a ligand in the formation of coordination complexes.[5][10]

Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and analysis of this compound.

Protocol 1: Asymmetric Reductive Amination from 4-Fluoroacetophenone

This protocol is adapted from established palladium-catalyzed methodologies.[5][10]

  • Reaction Setup: To a reaction vial, add 4-fluoroacetophenone (1.0 eq.), ammonium formate (10.0 eq.), and a palladium-on-carbon catalyst (e.g., Pd°-AmP-MFC, ~8 wt%).

  • Solvent Addition: Add methanol as the solvent (approx. 0.15 M concentration of the ketone).

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 60 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction vial in an ice bath. Dilute the mixture with methanol and a buffer solution to quench the reaction.

  • Purification: Filter the catalyst. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This general protocol outlines the classical resolution technique.[12][13]

  • Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq.) and a chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 eq.) in a suitable solvent, such as methanol or ethanol, with gentle heating until a clear solution is formed.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent to remove impurities. The enantiomeric excess of the amine in the salt should be checked at this stage. Recrystallization may be performed to improve diastereomeric purity.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine.

  • Extraction: Extract the liberated (S)-amine with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.

G start Start: Racemic Amine + Chiral Resolving Agent dissolve 1. Dissolve in Suitable Solvent (e.g., MeOH) start->dissolve crystallize 2. Cool Slowly to Induce Crystallization dissolve->crystallize filter 3. Filter to Isolate Diastereomeric Salt Crystals crystallize->filter check_ee QC Step: Analyze Purity (Chiral HPLC) filter->check_ee check_ee->crystallize Recrystallize liberate 4. Liberate Free Amine with Base (e.g., NaOH) check_ee->liberate Purity OK extract 5. Extract Amine with Organic Solvent liberate->extract end End Product: Enantiopure (S)-Amine extract->end

Workflow for chiral resolution by diastereomeric crystallization.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Validation of stereochemical purity is a critical, self-validating step in any chiral synthesis.

  • Sample Preparation: Prepare a dilute solution of the synthesized amine in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column capable of separating the (R) and (S) enantiomers.

  • Analysis: Inject the sample and run the chromatogram under optimized conditions (flow rate, mobile phase composition, temperature).

  • Calculation: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Safety and Handling

This compound is classified as a corrosive and irritant compound.[5][8]

  • Hazard Codes: C, Xi, N.[5][8]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere.[5] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound stands out as a high-value chiral building block in the landscape of modern drug discovery. Its utility is defined by the powerful combination of a stereochemically pure amine and the strategic incorporation of a fluorine atom. This guide has detailed the robust synthetic methodologies for its preparation and underscored its role in creating novel therapeutics with enhanced pharmacological profiles. For researchers and drug development professionals, a thorough understanding of this synthon's properties and applications is key to unlocking new possibilities in medicinal chemistry.

References

Asymmetric Synthesis Using Chiral Amines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiral amines have emerged as powerful and versatile catalysts in the field of asymmetric synthesis, enabling the efficient construction of enantiomerically enriched molecules critical to the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This technical guide provides an in-depth exploration of the core principles and practical applications of chiral amine organocatalysis. We will delve into the fundamental mechanistic pathways—enamine and iminium ion catalysis—and examine the major classes of chiral amine catalysts, including proline and its derivatives, cinchona alkaloids, and primary amines. Through detailed discussions of key asymmetric transformations such as aldol, Mannich, and Michael reactions, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage chiral amines in their synthetic endeavors.

Introduction: The Ascendancy of Chiral Amine Organocatalysis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in drug development, where the chirality of a molecule can dictate its pharmacological activity.[1][2] While transition-metal catalysis has long been a dominant strategy, the field of organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions—has witnessed a meteoric rise. Chiral amines are at the forefront of this revolution, offering a sustainable, often less toxic, and highly effective alternative for constructing complex chiral molecules.[4][5]

The power of chiral amines lies in their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, activating them towards nucleophilic attack in a stereocontrolled manner.[6] This guide will dissect the two primary activation modes that underpin the vast majority of chiral amine-catalyzed reactions: enamine and iminium ion catalysis.

Fundamental Mechanisms of Activation

The versatility of chiral amines as catalysts stems from their ability to engage with carbonyl substrates through two distinct, yet complementary, activation pathways.[4] Understanding these mechanisms is crucial for predicting reactivity, rationalizing stereochemical outcomes, and designing novel catalytic systems.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, a chiral secondary amine, such as proline, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[7][8] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[9] The chiral environment provided by the amine catalyst then directs the subsequent attack of this enamine onto an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with high stereoselectivity.[10] The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the chiral amine catalyst and releases the enantioenriched product.[11]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Start Chiral Secondary Amine + Carbonyl Iminium_Ion Iminium Ion Start->Iminium_Ion - H2O Enamine Chiral Enamine (HOMO-raised Nucleophile) Iminium_Ion->Enamine - H+ Addition Stereoselective Attack on Electrophile (E+) Enamine->Addition Product_Iminium Product Iminium Ion Addition->Product_Iminium Hydrolysis Hydrolysis Product_Iminium->Hydrolysis + H2O Hydrolysis->Start Regenerates Catalyst Product Enantioenriched Product Hydrolysis->Product Iminium_Catalysis cluster_cycle Iminium Ion Catalytic Cycle Start Chiral Secondary Amine + α,β-Unsaturated Carbonyl Iminium_Ion Chiral Iminium Ion (LUMO-lowered Electrophile) Start->Iminium_Ion - H2O Addition Stereoselective Attack by Nucleophile (Nu-) Iminium_Ion->Addition Enamine_Intermediate Enamine Intermediate Addition->Enamine_Intermediate Hydrolysis Hydrolysis Enamine_Intermediate->Hydrolysis + H2O Hydrolysis->Start Regenerates Catalyst Product Enantioenriched Product Hydrolysis->Product

References

Methodological & Application

Application Note & Protocol: A Guide to the Asymmetric Synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral Fluorinated Amines

(S)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1][2] The specific (S)-enantiomer is often the biologically active component, making its stereoselective synthesis a key challenge for pharmaceutical development.[3] This guide provides a detailed examination of the primary synthetic strategies for obtaining high-purity this compound, with a focus on enzymatic transamination, a method renowned for its exceptional selectivity and environmentally benign reaction conditions.

Synthetic Strategies: An Overview

The synthesis of enantiomerically pure amines like this compound can be broadly approached through three main strategies:

  • Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. While a robust technique, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

  • Asymmetric Synthesis from a Prochiral Precursor: This is a more atom-economical approach that aims to directly generate the desired enantiomer from a prochiral starting material. A prominent example is the asymmetric reductive amination of 4-fluoroacetophenone using a chiral auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide).[5] This method can achieve high enantiomeric excess but may require the use of expensive reagents and stringent reaction conditions.

  • Biocatalytic Asymmetric Synthesis: This strategy employs enzymes to catalyze the enantioselective transformation. For the synthesis of this compound, ω-transaminases are particularly effective.[6][7] These enzymes catalyze the transfer of an amino group from an amino donor to the prochiral ketone, 4-fluoroacetophenone, with high stereoselectivity, often yielding the desired (S)-amine with enantiomeric excesses greater than 99%.[6]

This application note will provide a detailed protocol for the enzymatic synthesis of this compound, a method that offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact.

Detailed Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on the use of an (S)-specific ω-transaminase for the asymmetric amination of 4-fluoroacetophenone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluoroacetophenone≥98%Sigma-Aldrich
(S)-α-Methylbenzylamine≥99%Sigma-AldrichAmino donor
Pyridoxal 5'-phosphate (PLP)≥98%Sigma-AldrichCofactor
(S)-ω-Transaminasee.g., from Vibrio fluvialis[6]
Sodium Phosphate BufferpH 7.5
TolueneHPLC gradeFisher Scientific
Sodium Sulfate (anhydrous)ACS grade
Hydrochloric Acid (HCl)1 M
Sodium Hydroxide (NaOH)1 M
Instrumentation
  • pH meter

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Extraction cluster_analysis Analysis & Characterization A Prepare Buffer & Reagents B Add Buffer, 4-Fluoroacetophenone, (S)-α-Methylbenzylamine, and PLP to Reactor A->B C Initiate Stirring and Equilibrate Temperature B->C D Add (S)-ω-Transaminase to Initiate Reaction C->D Enzyme Addition E Incubate with Stirring at Controlled Temperature (e.g., 30°C for 24h) D->E F Monitor Reaction Progress via HPLC E->F G Quench Reaction (e.g., adjust pH) F->G Reaction Completion H Extract with Toluene G->H I Wash Organic Layer with Brine H->I J Dry Organic Layer with Na2SO4 I->J K Filter and Concentrate via Rotary Evaporation J->K L Determine Yield K->L Crude Product M Analyze Enantiomeric Excess by Chiral HPLC L->M N Characterize by NMR and MS M->N

Caption: Workflow for the enzymatic synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.5.

    • In a temperature-controlled reaction vessel, combine 50 mL of the phosphate buffer, 1.38 g (10 mmol) of 4-fluoroacetophenone, 1.82 g (15 mmol) of (S)-α-methylbenzylamine as the amino donor, and 1 mg of pyridoxal 5'-phosphate (PLP) as the cofactor.

    • Stir the mixture at 30°C until all components are dissolved.

  • Enzymatic Reaction:

    • Add a pre-determined activity unit of (S)-ω-transaminase to the reaction mixture to initiate the reaction.

    • Maintain the reaction at 30°C with gentle stirring for 24-48 hours.

    • The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC to determine the conversion of the starting material.

  • Work-up and Extraction:

    • Once the reaction has reached completion, adjust the pH of the mixture to >11 with 1 M NaOH to stop the enzymatic reaction and deprotonate the amine product.

    • Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization and Quality Control
  • Yield Determination: Calculate the percentage yield based on the initial amount of 4-fluoroacetophenone.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric excess of the final product should be determined by chiral HPLC. A suitable chiral stationary phase, such as a Chiralcel OD-H column, can be used with a mobile phase of hexane/isopropanol/diethylamine.

  • Structural Verification: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience: The "Why" Behind the Protocol

  • Choice of Amino Donor: (S)-α-Methylbenzylamine is a common and effective amino donor. The equilibrium of the reaction can be shifted towards product formation by using an excess of the amino donor.

  • Role of PLP: Pyridoxal 5'-phosphate is an essential cofactor for most transaminases. It acts as an intermediate carrier of the amino group from the amino donor to the ketone substrate.

  • pH Control: The pH of the reaction is critical for enzyme activity. Most ω-transaminases exhibit optimal activity in a slightly basic pH range (7.0-8.5).

  • Temperature: The reaction temperature is a balance between maximizing enzyme activity and ensuring enzyme stability. 30°C is a common temperature that provides good activity for many transaminases without causing significant denaturation.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by the following in-process controls:

  • Reaction Monitoring: Regular monitoring of the reaction by HPLC allows for the determination of the optimal reaction time and ensures that the reaction has gone to completion.

  • Chiral Analysis: The use of chiral HPLC is essential to not only quantify the enantiomeric excess but also to ensure that the desired (S)-enantiomer is the major product.

  • Spectroscopic Analysis: Full spectroscopic characterization (NMR, MS) provides unambiguous confirmation of the chemical structure of the final product.

Reaction Scheme

Caption: Enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound offers a highly efficient, selective, and sustainable method for the production of this valuable chiral building block. The protocol detailed in this application note provides a reliable and scalable approach for researchers in the pharmaceutical and chemical industries. By understanding the principles behind the methodology and implementing the described in-process controls, a high-quality product can be consistently obtained.

References

Application Note: A Validated Chiral HPLC Method for Determining the Enantiomeric Excess of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide and a validated protocol for the determination of the enantiomeric excess (e.e.) of (S)-1-(4-fluorophenyl)ethanamine, a critical chiral building block in the pharmaceutical industry. The method employs High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based Chiral Stationary Phase (CSP) under normal phase conditions. We delve into the rationale behind method development, offer a detailed step-by-step analytical procedure, and outline a full validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and analysis of chiral compounds.

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical sciences, chirality is a fundamental concept of profound consequence. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of drug substances.

This compound is a key chiral intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this a valuable structural motif.[1] Ensuring the enantiomeric purity of this starting material is paramount, as any contamination with the undesired (R)-enantiomer can propagate through the synthetic route, leading to impurities in the final drug product that are difficult and costly to remove.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the enantioselective analysis of chiral compounds due to its high accuracy, precision, and robustness.[2][3] The direct method, which utilizes a Chiral Stationary Phase (CSP), is often preferred for its simplicity and efficiency, as it avoids the need for chemical derivatization.[4] This note details such a direct method, optimized for the robust and reliable analysis of this compound.

The Principle of Chiral Recognition on Polysaccharide CSPs

The separation of enantiomers requires the creation of a chiral environment where the two isomers can form transient, diastereomeric complexes with differing energies of interaction.[4] This is achieved by using a CSP. For the separation of primary amines like 1-(4-fluorophenyl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate) derivatives, are exceptionally effective.[5][6]

The chiral recognition mechanism on these CSPs is a complex, multi-modal process involving a combination of intermolecular interactions:

  • Hydrogen Bonding: The amine (-NH₂) and carbamate (-NHCOO-) groups on the analyte and CSP, respectively, can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic phenyl ring of the analyte can interact with the electron-rich phenyl groups on the CSP selector.

  • Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral selector creates cavities and grooves. One enantiomer fits more favorably into this chiral space than the other, leading to a stronger interaction and longer retention time on the column.

By optimizing the mobile phase, these subtle differences in interaction energy are amplified, resulting in different retention times and, thus, chromatographic separation of the enantiomers.

HPLC Method Development and Protocol

The successful separation of primary amines is challenging due to their basicity, which can lead to strong interactions with residual silanol groups on the silica support of the CSP, causing poor peak shape and low efficiency.[5] The following method was developed to overcome these challenges.

Rationale for Methodological Choices
  • Chiral Stationary Phase: An amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent) was selected. This CSP is known for its broad enantioselectivity for a wide range of chiral compounds, including primary amines.[6]

  • Chromatographic Mode: Normal Phase (NP) chromatography was chosen. NP mode, typically using a non-polar solvent like hexane or heptane with a polar modifier (an alcohol), often provides superior selectivity for chiral separations compared to reversed-phase mode.[5]

  • Mobile Phase Composition: A mobile phase of n-Hexane and 2-Propanol (Isopropanol) provides an optimal polarity for resolving the enantiomers.

  • Basic Additive: A small amount of diethylamine (DEA) is incorporated into the mobile phase. As a basic modifier, DEA effectively suppresses the deleterious interactions between the primary amine analyte and acidic silanol groups on the stationary phase, resulting in sharp, symmetrical peaks.[4]

  • Detection: The fluorophenyl moiety of the analyte exhibits strong absorbance in the ultraviolet (UV) region. A detection wavelength of 220 nm was chosen to ensure high sensitivity.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA, 250 x 4.6 mm).

  • Chemicals: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Diethylamine (HPLC grade), this compound reference standard, and racemic 1-(4-fluorophenyl)ethanamine.

Chromatographic Conditions:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm (250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time ~15 minutes (or until both enantiomers have eluted)

Solution Preparation:

  • Mobile Phase: Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas using sonication or vacuum filtration.

  • Racemic Standard Solution (for System Suitability): Accurately weigh approximately 10 mg of racemic 1-(4-fluorophenyl)ethanamine and dissolve it in 10 mL of the mobile phase to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration (~1 mg/mL) using the mobile phase as the diluent.

Analysis Procedure:

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Racemic Standard Solution.

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • The elution order must be confirmed by injecting a pure standard of the (S)-enantiomer.

    • Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.

  • Sample Analysis: Once the system suitability is confirmed, inject the Sample Solution in duplicate.

  • Data Processing: Integrate the peak areas for both the (S)-enantiomer and the (R)-enantiomer in the sample chromatogram.

Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is calculated using the peak areas of the two enantiomers from the sample chromatogram. The formula is as follows[7][8]:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) is the integrated peak area of the desired (S)-enantiomer.

  • Area(R) is the integrated peak area of the undesired (R)-enantiomer.

Method Validation Workflow

A chiral purity assay must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines, such as ICH Q2(R2).[9] The workflow involves a series of experiments to assess the method's performance characteristics.

Method_Validation_Workflow Dev Method Development (CSP & Mobile Phase Screening) Opt Method Optimization (Resolution & Peak Shape) Dev->Opt Refine Conditions Val_Start Method Validation Protocol Opt->Val_Start Final Method Specificity Specificity (Peak Purity & Resolution) Val_Start->Specificity Linearity Linearity & Range (Undesired Enantiomer) Val_Start->Linearity LOD_LOQ LOD & LOQ (Sensitivity) Val_Start->LOD_LOQ Accuracy Accuracy (Spike Recovery) Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision Robustness Robustness (Flow, Temp, % Modifier) Val_Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report Routine_Use Routine QC Analysis Validation_Report->Routine_Use Method Approved

Caption: Workflow for Chiral HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria
  • Specificity: The method must demonstrate baseline resolution (Rs ≥ 1.5) between the (S)- and (R)-enantiomers. Peak purity analysis using a PDA detector should confirm that the analyte peaks are spectrally homogeneous.

  • Linearity: The linearity for the undesired (R)-enantiomer should be assessed. Prepare solutions of the (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to at least 1.0% of the nominal sample concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1 for the (R)-enantiomer.[10] The LOQ must be sufficiently low to quantify impurities at the required specification level (e.g., 0.1%).

  • Accuracy: Accuracy is determined by performing a recovery study. A sample of the pure (S)-enantiomer is spiked with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 0.5%, 1.0%). The recovery should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate preparations of a sample spiked with the (R)-enantiomer at the specification limit. The relative standard deviation (%RSD) should be ≤ 10%.[11]

    • Intermediate Precision (Inter-day): The repeatability assay is repeated on a different day by a different analyst or on a different instrument. Results are compared to assess the method's long-term variability.

  • Robustness: The reliability of the method is tested by making small, deliberate changes to key parameters, such as the mobile phase composition (e.g., ±2% of 2-Propanol), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min). The resolution (Rs) should remain ≥ 1.5 in all conditions.

Conclusion

This application note presents a robust, specific, and reliable chiral HPLC method for determining the enantiomeric excess of this compound. The use of an amylose-based chiral stationary phase with an optimized normal-phase mobile system provides excellent resolution and peak shape. The detailed protocol and comprehensive validation workflow, grounded in ICH principles, ensure that the method is suitable for its intended use in a regulated quality control environment. Adherence to this guide will enable scientists to confidently and accurately assess the enantiomeric purity of this vital pharmaceutical intermediate.

References

1H NMR and 13C NMR analysis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (S)-1-(4-fluorophenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretation. We will explore the foundational principles of NMR, detail a robust experimental protocol, and conduct an in-depth analysis of the ¹H and ¹³C NMR spectra, with a special focus on the diagnostic impact of the fluorine substituent on chemical shifts and coupling constants.

Introduction: The Significance of this compound

This compound is a chiral primary amine that serves as a critical building block in medicinal chemistry and materials science.[1] Its stereospecific structure and the presence of a fluorine atom make it a valuable synthon for introducing chirality and for use as a ¹⁹F NMR probe in various applications. Accurate structural verification is paramount to ensure the integrity of downstream synthesis and biological testing.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[2][3][4] This guide provides a detailed protocol and interpretative analysis for the ¹H and ¹³C NMR spectra of this compound, highlighting the unique spectral features arising from its chirality and the influence of the fluorine atom.

Theoretical Foundation for NMR Analysis

A successful NMR analysis is built upon a strong theoretical understanding. The interaction of an external magnetic field with atomic nuclei possessing a non-zero spin (like ¹H, ¹³C, and ¹⁹F) forms the basis of NMR.[3][5] The resulting spectrum provides information on the chemical environment (chemical shift), the number of neighboring nuclei (spin-spin coupling), and the relative number of nuclei (integration).

The Influence of Fluorine in NMR Spectroscopy

The presence of fluorine profoundly influences both ¹H and ¹³C NMR spectra, providing a rich source of structural information.[6][7][8] The ¹⁹F nucleus has 100% natural abundance and a spin of ½, similar to a proton. This leads to observable spin-spin coupling between fluorine and nearby proton (JHF) and carbon (JCF) nuclei.[9][10]

  • ¹H-¹⁹F Coupling (JHF): Coupling typically extends over several bonds. Protons ortho to the fluorine on an aromatic ring will show coupling constants of approximately 5-10 Hz.

  • ¹³C-¹⁹F Coupling (JCF): Carbon-fluorine couplings are significantly larger and are diagnostic for assigning fluorinated aromatic systems.[11] The direct one-bond coupling (¹JCF) is typically very large (240-250 Hz), while couplings over two (²JCF), three (³JCF), and four (⁴JCF) bonds are progressively smaller but still readily observable.[6][11]

Understanding these coupling patterns is not merely an academic exercise; it is the key to confidently assigning every signal in the spectrum to its corresponding atom in the molecule.

Experimental Design and Protocol

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Workflow for NMR Analysis

The process from sample acquisition to structural confirmation follows a logical sequence, as illustrated below.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis Solvent Select Deuterated Solvent (e.g., CDCl3) Weigh Weigh 5-10 mg of This compound Solvent->Weigh Dissolve Dissolve Sample in ~0.6 mL Solvent Weigh->Dissolve Transfer Filter and Transfer to 5mm NMR Tube Dissolve->Transfer Shim Lock and Shim Spectrometer Transfer->Shim H1_Acq Acquire ¹H Spectrum Shim->H1_Acq C13_Acq Acquire ¹³C {¹H} Spectrum H1_Acq->C13_Acq TwoD_Acq Optional: Acquire 2D Spectra (HSQC/HMBC) C13_Acq->TwoD_Acq Process Process FID (FT, Phase, Baseline) TwoD_Acq->Process Assign_H1 Assign ¹H Signals (δ, J, Integration) Process->Assign_H1 Assign_C13 Assign ¹³C Signals (δ, JCF) Assign_H1->Assign_C13 Confirm Confirm Structure Assign_C13->Confirm

References

Application Notes and Protocols for the Synthesis of (S)-1-(4-fluorophenyl)ethanamine via Resolution of a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

(S)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of a wide range of pharmacologically active molecules.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3] As enantiomers often exhibit markedly different physiological effects, the production of enantiomerically pure compounds is a cornerstone of safe and effective drug development.[4] This guide provides a detailed protocol for the synthesis of the (S)-enantiomer of 1-(4-fluorophenyl)ethanamine through the classical method of resolving a racemic mixture. This technique, based on the formation and separation of diastereomeric salts, remains a robust and scalable approach in both academic and industrial settings.[5][6]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution method is the conversion of a mixture of enantiomers (a racemic mixture) into a pair of diastereomers.[7][8] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging.[8] However, by reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[5][7]

  • (R,S)-1-(4-fluorophenyl)ethanamine + (L)-(+)-Tartaric Acid →

    • (R)-1-(4-fluorophenyl)ethanaminium (L)-tartrate

    • (S)-1-(4-fluorophenyl)ethanaminium (L)-tartrate

These diastereomers are not mirror images and therefore exhibit different physical properties, most notably, different solubilities in a given solvent.[7][9] This disparity in solubility allows for the separation of the less soluble diastereomer through fractional crystallization.[4][5] The desired enantiomer can then be liberated from the isolated diastereomeric salt by treatment with a base.[4][10]

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow: Diastereomeric Salt Formation, Fractional Crystallization, and Liberation of the Chiral Amine.

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Chiral Amine racemic_amine Racemic (R,S)-1-(4-fluorophenyl)ethanamine dissolution Dissolution in Methanol racemic_amine->dissolution resolving_agent Chiral Resolving Agent (L)-(+)-Tartaric Acid) resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing Combine Solutions cooling Controlled Cooling mixing->cooling crystallization Crystallization of Less Soluble Diastereomer ((S)-Amine-(L)-Tartrate Salt) cooling->crystallization filtration Vacuum Filtration crystallization->filtration mother_liquor Mother Liquor (Contains more soluble (R)-Amine Salt) filtration->mother_liquor Separates isolated_salt Isolated Diastereomeric Salt filtration->isolated_salt basification Basification with NaOH (aq) isolated_salt->basification extraction Solvent Extraction (e.g., Dichloromethane) basification->extraction final_product This compound extraction->final_product

Figure 1: Experimental workflow for the chiral resolution of 1-(4-fluorophenyl)ethanamine.

Detailed Application Protocol

This protocol details the resolution of racemic 1-(4-fluorophenyl)ethanamine using L-(+)-tartaric acid as the resolving agent. The choice of L-(+)-tartaric acid is based on its ready availability, low cost, and proven efficacy in resolving similar amines.[8] Methanol is selected as the solvent due to its ability to dissolve the reactants and facilitate the differential crystallization of the diastereomeric salts.[7][11]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityEquivalents
Racemic 1-(4-fluorophenyl)ethanamine403-40-7139.1710.0 g1.0
L-(+)-Tartaric Acid87-69-4150.095.40 g0.5
Methanol67-56-132.04~150 mL-
Sodium Hydroxide (NaOH)1310-73-240.00As needed (2M aq.)-
Dichloromethane (DCM)75-09-284.93~90 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Note: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the recovery of one enantiomer in the first crystallization.[10][12]

Step-by-Step Procedure

Part 1: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution of Reactants:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(4-fluorophenyl)ethanamine in 75 mL of methanol. Stir until the solution is homogeneous.

    • In a separate 150 mL Erlenmeyer flask, dissolve 5.40 g of L-(+)-tartaric acid in 75 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution.[7]

  • Salt Formation:

    • Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed as the salts form.[7]

  • Crystallization:

    • Loosely cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of well-defined crystals and effective separation.[5]

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the less soluble diastereomeric salt.[4][13]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[4]

    • Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Part 2: Liberation of the (S)-Amine

  • Dissolution of the Salt:

    • Transfer the dried diastereomeric salt to a separatory funnel and dissolve it in approximately 50 mL of deionized water.

  • Basification:

    • Cool the aqueous solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with swirling until the solution is strongly basic (pH > 11, check with pH paper).[5][10] This deprotonates the ammonium salt, liberating the free amine.[4] The free amine is often insoluble in water and may form an oily layer.[7]

  • Extraction:

    • Extract the liberated this compound from the aqueous solution using dichloromethane (3 x 30 mL).[5] After each extraction, allow the layers to separate fully and drain the lower organic layer.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as an oil.

Part 3: Analysis and Characterization

The enantiomeric excess (e.e.) of the resolved amine must be determined to assess the success of the resolution.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the e.e.[10] A suitable chiral stationary phase (CSP) is used to separate the two enantiomers, and the ratio of their peak areas gives the e.e.

  • Polarimetry: The optical purity can also be estimated by measuring the specific rotation of the product and comparing it to the literature value for the enantiomerically pure compound.[7]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No crystal formationSolvent is too polar; concentration is too low.Try a less polar solvent or a solvent mixture (e.g., methanol/water).[11] Increase the concentration of the reactants.[10] Seeding with a previously formed crystal can help.[4]
Oily precipitate formsSupersaturation is too high; cooling is too rapid.Re-heat the mixture to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Low yield of diastereomeric saltInsufficient cooling; suboptimal solvent.Ensure the mixture is thoroughly cooled in an ice bath. Screen different solvents to find one with a larger solubility difference between the diastereomers.[8][10]
Low enantiomeric excess (e.e.)Incomplete separation during crystallization.Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system to improve purity.[8]

Chemical Structures

G cluster_reactants Reactants cluster_products Diastereomeric Salt Products racemic_amine Racemic 1-(4-fluorophenyl)ethanamine (Mixture of R and S enantiomers) s_salt (S)-amine-(L)-tartrate salt (Less Soluble) racemic_amine->s_salt + r_salt (R)-amine-(L)-tartrate salt (More Soluble) racemic_amine->r_salt + tartaric_acid L-(+)-Tartaric Acid (Resolving Agent) tartaric_acid->s_salt tartaric_acid->r_salt

Figure 2: Formation of diastereomeric salts.

Conclusion

The resolution of racemic 1-(4-fluorophenyl)ethanamine via diastereomeric salt formation with L-(+)-tartaric acid is a classic, yet highly effective and scalable method for obtaining the enantiomerically pure (S)-isomer. This protocol provides a robust framework for researchers and drug development professionals. Careful control of crystallization conditions is paramount to achieving high yield and high enantiomeric purity. The principles outlined here are broadly applicable to the resolution of other racemic amines, a critical step in the synthesis of chiral pharmaceuticals.[4][12]

References

Application Notes & Protocols: (S)-1-(4-fluorophenyl)ethanamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-1-(4-fluorophenyl)ethanamine as a chiral resolving agent. The focus is on the diastereomeric salt crystallization method, a robust and scalable technique for the separation of racemic mixtures, particularly chiral carboxylic acids. This guide delves into the underlying principles, offers detailed, field-proven protocols, and provides troubleshooting insights to facilitate successful and efficient chiral resolutions.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide.[1] Consequently, the ability to isolate single enantiomers from a racemic mixture—a process known as chiral resolution—is a critical capability in the pharmaceutical industry and fine chemical synthesis.[2][]

This compound is a chiral amine that has proven to be an effective resolving agent for racemic acids.[4] Its efficacy stems from its ability to form stable, diastereomeric salts with chiral carboxylic acids. These diastereomeric salts possess different physical properties, such as solubility, which can be exploited for their separation through fractional crystallization.[5][6] This application note will provide a detailed exploration of this process.

The Principle of Diastereomeric Salt Resolution

The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers share identical physical properties, making their direct separation exceedingly difficult.[2] However, when a racemic mixture of a chiral acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed:

  • (R)-Acid-(S)-Base

  • (S)-Acid-(S)-Base

These diastereomeric salts are not mirror images of each other and therefore exhibit different physical characteristics, most notably, differential solubility in a given solvent system.[7][8] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[9] Subsequent treatment of the isolated salt with a strong acid or base regenerates the chiral resolving agent and isolates the desired enantiomer of the acid.[6][10]

Properties of this compound

A thorough understanding of the resolving agent's properties is crucial for successful protocol development.

PropertyValueSource
CAS Number 66399-30-2[11]
Molecular Formula C₈H₁₀FN[12]
Molecular Weight 139.17 g/mol [12]
Appearance Colorless transparent liquid[13]
Boiling Point 76°C at 22 mmHg[14]
Density 1.03 g/cm³[14]
Solubility Miscible with dimethyl sulfoxide[15]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[13]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the chiral resolution of a racemic carboxylic acid using this compound.

General Workflow Overview

The entire process can be visualized as a cyclical workflow, ensuring the recovery and potential recycling of the chiral resolving agent.

G racemic_acid Racemic Carboxylic Acid (±)-Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent This compound (S)-Base resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R)-Acid-(S)-Base & (S)-Acid-(S)-Base salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R)-Acid-(S)-Base) crystallization->less_soluble Solid Phase mother_liquor Mother Liquor with More Soluble Salt (e.g., (S)-Acid-(S)-Base) crystallization->mother_liquor Liquid Phase isolation Isolation & Liberation less_soluble->isolation resolved_enantiomer Resolved Enantiomer (R)-Acid isolation->resolved_enantiomer recovered_agent Recovered Resolving Agent (S)-Base isolation->recovered_agent recycling Recycling recovered_agent->recycling recycling->salt_formation

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the critical steps of forming and separating the diastereomeric salts. The choice of solvent is paramount and often requires empirical screening to find the optimal system that provides a significant difference in the solubilities of the two diastereomeric salts.[9]

Materials:

  • Racemic carboxylic acid

  • This compound (0.5 - 1.0 molar equivalents)

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

  • Heating and stirring apparatus

  • Crystallization vessel

  • Vacuum filtration setup

Procedure:

  • Dissolution: In a suitable crystallization vessel, dissolve the racemic carboxylic acid in a minimal amount of the selected solvent with gentle heating and stirring.

  • Addition of Resolving Agent: To the warm solution, add this compound dropwise. The molar ratio of the resolving agent to the racemic acid can be varied; starting with 0.5 equivalents is often a good practice.[16]

  • Salt Formation and Crystallization: Observe for the formation of a precipitate. If no solid forms upon addition, allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.[9] A slow cooling rate generally favors the formation of larger, purer crystals.[9]

  • Maturation: Allow the mixture to stir at the final temperature for a period (e.g., 1-24 hours) to ensure the system reaches equilibrium, maximizing the yield of the less soluble salt.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.

  • Washing: Wash the collected crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Resolved Enantiomer and Recovery of the Resolving Agent

This protocol details the process of breaking the diastereomeric salt to isolate the desired enantiomerically pure acid and recover the valuable chiral resolving agent.

Materials:

  • Isolated and dried diastereomeric salt

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Salt Dissolution: Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.

  • Liberation of the Carboxylic Acid: Acidify the aqueous layer by adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic (pH ~2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.

  • Extraction of the Resolved Acid: Shake the separatory funnel to extract the now-neutral resolved carboxylic acid into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with the organic solvent to ensure complete recovery.

  • Isolation of the Resolved Acid: Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: To the remaining aqueous layer from step 3, add an aqueous base solution (e.g., 1M NaOH) until the pH is basic (pH ~12). This will deprotonate the ammonium salt and regenerate the free this compound.

  • Extraction of the Resolving Agent: Extract the free amine with an organic solvent.

  • Isolation of the Resolving Agent: Dry the organic extract, filter, and remove the solvent to recover the this compound, which can potentially be reused.[17][18]

Analysis of Enantiomeric Excess (e.e.)

Determining the success of the resolution requires accurate measurement of the enantiomeric excess of the isolated carboxylic acid.

Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase (CSP) is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the e.e.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can induce chemical shift differences between the enantiomers, allowing for the determination of their ratio by integration.[19][20]

  • Optical Rotation: While historically significant, this method is less precise for determining e.e. unless the specific rotation of the pure enantiomer is known with high accuracy.[10]

  • Vibrational Optical Activity (VOA) Techniques: Methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for analyzing chiral molecules and can provide accurate e.e. determination.[1][21]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No salt formation or precipitation - Inappropriate solvent. - Low concentration of reactants. - Unsuitable resolving agent.- Screen a variety of solvents with different polarities.[16] - Increase the concentration of the acid and resolving agent.[16] - Consider a different chiral resolving agent.
Precipitate is an oil or fails to crystallize - Solvent system is not optimal for crystallization. - Impurities are present.- Use a solvent/anti-solvent system to induce crystallization.[9] - Try slow cooling and scratching the flask to induce nucleation. - Ensure the starting racemic acid is of high purity.
Low enantiomeric excess (e.e.) - Incomplete separation of diastereomeric salts. - Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the isolated diastereomeric salt.[9] - Optimize the solvent system and crystallization temperature to maximize the solubility difference between the diastereomers.[22]
Low yield of resolved enantiomer - The desired diastereomeric salt is the more soluble one. - Significant loss during recrystallization.- Attempt to isolate the desired enantiomer from the mother liquor. - Minimize the number of recrystallization steps or optimize the conditions to reduce material loss.

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of racemic carboxylic acids via diastereomeric salt crystallization. The success of this technique hinges on the careful selection of solvents and optimization of crystallization conditions. The protocols and insights provided in this application note offer a robust framework for researchers to develop efficient and scalable chiral resolution processes, a critical step in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.

References

Application of (S)-1-(4-fluorophenyl)ethanamine in the Diastereoselective Synthesis of a Sitagliptin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which has become a cornerstone in the management of type 2 diabetes mellitus.[1] The therapeutic efficacy of sitagliptin is intrinsically linked to its specific stereochemistry, with the (R)-enantiomer being the active pharmaceutical ingredient. Consequently, the development of efficient and stereoselective synthetic routes to obtain the desired enantiomer is of paramount importance in pharmaceutical manufacturing. A multitude of strategies have been explored to achieve this, including asymmetric hydrogenation, biocatalytic transamination, and the use of chiral auxiliaries.[2][3] This application note details a robust and scalable method for the synthesis of a key chiral intermediate of sitagliptin, employing (S)-1-(4-fluorophenyl)ethanamine as a chiral auxiliary to induce diastereoselectivity. This approach leverages the formation of a transient chiral enamine intermediate to direct the stereochemical outcome of a subsequent reduction step.

Strategic Overview: Diastereoselective Reductive Amination

The core of this synthetic strategy lies in the diastereoselective reduction of a prochiral enamine formed from a β-ketoester and the chiral amine, this compound. The chiral amine temporarily imparts its stereochemical information to the molecule, allowing for a facial-selective hydride attack during the reduction step. Subsequent hydrogenolysis of the resulting chiral β-amino ester removes the chiral auxiliary, yielding the desired enantiomerically enriched β-amino acid derivative, a key precursor to sitagliptin.

This method offers a practical and cost-effective alternative to asymmetric hydrogenation with expensive transition metal catalysts, providing high diastereoselectivity and enantiomeric purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Enamine Intermediate

This protocol describes the formation of the chiral enamine from ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate and this compound.

Materials:

  • Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate

  • This compound

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate (1.0 eq), toluene (5 mL/mmol of ketoester), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). The reaction can be monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral enamine intermediate. The product is typically used in the next step without further purification.

Protocol 2: Diastereoselective Reduction of the Chiral Enamine

This protocol details the diastereoselective reduction of the chiral enamine to the corresponding chiral β-amino ester.

Materials:

  • Crude chiral enamine from Protocol 1

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve the crude chiral enamine (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric β-amino ester.

Protocol 3: Removal of the Chiral Auxiliary and Isolation of the Chiral β-Amino Ester

This protocol describes the hydrogenolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched β-amino ester.

Materials:

  • Crude diastereomeric β-amino ester from Protocol 2

  • Palladium on carbon (10 wt. % Pd)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the crude diastereomeric β-amino ester (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (5 mol %) to the solution under an inert atmosphere.

  • Subject the reaction mixture to hydrogenation (50 psi) in a Parr apparatus.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.

  • The crude product can be purified by column chromatography on silica gel to afford the desired product with high enantiomeric purity.

Data Presentation

The following table summarizes typical results obtained from the diastereoselective reduction and subsequent chiral auxiliary removal.

StepProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
Protocol 2 Diastereomeric β-amino ester>95:5N/A~90
Protocol 3 (R)-ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoateN/A>98%~85

Visualizations

Workflow for the Diastereoselective Synthesis of Sitagliptin Intermediate

G cluster_0 Protocol 1: Chiral Enamine Formation cluster_1 Protocol 2: Diastereoselective Reduction cluster_2 Protocol 3: Chiral Auxiliary Removal cluster_3 Final Steps Ketoester Ethyl 4-(2,4,5-trifluorophenyl) -3-oxobutanoate Enamine Chiral Enamine Intermediate Ketoester->Enamine p-TsOH, Toluene, Reflux ChiralAmine This compound ChiralAmine->Enamine AminoEster Diastereomeric β-Amino Ester Enamine_ref->AminoEster NaBH4, MeOH/DCM, 0°C FinalProduct (R)-ethyl 3-amino-4-(2,4,5- trifluorophenyl)butanoate AminoEster_ref->FinalProduct H2, Pd/C, MeOH Sitagliptin Sitagliptin FinalProduct_ref->Sitagliptin Hydrolysis & Amide Coupling

Caption: Diastereoselective synthesis of a key sitagliptin intermediate.

Conclusion

The described application note provides a detailed and practical protocol for the asymmetric synthesis of a key chiral intermediate for sitagliptin, utilizing this compound as an effective chiral auxiliary. This method is characterized by its operational simplicity, high diastereoselectivity, and the use of readily available and cost-effective reagents. The presented workflow is amenable to large-scale production and represents a viable strategy for the efficient and stereocontrolled synthesis of sitagliptin.

References

protocol for the purification of (S)-1-(4-fluorophenyl)ethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Chromatographic Purification of (S)-1-(4-fluorophenyl)ethanamine

Application Note and Protocol

Abstract

This compound is a chiral primary amine that serves as a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemical purity of this intermediate is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using standard silica gel column chromatography. The guide details the entire workflow, from column preparation to the final analysis of purity and enantiomeric excess, explaining the scientific rationale behind each step. It is intended for researchers, scientists, and professionals in drug development who require a robust method to obtain this key intermediate in high purity.

Introduction: The Significance of Chiral Purity

In a stereospecific biological environment like the human body, enantiomers—non-superimposable mirror-image isomers—often interact differently with receptors, enzymes, and other chiral molecules.[1] This can lead to one enantiomer producing the desired therapeutic effect (the eutomer) while the other may be inactive or, in some cases, cause undesirable side effects (the distomer). Consequently, the ability to isolate a single enantiomer in high purity is a cornerstone of modern pharmaceutical development.[2]

This compound is a primary example of such a critical chiral intermediate.[3] Its purification is a common challenge following asymmetric synthesis or classical resolution. While the ultimate separation of enantiomers from a racemic mixture requires specialized chiral chromatography[4][5], the initial and often most critical purification step involves removing synthetic byproducts, unreacted starting materials, and other process-related impurities. This is effectively achieved using standard silica gel column chromatography, the focus of this protocol.

This guide will provide a step-by-step methodology for this purification, emphasizing the practical techniques required to prevent common issues such as peak tailing, which is prevalent when purifying amines on acidic silica gel.

The Principle of Amine Purification on Silica Gel

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. Silica gel, the most common stationary phase, is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, such as amines, can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption or significant "tailing" of the compound's peak as it elutes, resulting in poor separation and low recovery.

To counteract this, a small amount of a competitive base, typically triethylamine (Et₃N) or diethylamine (DEA), is added to the mobile phase.[6] This additive effectively neutralizes the most acidic sites on the silica, allowing the target amine to move through the column more symmetrically and efficiently, thereby enabling a high-resolution separation based on polarity.

Detailed Purification Protocol

This protocol assumes the starting material is a crude reaction mixture containing the desired this compound along with impurities of different polarities. The enantiomeric excess (ee) of the product will not be altered by this achiral purification process.

Materials and Equipment
Category Item Specifications
Glassware Glass chromatography column2-5 cm diameter, 40-50 cm length with stopcock
Round-bottom flasksVarious sizes (for sample prep and fraction collection)
Erlenmeyer flasksFor solvent preparation
Test tubes & rackFor fraction collection
Stationary Phase Silica GelStandard Grade, 60 Å, 32-63 µm particle size[7]
Mobile Phase HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (Et₃N)Reagent Grade
Analysis TLC PlatesSilica gel 60 F₂₅₄
TLC Developing Chamber
UV LampFor visualization (254 nm)
Capillary Spotters
Other Cotton or Glass Wool
SandWashed, analytical grade
Rotary Evaporator
Step-by-Step Methodology

Step 1: Preparation of the Mobile Phase

  • Prepare two solvent systems for gradient elution.

    • Solvent A (Non-polar): 98:2 (v/v) Hexane / Ethyl Acetate + 0.5% Triethylamine.

    • Solvent B (More polar): 80:20 (v/v) Hexane / Ethyl Acetate + 0.5% Triethylamine.

  • The addition of 0.5% triethylamine is crucial to prevent peak tailing of the amine product.[6] Prepare a sufficient volume of each.

Step 2: Packing the Chromatography Column

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing.

  • Add a ~1 cm layer of sand over the plug.

  • Prepare a slurry of silica gel in Solvent A (approx. 100 g of silica for every 1-2 g of crude material).

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid pouring. Gently tap the side of the column to help the silica pack evenly and dislodge air bubbles.

  • Continuously add Solvent A to prevent the silica bed from running dry. Once all the silica has settled, add another ~1 cm layer of sand on top to protect the surface during sample loading.

  • Drain the solvent until the level is just at the top of the sand layer. The column is now ready. A properly packed column is essential for a good separation.[8]

Step 3: Sample Preparation and Loading

  • Dissolve the crude product (e.g., 1.5 g) in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate (2-3 mL).

  • To this solution, add a small amount of silica gel (approx. 2-3 g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides better separation than loading the sample as a liquid.

  • Carefully add the silica-adsorbed sample to the top of the packed column, ensuring an even layer.

  • Gently cover the sample layer with a final ~1 cm layer of sand.

Step 4: Elution and Fraction Collection

  • Carefully add Solvent A to the column, open the stopcock, and begin eluting. Maintain a steady flow rate (a few drops per second).

  • Start collecting the eluent in small, numbered test tubes (e.g., 10-15 mL per fraction).

  • Monitor the separation by spotting fractions onto a TLC plate (see Step 5).

  • After the non-polar impurities have eluted (as determined by TLC), gradually switch to a more polar mobile phase by increasing the proportion of Solvent B. A typical gradient might be:

    • Fractions 1-20: 100% Solvent A

    • Fractions 21-40: 80:20 (v/v) A:B

    • Fractions 41-60: 50:50 (v/v) A:B

    • Fractions 61 onwards: 100% Solvent B

  • The target compound, this compound, will elute as the polarity of the mobile phase increases.

Step 5: Monitoring by Thin-Layer Chromatography (TLC)

  • TLC is used to quickly analyze the collected fractions.[9]

  • Use a pencil to draw a starting line on a TLC plate. Spot a sample of the crude material, and then spot every 2-3 fractions onto the plate.

  • Develop the plate in a chamber containing a suitable eluent (e.g., 80:20 Hexane:EtOAc with 0.5% Et₃N).

  • After development, dry the plate and visualize the spots under a UV lamp.[9] The desired product should appear as a dark spot.

  • Identify the fractions that contain only the single, pure spot of the target compound. These fractions can be combined. Fractions that are mixed with impurities should be set aside or re-chromatographed.

Step 6: Isolation of the Purified Product

  • Combine the pure fractions identified by TLC into a round-bottom flask.

  • Remove the solvent using a rotary evaporator. The remaining clear oil is the purified this compound.

  • Determine the final yield and proceed with analytical characterization.

Workflow Visualization

The following diagram illustrates the complete purification and analysis workflow.

Purification_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation & Final QC Pack_Column 1. Pack Silica Column Load_Sample 2. Dry Load Crude Sample Pack_Column->Load_Sample Elute 3. Elute with Solvent Gradient Load_Sample->Elute Collect 4. Collect Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Monitor Progress Combine 6. Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate 7. Remove Solvent Combine->Evaporate Pure_Product Pure (S)-Amine Evaporate->Pure_Product Analysis 8. Purity (HPLC) & ee (Chiral HPLC) Pure_Product->Analysis

Caption: Workflow for the purification of this compound.

Analysis of the Purified Product

After isolation, the purity and identity of the final compound must be confirmed.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining chemical purity.[1]

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 254 nm.

  • Expected Result: A single sharp peak, indicating the absence of other UV-active impurities. Purity is typically reported as the area percentage of the main peak.

Enantiomeric Excess (ee) Determination by Chiral HPLC

Standard HPLC cannot distinguish between enantiomers. A specialized chiral stationary phase (CSP) is required to determine the enantiomeric excess.[6][10]

  • Technique: Chiral HPLC.

  • Column: A cellulose-based CSP such as Chiralcel® OD-H or a similar column.

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) often with a small amount of a basic additive like diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Expected Result: Two well-resolved peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated using the areas of the two peaks:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Analysis Parameter Typical Result
TLC Rf Value~0.3 in 80:20 Hexane:EtOAc (+0.5% Et₃N)
RP-HPLC Purity>99.0%
Chiral HPLC Enantiomeric Excess (ee)>99% (for an effective asymmetric synthesis)

Conclusion and Final Remarks

The protocol described provides a reliable and systematic approach for the purification of this compound from common synthetic impurities using silica gel column chromatography. The critical inclusion of a basic additive like triethylamine in the mobile phase is highlighted as the key to achieving a successful separation with good recovery and peak shape. Subsequent analysis by both reversed-phase and chiral HPLC serves to validate the chemical purity and enantiomeric integrity of the final product, ensuring it is suitable for its intended use in pharmaceutical research and development.

References

Application Notes & Protocols for the Large-Scale Synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is paramount to the pharmacological activity of the final drug product. This guide provides an in-depth analysis of the industrially viable synthetic routes for its large-scale production, with a focus on scientific integrity, practical insights, and safety. We will explore and compare key methodologies, including asymmetric synthesis and enzymatic resolution, culminating in a detailed protocol for a recommended, scalable, and sustainable manufacturing process.

Introduction: The Significance of this compound in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a chiral amine bearing a fluorine atom, serves as a vital intermediate in the synthesis of a wide range of pharmaceuticals. Its applications span various therapeutic areas, highlighting the demand for efficient and enantiomerically pure large-scale production methods.[1]

Strategic Approaches to Enantiomerically Pure this compound

The synthesis of single-enantiomer chiral amines is a well-developed field, with several competing technologies available for industrial-scale production. The primary routes to this compound start from the prochiral ketone, 4-fluoroacetophenone. The choice of synthetic strategy is a critical decision driven by factors such as cost, efficiency, enantioselectivity, environmental impact, and scalability.

Here, we compare three prominent methodologies:

  • Asymmetric Reductive Amination: This approach involves the direct conversion of 4-fluoroacetophenone to the chiral amine in a single step using a chiral catalyst.

  • Asymmetric Hydrogenation of an Imine Intermediate: This two-step process involves the formation of an imine from 4-fluoroacetophenone, followed by asymmetric hydrogenation using a chiral catalyst.

  • Enzymatic Kinetic Resolution: This biocatalytic method utilizes an enzyme to selectively resolve a racemic mixture of 1-(4-fluorophenyl)ethanamine.

The following diagram illustrates the general synthetic pathways:

G cluster_0 Asymmetric Synthesis cluster_2 Enzymatic Resolution 4-Fluoroacetophenone 4-Fluoroacetophenone Racemic 1-(4-fluorophenyl)ethanamine Racemic 1-(4-fluorophenyl)ethanamine 4-Fluoroacetophenone->Racemic 1-(4-fluorophenyl)ethanamine Racemic Synthesis S_amine This compound 4-Fluoroacetophenone->S_amine Asymmetric Reductive Amination Imine N-substituted Imine 4-Fluoroacetophenone->Imine Imine Formation Racemic 1-(4-fluorophenyl)ethanamine->S_amine R_amine (R)-1-(4-fluorophenyl)ethanamine Racemic 1-(4-fluorophenyl)ethanamine->R_amine Imine->S_amine Asymmetric Hydrogenation

Caption: Overview of synthetic routes to this compound.

Comparative Analysis of Large-Scale Synthetic Routes

A thorough evaluation of the available synthetic methodologies is crucial for selecting the most suitable process for industrial production. The following table provides a comparative analysis based on key performance indicators.

Parameter Asymmetric Reductive Amination Asymmetric Hydrogenation of Imine Enzymatic Kinetic Resolution (Transaminase)
Starting Material 4-Fluoroacetophenone4-FluoroacetophenoneRacemic 1-(4-fluorophenyl)ethanamine
Key Reagents/Catalysts Chiral metal catalysts (e.g., Ru, Rh, Ir complexes), reducing agentChiral metal catalysts (e.g., Ru, Rh, Ir complexes), H₂ gasTransaminase enzyme, amine donor (e.g., isopropylamine)
Typical Yield Moderate to HighHigh~50% (for desired enantiomer) without racemization
Enantiomeric Excess (ee%) Good to Excellent (>95%)Excellent (>99%)Excellent (>99%)
Process Steps 1 (in-situ imine formation and reduction)2 (imine formation, then hydrogenation)1 (resolution)
Operating Conditions Moderate to high pressure and temperatureHigh pressure H₂ gas, moderate temperatureMild (ambient temperature and pressure)
Green Chemistry Aspects Use of heavy metals, organic solventsUse of high-pressure H₂, heavy metals, organic solventsAqueous media, biodegradable catalyst, mild conditions
Scalability Scalable, but catalyst cost and removal can be challengingWell-established and scalableHighly scalable, with potential for continuous flow processes
Cost-Effectiveness Catalyst cost can be highHigh initial investment for high-pressure equipmentEnzyme cost is decreasing, high potential for cost-effectiveness

Expert Insights:

While asymmetric hydrogenation often provides excellent enantioselectivity, the requirement for high-pressure hydrogenation reactors and the cost and toxicity of precious metal catalysts are significant drawbacks for large-scale production.[2] Asymmetric reductive amination offers a more direct route, but can suffer from lower yields and selectivities compared to the two-step imine hydrogenation.

Enzymatic kinetic resolution using transaminases has emerged as a highly attractive alternative for industrial-scale synthesis. [3] These biocatalytic processes operate under mild, aqueous conditions, offering significant advantages in terms of safety and environmental impact.[3] Although the theoretical maximum yield is 50% for the desired enantiomer, this can be overcome by implementing a dynamic kinetic resolution (DKR) where the unwanted enantiomer is racemized in situ, or by utilizing the unwanted enantiomer in other applications.[4][5] Furthermore, the cost of industrial enzymes has been steadily decreasing, making biocatalytic routes increasingly economically viable.[5]

Recommended Protocol: Large-Scale Synthesis of this compound via Enzymatic Kinetic Resolution using a Transaminase

This protocol details a robust and scalable process for the kinetic resolution of racemic 1-(4-fluorophenyl)ethanamine using an (R)-selective transaminase. This will yield the desired (S)-enantiomer as the unreacted amine.

Workflow Diagram:

G cluster_0 Process Flow A 1. Racemic Amine Synthesis B 2. Enzymatic Resolution A->B Add to Bioreactor C 3. Work-up and Separation B->C Quench Reaction D 4. Product Isolation C->D Extraction & Distillation F (R)-Acetamide C->F By-product Stream E (S)-Amine D->E

Caption: Workflow for enzymatic resolution of 1-(4-fluorophenyl)ethanamine.

Step 1: Synthesis of Racemic 1-(4-fluorophenyl)ethanamine

This initial step involves the synthesis of the racemic starting material via reductive amination of 4-fluoroacetophenone.

Materials:

ReagentCAS No.Quantity (molar eq.)
4-Fluoroacetophenone403-42-91.0
Ammonium Acetate631-61-810.0
Sodium Borohydride (NaBH₄)16940-66-21.5
Methanol (MeOH)67-56-1Solvent
Dichloromethane (DCM)75-09-2Extraction Solvent
Hydrochloric Acid (HCl)7647-01-0For pH adjustment
Sodium Hydroxide (NaOH)1310-73-2For pH adjustment

Procedure:

  • To a suitable reactor, charge 4-fluoroacetophenone and a significant excess of ammonium acetate in methanol.

  • Cool the mixture to 0-5 °C.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. The addition is exothermic, and careful temperature control is crucial.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of aqueous HCl at 0-5 °C until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Add water and dichloromethane to the residue.

  • Adjust the pH of the aqueous layer to >12 with aqueous sodium hydroxide.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 1-(4-fluorophenyl)ethanamine.

Step 2: Enzymatic Kinetic Resolution

Materials:

ReagentQuantity
Racemic 1-(4-fluorophenyl)ethanamine1.0 kg
(R)-selective TransaminaseAs per supplier's activity specification
Isopropylamine (amine donor)1.5 - 2.0 molar equivalents
Pyridoxal-5-phosphate (PLP) cofactor1-2 mM
Potassium phosphate buffer (pH 7.5-8.5)To desired concentration
TolueneFor extraction

Procedure:

  • Prepare a buffered solution of the (R)-selective transaminase and PLP cofactor in a temperature-controlled bioreactor.

  • Add the racemic 1-(4-fluorophenyl)ethanamine and isopropylamine to the reactor.

  • Maintain the reaction at a constant temperature (typically 30-40 °C) and pH.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining (S)-amine and the conversion of the (R)-amine.

  • The reaction is typically complete when the conversion reaches approximately 50%, and the enantiomeric excess of the (S)-amine is >99%.

Step 3: Work-up and Product Isolation
  • Once the desired conversion is reached, quench the enzymatic reaction by adjusting the pH or by adding a suitable organic solvent.

  • Separate the enzyme (if immobilized) by filtration for potential reuse.

  • Adjust the pH of the reaction mixture to >12 with aqueous NaOH.

  • Extract the mixture with toluene to separate the unreacted this compound from the aqueous phase containing the acetophenone byproduct.

  • Wash the organic layer with brine.

  • Isolate the this compound by fractional distillation under reduced pressure.

Safety and Handling at Scale

The large-scale synthesis of this compound requires strict adherence to safety protocols.

  • Sodium Borohydride (NaBH₄): This reagent is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled in a dry, inert atmosphere. Personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection, is mandatory.[6] In case of fire, use a dry chemical extinguisher; do not use water. [6]

  • Solvents: Methanol and dichloromethane are flammable and toxic. All operations should be conducted in a well-ventilated area, and appropriate PPE should be worn.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care using appropriate PPE.

  • Pressure and Temperature Control: The reductive amination step is exothermic. The reactor must have adequate cooling capacity to control the temperature and prevent runaway reactions.

Conclusion

The enzymatic kinetic resolution using a transaminase represents a robust, scalable, and environmentally sustainable method for the large-scale production of enantiomerically pure this compound. While other methods like asymmetric hydrogenation offer high enantioselectivity, the operational simplicity, mild reaction conditions, and improved safety profile of the biocatalytic route make it an increasingly preferred choice in the pharmaceutical industry. The detailed protocol provided herein offers a solid foundation for researchers and process chemists to develop and optimize the manufacturing of this critical chiral intermediate.

References

Application Notes and Protocols: The Strategic Use of (S)-1-(4-fluorophenyl)ethanamine in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the applications of (S)-1-(4-fluorophenyl)ethanamine as a pivotal chiral building block in the synthesis of advanced pharmaceutical intermediates. We delve into the causality behind its utility, focusing on its role in key synthetic transformations such as reductive amination and amide bond formation for creating complex, high-value molecules. Detailed, field-proven protocols are provided for each core application, supported by mechanistic insights and visual workflows to ensure replicability and a deep understanding of the underlying chemistry.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule[1]. This compound emerges as a particularly valuable intermediate due to the convergence of two critical structural features: a stereochemically defined chiral center and a strategically placed fluorine atom on a phenyl ring[1].

This chiral amine serves as a versatile building block, allowing for the introduction of this specific fluorinated, chiral motif into a wide array of molecular scaffolds. Its primary amine functionality is a reactive handle for numerous carbon-nitrogen bond-forming reactions, making it indispensable for constructing the core of many targeted therapeutic agents[1]. This guide will explore its application in two of the most fundamental and frequently employed reactions in pharmaceutical synthesis: reductive amination and amide bond formation.

Core Synthetic Application I: Reductive Amination for Chiral Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, enabling the conversion of a carbonyl group (from a ketone or aldehyde) into a more complex secondary or tertiary amine via an intermediate imine[2][3]. The use of this compound in this context allows for the direct installation of the chiral (S)-1-(4-fluorophenyl)ethyl moiety onto a new molecular framework.

Causality and Mechanistic Insight: The reaction proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal, which then dehydrates to form an iminium ion intermediate under weakly acidic conditions. In the second stage, a selective reducing agent, introduced in-situ, reduces the iminium ion to the final amine product[2][4]. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the iminium intermediate[3][5]. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason, offering high selectivity and broad functional group tolerance under mild conditions[5][6].

Reductive_Amination_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Imine Formation & Reduction cluster_workup Step 3: Work-up & Purification A Dissolve Ketone/Aldehyde (1.0 eq) in Anhydrous DCE B Add this compound (1.1 eq) D Stir at Room Temperature (30-60 min for imine formation) A->D Proceed to Reaction C Add Acetic Acid (optional catalyst) (1-2 eq) E Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise G Quench with sat. NaHCO3 solution D->G Upon Completion F Monitor Reaction by TLC/LC-MS (Stir 2-16 h at RT until completion) H Extract with Ethyl Acetate or DCM I Dry organic layer (Na2SO4), filter, and concentrate J Purify via Column Chromatography K Chiral Secondary Amine J->K Final Product

Caption: Workflow for Reductive Amination.

Protocol 2.1: General Procedure for Reductive Amination

Objective: To synthesize a novel chiral secondary amine by reacting a prochiral ketone or aldehyde with this compound.

Materials:

  • Ketone or Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, can facilitate imine formation)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or DCM for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the ketone/aldehyde (1.0 eq) and dissolve it in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Amine Addition: Add this compound (1.1 eq) to the solution. If the carbonyl substrate is less reactive, a catalytic amount of acetic acid (e.g., 1.0 eq) can be added to promote imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Causality Note: This initial period allows for the equilibrium between the carbonyl/amine and the iminium ion to be established before the reduction step[2].

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

    • Causality Note: Portion-wise addition controls the reaction rate and any potential exotherm. STAB is chosen for its selectivity for the iminium ion over the unreacted carbonyl[5][6].

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with EtOAc or DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

Core Synthetic Application II: Amide Bond Formation for Bioactive Scaffolds

The amide bond is a ubiquitous functional group in pharmaceuticals. The reaction of this compound with a carboxylic acid is a direct method to synthesize chiral amides, which can be final drug products or key intermediates for more complex structures, such as pyrazinone derivatives[7][8]. While standard amide coupling protocols exist, reactions involving electron-deficient amines or sterically hindered substrates can be challenging[9][10][11].

Causality and Mechanistic Insight: Amide bond formation requires the activation of the carboxylic acid to make it more electrophilic. This is typically achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Oxyma or HOBt[12][13]. The additive serves to suppress side reactions and minimize racemization by forming a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile, in this case, this compound. For particularly difficult couplings, activating the carboxylic acid as an acyl fluoride can be a highly effective strategy[10][11].

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Addition & Coupling cluster_workup Step 3: Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq), Coupling Reagent (e.g., EDC, 1.1 eq), and Additive (e.g., Oxyma, 1.1 eq) in Anhydrous DMF or DCM B Stir at 0 °C for 15-30 min C Add this compound (1.0 eq) A->C Proceed to Coupling D Add Non-nucleophilic Base (e.g., DIPEA, 2.0 eq) E Allow to warm to RT and stir (2-24 h, monitor by TLC/LC-MS) F Dilute with Ethyl Acetate E->F Upon Completion G Wash with 1N HCl, sat. NaHCO3, and Brine H Dry organic layer (Na2SO4), filter, and concentrate I Purify via Column Chromatography or Recrystallization J Chiral Amide I->J Final Product

Caption: Workflow for Amide Bond Formation.

Protocol 3.1: General Procedure for EDC/Oxyma Mediated Amide Coupling

Objective: To synthesize a chiral amide from a carboxylic acid and this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.1 - 1.3 eq)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.1 eq), and Oxyma Pure (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C in an ice bath and stir for 15-30 minutes.

    • Causality Note: This pre-activation step allows for the formation of the reactive Oxyma-ester intermediate, which improves coupling efficiency and minimizes side reactions compared to adding all components at once[12][13].

  • Amine Addition: To the activated mixture, add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC·HCl and any acidic protons, ensuring the amine remains a free nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc. Transfer to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acidic wash removes excess base (DIPEA) and unreacted amine. The basic wash removes excess carboxylic acid and the Oxyma additive. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired chiral amide.

Summary of Synthetic Protocols

The following table provides a high-level comparison of the two primary applications discussed, offering a quick reference for experimental planning.

ParameterReductive AminationAmide Bond Formation
Objective C-N bond formation (secondary amine)C-N bond formation (amide)
Key Substrates Ketone/Aldehyde + AmineCarboxylic Acid + Amine
Key Reagents Sodium Triacetoxyborohydride (STAB)EDC, Oxyma, DIPEA
Typical Solvent Dichloroethane (DCE), Dichloromethane (DCM)Dimethylformamide (DMF), DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Work-up Basic Quench (NaHCO₃), ExtractionAcid/Base Washes, Extraction
Product Type Chiral Secondary AmineChiral Amide

Conclusion

This compound is a high-value, versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its utility in robust and scalable reactions like reductive amination and amide coupling allows for the efficient incorporation of a key pharmacophore into drug candidates. The protocols outlined in this guide are based on well-established, reliable methodologies and provide a solid foundation for researchers to develop novel synthetic routes. By understanding the causality behind each experimental step, scientists can better troubleshoot and adapt these procedures to a wide range of specific molecular targets, accelerating the drug discovery and development process.

References

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(4-Fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enantiomerically pure chiral amines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Specifically, 1-(4-fluorophenyl)ethanamine serves as a key intermediate where the incorporation of fluorine can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[3][4] This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic 1-(4-fluorophenyl)ethanamine using immobilized Candida antarctica Lipase B (CALB). This method offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution techniques.[1][5] We describe a comprehensive workflow, from the lipase-catalyzed acylation to the final analysis of enantiomeric excess (e.e.) and conversion by chiral High-Performance Liquid Chromatography (HPLC).

Introduction

The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[6] 1-(4-Fluorophenyl)ethanamine is a valuable chiral synthon used in the development of various therapeutic agents.[3] Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution (EKR), an enzyme stereoselectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.[7] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new, derivatized product) from the slow-reacting or unreacted enantiomer.

Lipases, particularly Lipase B from Candida antarctica (CALB), are highly effective biocatalysts for the resolution of racemic amines via enantioselective acylation.[5][8] These enzymes are valued for their broad substrate specificity, high enantioselectivity, and stability in organic solvents, making them ideal for industrial applications.[1][9] This protocol details the use of Novozym 435, a commercially available immobilized form of CALB, for the resolution of racemic 1-(4-fluorophenyl)ethanamine.

Principle of the Method

The enzymatic kinetic resolution of racemic 1-(4-fluorophenyl)ethanamine is based on the enantioselective N-acylation catalyzed by CALB. The enzyme preferentially acylates one enantiomer (typically the R-enantiomer) at a much higher rate than the other. An acyl donor, such as ethyl acetate, is used to provide the acetyl group.

The reaction proceeds as follows: The racemic amine and the acyl donor are incubated with the enzyme. The lipase selectively transfers the acyl group to one amine enantiomer, forming the corresponding amide. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the newly formed amide. At this point, the mixture contains the unreacted (S)-amine and the acylated (R)-amide, which can be separated by standard chemical methods (e.g., extraction or chromatography).

G sub Racemic (R,S)-1-(4-Fluorophenyl)ethanamine + Acyl Donor (e.g., Ethyl Acetate) enz Enzyme (Candida antarctica Lipase B) sub->enz Selective Acylation sep Separation (Extraction / Chromatography) enz->sep prod_S (S)-1-(4-Fluorophenyl)ethanamine (Unreacted) prod_R (R)-N-(1-(4-Fluorophenyl)ethyl)acetamide (Acylated Product) sep->prod_S Enantiomer 1 sep->prod_R Enantiomer 2 (as amide)

Figure 1: Reaction scheme for the enzymatic kinetic resolution of 1-(4-fluorophenyl)ethanamine.

Materials and Equipment

Reagents
  • Racemic 1-(4-fluorophenyl)ethanamine (≥97% purity)

  • Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)

  • Ethyl Acetate (anhydrous, ≥99.5%)

  • Methyl tert-butyl ether (MTBE, HPLC grade)[5]

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA, ≥99.5%)

  • Hydrochloric acid (1 M HCl)

  • Sodium hydroxide (1 M NaOH)

  • Sodium sulfate (anhydrous)

  • Deionized water

Equipment
  • Orbital shaker incubator

  • 4 mL screw-cap vials

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Standard laboratory glassware

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., CHIRALCEL® OD-H or equivalent cellulose-based column)[10]

Experimental Protocol

This protocol is divided into three parts: (A) the enzymatic resolution reaction, (B) work-up and separation of the products, and (C) chiral HPLC analysis to determine the reaction's success.

Part A: Enzymatic Resolution Reaction
  • Enzyme Preparation: Add 20 mg of Novozym 435 to a 4 mL screw-cap vial.

    • Rationale: Immobilized enzymes are easy to handle and can be recovered and reused, making the process more economical and sustainable.[5]

  • Reaction Setup: To the vial, add 200 µL of Methyl tert-butyl ether (MTBE). Sonicate for 5-10 minutes to ensure the enzyme beads are well-dispersed.[5]

  • Substrate Addition: Add 0.5 mmol of racemic 1-(4-fluorophenyl)ethanamine to the vial.

  • Acyl Donor Addition: Add 0.5 mmol of ethyl acetate (1 equivalent) as the acyl donor.

    • Rationale: Using an equimolar amount of the acyl donor relative to the substrate is crucial. An excess can lead to non-selective acylation or enzyme inhibition, while a deficit will result in lower conversion. Ethyl acetate is a common, effective, and relatively benign acyl donor.[11]

  • Incubation: Seal the vial tightly and place it in an orbital shaker set to 200 rpm and 40 °C.[5]

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The optimal reaction time aims for approximately 50% conversion, which provides the highest theoretical e.e. for both the substrate and product. Progress can be monitored by taking small aliquots at different time points (e.g., 1, 2, 4, 6 hours) and analyzing them via chiral HPLC (see Part C).

Part B: Product Work-up and Separation
  • Enzyme Removal: After the desired conversion is reached, filter the reaction mixture through a small glass filter to remove the immobilized enzyme. Wash the enzyme beads with 2 x 0.5 mL of MTBE to recover any residual product. The enzyme can be dried under vacuum and stored for reuse.

  • Solvent Removal: Combine the filtrate and washes and remove the solvent (MTBE) and excess ethyl acetate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in 10 mL of diethyl ether or MTBE.

    • Add 10 mL of 1 M HCl and transfer the mixture to a separatory funnel. Shake vigorously. The unreacted amine will move to the acidic aqueous phase as a protonated salt, while the neutral amide product remains in the organic phase.

    • Separate the layers.

  • Isolation of (R)-Amide:

    • Wash the organic layer with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (R)-N-(1-(4-fluorophenyl)ethyl)acetamide.

  • Isolation of (S)-Amine:

    • Cool the acidic aqueous layer in an ice bath and basify to pH > 10 by slowly adding 1 M NaOH.

    • Extract the free (S)-amine with 3 x 10 mL of diethyl ether or MTBE.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the this compound.

G start Start: Racemic Amine, Enzyme, Acyl Donor in MTBE react Incubate at 40°C, 200 rpm (4-6 hours) start->react filter Filter to Remove Enzyme (Enzyme can be recycled) react->filter evap Evaporate Solvent filter->evap extract Acid/Base Extraction (1M HCl) evap->extract org_phase Organic Phase: (R)-Amide extract->org_phase aq_phase Aqueous Phase: (S)-Amine Salt extract->aq_phase workup_amide Wash, Dry, Evaporate org_phase->workup_amide workup_amine Basify (NaOH), Extract, Dry, Evaporate aq_phase->workup_amine amide_final Isolated (R)-Amide workup_amide->amide_final amine_final Isolated (S)-Amine workup_amine->amine_final analyze Analyze all fractions by Chiral HPLC amide_final->analyze amine_final->analyze

Figure 2: Experimental workflow for the resolution, separation, and analysis of products.

Part C: Chiral HPLC Analysis

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the starting material, the unreacted amine, and the acylated product, as well as for calculating the reaction conversion.[10][12]

  • Sample Preparation:

    • Reaction Mixture: Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of the mobile phase.

    • Isolated Products: Prepare separate solutions of the isolated amine and amide (approx. 1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

      • Rationale: The hexane/isopropanol mixture provides the necessary polarity for separation on a polysaccharide-based chiral stationary phase. DEA is a common additive used to improve the peak shape of basic compounds like amines by minimizing tailing.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-amines and the (R)- and (S)-amides by comparing them to chromatograms of the racemic starting material and, if available, authentic standards.

    • Calculate the enantiomeric excess (e.e.) for the substrate (amine) and product (amide) using the following formula:

      • e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

    • Calculate the conversion (c) based on the disappearance of the starting amine:

      • c (%) = (e.e.s / (e.e.s + e.e.p)) * 100 (where e.e.s is the e.e. of the substrate and e.e.p is the e.e. of the product)

Expected Results

The kinetic resolution of 1-(4-fluorophenyl)ethanamine using Novozym 435 is expected to be highly efficient. The enzyme typically exhibits a strong preference for the (R)-enantiomer.[1] The table below summarizes typical results for this resolution when stopped at approximately 50% conversion.

ParameterExpected ValueDescription
Reaction Time 4 - 6 hoursTime to reach ~50% conversion.
Conversion (c) 48 - 52%Optimal for achieving high e.e. for both components.
e.e. of Substrate (S-amine) >98%Enantiomeric excess of the unreacted (S)-amine.
e.e. of Product (R-amide) >98%Enantiomeric excess of the formed (R)-amide.
Enantioselectivity (E-value) >200A measure of the enzyme's ability to discriminate between enantiomers. E > 200 is considered excellent.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive enzyme; insufficient reaction time; low temperature.Use fresh enzyme; increase reaction time; ensure temperature is at 40°C.
Low Enantioselectivity (e.e.) Reaction went past 50% conversion; wrong enzyme; non-optimal solvent or acyl donor.Monitor reaction closely and stop at ~50% conversion. Confirm enzyme selectivity. MTBE is a good solvent choice for amine resolutions.
Poor HPLC Peak Shape Amine interacting with silica support.Ensure DEA or another basic modifier is present in the mobile phase at ~0.1%.
Product Contamination Incomplete separation during work-up.Ensure pH is correct during acid/base extractions. Perform an additional wash step if necessary.

Conclusion

This application note demonstrates a robust and highly selective method for the enzymatic kinetic resolution of racemic 1-(4-fluorophenyl)ethanamine using immobilized Candida antarctica Lipase B. The protocol is straightforward, scalable, and employs mild, environmentally friendly conditions.[1] The resulting enantiomerically enriched (S)-amine and (R)-amide can be obtained with excellent optical purity (>98% e.e.), making this biocatalytic approach highly suitable for applications in pharmaceutical and fine chemical synthesis.[15]

References

Application Note: Monitoring the Progress of (S)-1-(4-fluorophenyl)ethanamine Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its reactive amine group readily participates in reactions such as amide bond formation and reductive amination, making it a valuable intermediate in drug discovery and development.[1][2] Efficiently monitoring the progress of these reactions is paramount to optimizing reaction conditions, determining endpoints, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for real-time reaction monitoring.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting for monitoring reactions involving this compound using TLC.

Introduction: The "Why" Behind TLC Monitoring

In the synthesis of active pharmaceutical ingredients (APIs), understanding the real-time status of a chemical reaction is not just beneficial—it's essential. For a key intermediate like this compound, which is often a precursor to complex, high-value molecules, precise reaction control is critical.[5] Incomplete reactions can lead to difficult and costly purifications, while side reactions can introduce impurities that may be challenging to remove.

TLC serves as a chromatographic "snapshot" of the reaction mixture at a given time.[6] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system), TLC allows for the visual tracking of the consumption of starting materials and the formation of the desired product.[6] The principle hinges on polarity: more polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[7][8] Conversely, less polar compounds have a greater affinity for the mobile phase and exhibit higher Rf values.[9]

Core Principles of TLC for Amine Reactions

The success of TLC monitoring lies in selecting appropriate conditions that provide clear separation between the starting amine, the product, and any significant byproducts.

The Stationary Phase: Silica Gel

For the majority of organic reactions, silica gel is the stationary phase of choice due to its polarity and versatility.[6] Standard silica gel plates (often designated as Silica Gel 60 F254) are suitable for monitoring reactions with this compound. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a 254 nm UV lamp.[10] Aromatic compounds, such as our starting material and many of its derivatives, will appear as dark spots where they quench the plate's fluorescence.[11]

The Mobile Phase: Finding the Right Solvent System

The selection of the mobile phase, or eluent, is the most critical variable in developing a TLC method. The goal is to find a solvent system that provides a good separation of spots, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.[6]

  • This compound is a primary amine and is relatively polar. It will have a moderate to low Rf value in non-polar solvent systems.

  • Reaction Products: The polarity of the product will dictate its Rf relative to the starting amine. For instance, in an amide coupling reaction , the resulting amide is typically less polar than the starting amine and will have a higher Rf. In a reductive amination , the secondary or tertiary amine product may have a similar or slightly different polarity compared to the starting primary amine, necessitating careful solvent system optimization.

A common starting point for developing a mobile phase for amine reactions is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents. For more polar compounds that remain near the baseline, a small amount of a highly polar solvent like methanol can be added. For basic compounds like amines that may streak on the acidic silica gel, adding a small amount (0.1–2.0%) of a base like triethylamine to the mobile phase can improve spot shape.[6][12]

Experimental Protocols

Representative Reaction: Amide Coupling

A common transformation involving this compound is its reaction with a carboxylic acid to form an amide bond, often facilitated by a coupling reagent.[13]

Reaction: this compound + Carboxylic Acid → Amide Product

Step-by-Step TLC Monitoring Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[14]

    • Mark three evenly spaced lanes on the origin line for spotting: one for the starting material (SM), one for a co-spot (C), and one for the reaction mixture (R).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (approx. 1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL).[14]

    • Reaction Mixture (R): Using a capillary tube or micropipette, withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

  • Spotting the Plate:

    • Using a clean capillary tube for each sample, touch the tip to the prepared solution and then gently and briefly touch it to the corresponding mark on the origin line of the TLC plate. Aim for small, concentrated spots (2-3 mm in diameter).[7]

    • In the "C" lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.

  • Developing the Plate:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[14]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures even development.[15]

    • Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.[6]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[9][14]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[11]

    • If spots are not clearly visible or if confirmation is needed, use a chemical stain. A potassium permanganate (KMnO4) stain is excellent for visualizing amines and other oxidizable functional groups, which will appear as yellow-brown spots on a purple background.[11][16][17] To use the stain, briefly dip the plate in the solution and then gently warm it with a heat gun until spots appear.

  • Interpretation:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) .[8][18]

    • As the reaction progresses, the intensity of the starting material spot in the "R" lane should decrease, while the intensity of the product spot should increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Data Presentation and Interpretation

A well-chosen mobile phase is key to accurate interpretation. Below is a table summarizing typical TLC results for an amide coupling reaction.

CompoundMobile Phase (Hexane:Ethyl Acetate)Typical Rf ValueVisualization
This compound7:30.3UV (254 nm), KMnO4 stain
Carboxylic Acid (e.g., Benzoic Acid)7:30.4UV (254 nm)
Amide Product7:30.6UV (254 nm)

Note: Rf values are indicative and can vary based on the specific carboxylic acid used, exact mobile phase composition, temperature, and plate manufacturer.

Visual Workflow and Troubleshooting

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare & Mark Plate prep_samples Prepare SM & Rxn Samples prep_plate->prep_samples prep_chamber Prepare Developing Chamber prep_samples->prep_chamber spot Spot Plate (SM, Co-spot, Rxn) prep_chamber->spot develop Develop Plate spot->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for TLC reaction monitoring.

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Solution(s)
Streaking or Elongated Spots Sample is too concentrated; Compound is acidic/basic and interacting strongly with silica.[12][19]Dilute the sample; Add a small amount of triethylamine (for bases) or acetic acid (for acids) to the mobile phase.[12]
Spots Remain at the Origin (Low Rf) Mobile phase is not polar enough.[9]Increase the proportion of the polar solvent (e.g., ethyl acetate) or add a small amount of a more polar solvent like methanol.[9]
Spots Run at the Solvent Front (High Rf) Mobile phase is too polar.[9][12]Increase the proportion of the non-polar solvent (e.g., hexanes).[12]
No Spots Visible Sample is too dilute; Compound is not UV-active.[12][19]Concentrate the sample by spotting multiple times in the same location (drying in between); Use a chemical stain like KMnO4.[12]
Poor Separation (Spots Overlap) The polarity of the compounds is too similar in the chosen mobile phase.Experiment with different solvent systems. Try a different combination of solvents (e.g., dichloromethane/methanol).[20]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in both research and process development settings. By understanding the principles of separation and systematically developing an appropriate TLC method, chemists can gain valuable insights into reaction kinetics, completion, and purity, ultimately leading to more efficient and successful syntheses.

References

Troubleshooting & Optimization

identifying common impurities in (S)-1-(4-fluorophenyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: December 30, 2025

Introduction

(S)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemical purity is paramount, as the biological activity of the final active pharmaceutical ingredient (API) often resides in a single enantiomer. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Q1: What are the most common synthesis routes for this compound and their associated impurities?

The two primary synthetic strategies are asymmetric synthesis and chiral resolution of the racemic mixture. Each route presents a unique impurity profile.

  • Asymmetric Synthesis via Reductive Amination: This is a popular method that involves the reaction of 4-fluoroacetophenone with an amine source in the presence of a chiral catalyst.[2]

    • Common Impurities:

      • (R)-1-(4-fluorophenyl)ethanamine: The undesired enantiomer is the most critical impurity. Its presence directly impacts the enantiomeric excess (e.e.) of the final product.[3]

      • Unreacted 4-fluoroacetophenone: Incomplete reaction can leave residual starting material.

      • 1-(4-fluorophenyl)ethanol: A common byproduct formed by the reduction of 4-fluoroacetophenone.

      • Over-alkylation products: If the reaction conditions are not carefully controlled, the product amine can react further to form secondary and tertiary amines.

  • Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting racemic 1-(4-fluorophenyl)ethanamine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[4][5]

    • Common Impurities:

      • (R)-1-(4-fluorophenyl)ethanamine: Incomplete separation of the diastereomeric salts will result in contamination with the undesired enantiomer.

      • Residual Chiral Resolving Agent: The resolving agent (e.g., tartaric acid, mandelic acid) must be completely removed in the final steps.[6]

      • Solvent Adducts: Residual solvents from the crystallization process can form adducts with the final product.

Q2: My asymmetric synthesis is producing a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

Low enantiomeric excess is a common challenge in asymmetric synthesis. The root causes often lie in the catalyst system, reaction conditions, or the purity of the starting materials.

  • Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of stereoselectivity. Ensure it is handled under appropriate inert conditions and that its purity is verified.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can all influence the enantioselectivity. A thorough optimization of these parameters is crucial.

  • Purity of Starting Materials: Impurities in the 4-fluoroacetophenone or the amine source can interfere with the catalyst, leading to a decrease in e.e.[3]

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh batch of catalyst or re-purify the existing one.

  • Optimize Reaction Parameters: Screen a range of temperatures and pressures. Monitor the reaction progress over time to determine the optimal reaction time.

  • Purify Starting Materials: Ensure the 4-fluoroacetophenone and amine source are of high purity.

Q3: I'm observing a significant amount of the corresponding alcohol byproduct in my reductive amination reaction. How can I minimize its formation?

The formation of 1-(4-fluorophenyl)ethanol is a competing reaction where the ketone is reduced instead of the imine intermediate.

  • Choice of Reducing Agent: Some reducing agents have a higher propensity to reduce ketones. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less reactive towards ketones compared to other borohydrides like sodium borohydride.[7][8]

  • Reaction Conditions: The rate of imine formation versus ketone reduction can be influenced by pH and temperature.

Troubleshooting Steps:

  • Select a Milder Reducing Agent: Consider using STAB or a similar selective reducing agent.

  • Optimize pH: The formation of the imine is often favored under slightly acidic conditions.

  • Two-Step Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity.

Impurity Detection and Quantification

Q4: What are the recommended analytical methods for detecting and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

Analytical TechniquePurpose
Chiral High-Performance Liquid Chromatography (HPLC) Quantification of the enantiomeric impurity, (R)-1-(4-fluorophenyl)ethanamine, to determine the enantiomeric excess (e.e.).[4]
Gas Chromatography (GC) Detection and quantification of volatile impurities such as residual solvents and starting materials (e.g., 4-fluoroacetophenone).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities and confirmation of the desired product's structure.
Mass Spectrometry (MS) Identification of impurities by their mass-to-charge ratio, often coupled with HPLC or GC (LC-MS, GC-MS).[9]

Q5: How can I develop a robust chiral HPLC method to determine the enantiomeric excess?

Developing a reliable chiral HPLC method is critical for accurately assessing the purity of your product.

Key Steps:

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of chiral amines. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).

  • Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Method Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.

Purification Strategies

Q6: What are the most effective methods for removing the undesired (R)-enantiomer?

If the enantiomeric excess of your product is not satisfactory, several purification strategies can be employed.

  • Recrystallization of Diastereomeric Salts: This is a highly effective method for enriching the desired enantiomer. The process involves forming a salt with a chiral resolving agent and selectively crystallizing one of the diastereomers.[5] The choice of resolving agent and solvent is critical for successful separation.[6]

  • Preparative Chiral HPLC: For smaller quantities or when high purity is required, preparative chiral HPLC can be used to separate the enantiomers.

Q7: How can I remove process-related impurities such as residual starting materials and byproducts?

Standard purification techniques are generally effective for removing non-enantiomeric impurities.

  • Distillation: If the boiling points of the impurities are significantly different from the product, distillation can be an effective purification method.

  • Column Chromatography: For non-volatile impurities, column chromatography using silica gel or another suitable stationary phase can provide excellent separation.[1]

  • Aqueous Workup: A series of aqueous washes can be used to remove water-soluble impurities and residual reagents.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required based on the specific column and instrumentation used.

  • Column: Chiral stationary phase suitable for amine separation (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Protocol 2: Purification via Diastereomeric Salt Recrystallization

This is a general protocol and the specific resolving agent, solvent, and temperatures will need to be optimized.

  • Salt Formation: Dissolve the racemic or enantiomerically-enriched 1-(4-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., L-tartaric acid).[4]

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified amine.

  • Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC.

Visualizations

G cluster_synthesis Synthetic Routes cluster_impurities Common Impurities 4-Fluoroacetophenone 4-Fluoroacetophenone Asymmetric_Synthesis Asymmetric Reductive Amination 4-Fluoroacetophenone->Asymmetric_Synthesis Racemic_Amine Racemic 1-(4-fluorophenyl)ethanamine Chiral_Resolution Chiral Resolution Racemic_Amine->Chiral_Resolution S_Product This compound Asymmetric_Synthesis->S_Product R_Enantiomer (R)-Enantiomer Asymmetric_Synthesis->R_Enantiomer Imperfect Enantioselectivity Unreacted_Ketone Unreacted Ketone Asymmetric_Synthesis->Unreacted_Ketone Incomplete Reaction Alcohol_Byproduct Alcohol Byproduct Asymmetric_Synthesis->Alcohol_Byproduct Side Reaction Chiral_Resolution->S_Product Chiral_Resolution->R_Enantiomer Incomplete Separation Resolving_Agent Residual Resolving Agent Chiral_Resolution->Resolving_Agent Incomplete Removal

Caption: Synthetic routes and associated common impurities.

G Start Start Low_ee Low Enantiomeric Excess Detected Start->Low_ee Check_Catalyst Verify Catalyst Activity and Purity Low_ee->Check_Catalyst Is catalyst suspect? Optimize_Conditions Optimize Reaction Temperature, Pressure, and Time Low_ee->Optimize_Conditions Are conditions optimal? Check_Purity Analyze Purity of Starting Materials Low_ee->Check_Purity Are starting materials pure? Recrystallization Perform Diastereomeric Recrystallization Check_Catalyst->Recrystallization Optimize_Conditions->Recrystallization Check_Purity->Recrystallization Prep_HPLC Use Preparative Chiral HPLC Recrystallization->Prep_HPLC Further purification needed End High Purity (S)-Enantiomer Recrystallization->End Successful Prep_HPLC->End

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Managing Byproducts in the Synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-1-(4-fluorophenyl)ethanamine. This critical chiral amine is a widely used building block in the pharmaceutical industry.[1][2] Achieving high purity and yield is paramount, and effective byproduct management is a cornerstone of a robust and reproducible synthetic process.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis. The content is structured to explain the "why" behind experimental choices, ensuring you can not only solve immediate issues but also build a deeper understanding of your chemical system.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to this compound?

    • What are the primary byproducts I should expect?

    • How can I proactively control impurity formation?

    • What are the regulatory expectations for impurity control?

  • Troubleshooting Guides

    • Issue 1: Low Enantiomeric Excess (e.e.) - Identifying and mitigating sources of the unwanted (R)-enantiomer.

    • Issue 2: Presence of Over-alkylation Byproducts - Strategies to prevent the formation of secondary and tertiary amines.

    • Issue 3: Residual Starting Materials and Intermediates - Optimizing reaction conditions for complete conversion.

    • Issue 4: Formation of Reduction Byproducts - Managing the reduction of the carbonyl group to an alcohol.

  • Experimental Protocols

    • Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination

    • Protocol 2: GC-MS Method for Identification of Volatile Byproducts

    • Protocol 3: Diastereomeric Salt Resolution for Enantiomeric Enrichment

  • References

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?

The most prevalent and industrially scalable methods for synthesizing chiral amines like this compound are centered around the reductive amination of a prochiral ketone, 4-fluoroacetophenone.[3][4] Key strategies include:

  • Asymmetric Reductive Amination: This is a highly efficient, "green" method that directly converts the ketone to the desired chiral amine using a chiral catalyst and a reducing agent.[1][2] Transition metal catalysts with chiral ligands are often employed.

  • Biocatalytic Reductive Amination: The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers excellent enantioselectivity under mild conditions.[5][6]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[7][8]

Q2: What are the primary byproducts I should expect?

The byproduct profile is highly dependent on the synthetic route chosen. However, some common impurities to monitor include:

  • (R)-1-(4-fluorophenyl)ethanamine: The undesired enantiomer is the most critical impurity to control for pharmaceutical applications.

  • 1-(4-fluorophenyl)ethanol: Formed by the reduction of the starting ketone, 4-fluoroacetophenone, especially if the reducing agent is not selective for the imine intermediate.

  • N-(1-(4-fluorophenyl)ethylidene)-1-(4-fluorophenyl)ethanamine: An imine byproduct formed from the reaction of the product amine with the starting ketone.

  • Over-alkylation products: Secondary and tertiary amines can form, particularly if the reaction conditions are not carefully controlled.

  • Residual Starting Materials: Unreacted 4-fluoroacetophenone and the amine source (e.g., ammonia, benzylamine).

  • Byproducts from the Reducing Agent: For example, the use of sodium cyanoborohydride can introduce toxic cyanide byproducts.[9]

Q3: How can I proactively control impurity formation?

A proactive approach to impurity management is crucial for successful and scalable synthesis.[10][11] Key strategies include:

  • Starting Material Purity: Ensure the purity of your starting materials, such as 4-fluoroacetophenone, as impurities can carry through the synthesis.

  • Process Control: Carefully control reaction parameters such as temperature, pressure, pH, and reaction time to minimize byproduct formation.

  • Choice of Reducing Agent: Select a reducing agent that is selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride is often a good choice for this reason.[9][12]

  • Monitoring Reaction Progress: Use in-process controls (e.g., HPLC, GC) to track the consumption of starting materials and the formation of products and byproducts.

Q4: What are the regulatory expectations for impurity control?

Regulatory bodies like the ICH (International Conference on Harmonisation) have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[10][13] Generally, any impurity present at a level of 0.10% or higher must be identified and characterized. Genotoxic impurities have much lower, often parts-per-million, limits.[14]

Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
  • Symptoms: Chiral HPLC analysis shows a significant peak for the undesired (R)-enantiomer.

  • Potential Causes & Solutions:

    • Ineffective Chiral Catalyst/Enzyme:

      • Cause: The chiral catalyst or enzyme may be degrading or poisoned.

      • Solution: Ensure the catalyst/enzyme is handled and stored correctly. Screen for potential inhibitors in your starting materials or solvents.

    • Racemization:

      • Cause: Harsh reaction conditions (e.g., high temperature, extreme pH) can cause racemization of the product.

      • Solution: Optimize reaction conditions to be as mild as possible.

    • Inefficient Resolution:

      • Cause: In diastereomeric salt resolution, incomplete separation of the diastereomers will lead to low e.e.

      • Solution: Optimize the crystallization solvent, temperature, and time. Multiple recrystallizations may be necessary.[15]

Issue 2: Presence of Over-alkylation Byproducts
  • Symptoms: GC-MS or LC-MS analysis reveals the presence of higher molecular weight species corresponding to secondary or tertiary amines.

  • Potential Causes & Solutions:

    • Excessive Product Concentration:

      • Cause: As the desired primary amine is formed, it can act as a nucleophile and react with the imine intermediate.

      • Solution: Use a larger excess of the initial amine source (e.g., ammonia) to outcompete the product amine.

Issue 3: Residual Starting Materials and Intermediates
  • Symptoms: HPLC or GC analysis shows significant amounts of unreacted 4-fluoroacetophenone or imine intermediate.

  • Potential Causes & Solutions:

    • Incomplete Reaction:

      • Cause: Insufficient reaction time, temperature, or amount of reducing agent.

      • Solution: Extend the reaction time, cautiously increase the temperature, or add a slight excess of the reducing agent. Monitor the reaction to completion.

    • Poor Imine Formation:

      • Cause: The equilibrium for imine formation may not be favorable under the reaction conditions.

      • Solution: Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.

Issue 4: Formation of Reduction Byproducts
  • Symptoms: GC or HPLC analysis shows a peak corresponding to 1-(4-fluorophenyl)ethanol.

  • Potential Causes & Solutions:

    • Non-selective Reducing Agent:

      • Cause: The reducing agent is reducing the starting ketone in addition to the imine.

      • Solution: Switch to a more selective reducing agent like sodium triacetoxyborohydride.[9][12] If using a less selective agent like sodium borohydride, ensure the imine has fully formed before adding the reducing agent.[12]

Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol outlines a general method for determining the enantiomeric excess of 1-(4-fluorophenyl)ethanamine.

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a small amount of a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of the racemic 1-(4-fluorophenyl)ethanamine to determine the retention times of the (S) and (R) enantiomers.

  • Prepare a sample of your reaction mixture by diluting it in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: GC-MS Method for Identification of Volatile Byproducts

This method is suitable for identifying volatile byproducts such as 1-(4-fluorophenyl)ethanol and unreacted 4-fluoroacetophenone.

Parameter Condition
Column Standard non-polar column (e.g., DB-5ms)
Carrier Gas Helium
Oven Program Start at 50°C, ramp to 250°C at 10°C/min
Injector Temp. 250°C
Detector Mass Spectrometer (scanning from 40-400 m/z)

Procedure:

  • Prepare a sample by diluting an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS.

  • Identify the components by comparing their mass spectra to a library (e.g., NIST).

Protocol 3: Diastereomeric Salt Resolution for Enantiomeric Enrichment

This protocol provides a general workflow for enriching the (S)-enantiomer through diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation & Separation cluster_1 Liberation of Free Amine racemic Racemic Amine (R/S)-1-(4-fluorophenyl)ethanamine dissolve Dissolve in Solvent (e.g., Methanol/Water) racemic->dissolve chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolve crystallize Fractional Crystallization dissolve->crystallize filter Filter and Wash Crystals crystallize->filter salts Separated Diastereomeric Salts ((S)-Amine-(+)-Acid) ((R)-Amine-(+)-Acid) filter->salts salt_input Desired Diastereomeric Salt ((S)-Amine-(+)-Acid) basify Basify with Aqueous Base (e.g., NaOH) salt_input->basify extract Extract with Organic Solvent (e.g., Dichloromethane) basify->extract dry Dry and Evaporate Solvent extract->dry product Enriched (S)-Amine dry->product

Caption: Workflow for Diastereomeric Salt Resolution.

Procedure:

  • Dissolve the racemic amine and a molar equivalent of a chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent system.[8]

  • Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Filter the crystals and wash with a small amount of cold solvent.

  • Liberate the free amine from the diastereomeric salt by treating it with a base (e.g., NaOH solution) and extracting with an organic solvent.[7]

  • Wash and dry the organic layer to obtain the enantiomerically enriched amine.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-1-(4-Fluorophenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-1-(4-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. This compound is a valuable chiral building block in the pharmaceutical and agrochemical industries, prized for the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] This document will address common challenges encountered during its synthesis and provide actionable troubleshooting strategies to improve yield, enantioselectivity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce enantiomerically pure this compound?

A1: There are three main strategies for synthesizing this compound with high enantiopurity:

  • Asymmetric Synthesis: This is often the most efficient approach, creating the desired stereocenter in a single step. Common methods include the asymmetric transfer hydrogenation of 4-fluoroacetophenone imines or the reductive amination of the ketone.[2]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[3][4]

  • Diastereomeric Crystallization (Classical Resolution): This technique involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts.[5] These salts have different solubilities, enabling their separation by fractional crystallization.[6]

Q2: Why is the fluorine atom at the para-position important?

A2: The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties.[1] This substitution pattern can affect the reactivity of the amine and the biological activity of its derivatives. Fluorination is a common strategy in drug design to improve metabolic stability and binding interactions.[1]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of this compound.[2][3] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, and the ratio of their peak areas allows for the precise calculation of the e.e.[3] Chiral Gas Chromatography (GC) can also be employed for this purpose.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Asymmetric Synthesis: Reductive Amination

Asymmetric reductive amination of 4-fluoroacetophenone is a common and effective method. However, challenges such as low conversion and incomplete reduction can arise.

Problem 1: Low yield and incomplete conversion of the starting ketone.

  • Possible Cause: Inefficient imine formation. The equilibrium between the ketone/amine and the imine/water may not favor the imine.

    • Troubleshooting Steps:

      • Water Removal: Use a Dean-Stark apparatus during imine formation to remove water and drive the equilibrium towards the product.[2]

      • Acid Catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, to facilitate imine formation.[2][7]

      • Lewis Acid Activation: Employ a Lewis acid like Ti(OiPr)₄ to activate the ketone towards nucleophilic attack by the amine.[8]

  • Possible Cause: Inactive or degraded reducing agent.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) because they are more selective for the imine over the ketone and are more stable under mildly acidic conditions.[8][9]

      • Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Older or improperly stored reagents can lead to reduced activity.[7]

Problem 2: Presence of residual imine in the final product.

  • Possible Cause: Incomplete reduction of the imine.

    • Troubleshooting Steps:

      • Increase Reducing Agent Stoichiometry: Use a larger excess of the reducing agent to ensure complete conversion of the imine.[10]

      • Optimize Reaction Time and Temperature: Extend the reaction time or moderately increase the temperature to drive the reduction to completion. However, be cautious of potential side reactions at higher temperatures.[10][11]

      • Solvent Choice: The choice of solvent can impact the reaction. Dichloroethane (DCE) is a common solvent for reductive aminations using STAB.[7]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a general guideline and may require optimization for your specific setup.

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluoroacetophenone (1 eq.) and (S)-(-)-α-methylbenzylamine (1.1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid.[2]

  • Heat the mixture to reflux and monitor the removal of water.

  • Once water formation ceases, cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Reduction: Dissolve the crude imine in a suitable solvent like DCE under an inert atmosphere.[7]

  • Add sodium triacetoxyborohydride (STAB) (1.5 - 2 eq.) portion-wise at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

  • Analysis: Determine the enantiomeric excess using chiral HPLC.[2]

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification ketone 4-Fluoroacetophenone catalyst p-TsOH (cat.) Toluene, Reflux ketone->catalyst amine (S)-(-)-α-Methylbenzylamine amine->catalyst imine Intermediate Imine catalyst->imine Dean-Stark reducing_agent NaBH(OAc)₃ DCE, RT imine->reducing_agent product This compound reducing_agent->product workup Aqueous Work-up (NaHCO₃) product->workup purification Column Chromatography workup->purification analysis Chiral HPLC (e.e.) purification->analysis

Enzymatic Synthesis

Enzymatic methods, particularly using ω-transaminases, offer a green and highly selective alternative for producing this compound.

Problem 3: Low enzyme activity or reaction conversion.

  • Possible Cause: Sub-optimal reaction conditions (pH, temperature, co-solvent).

    • Troubleshooting Steps:

      • pH and Temperature Optimization: Screen a range of pH values and temperatures to find the optimum for the specific transaminase being used. Many transaminases work well around pH 8.[12]

      • Co-solvent Screening: The substrate, 4-fluoroacetophenone, has low aqueous solubility. Using a co-solvent like DMSO (25-30% v/v) can increase substrate availability and improve enzyme activity.[13][14]

  • Possible Cause: Inhibition by substrate or product.

    • Troubleshooting Steps:

      • Substrate Concentration: High concentrations of the amine donor (e.g., isopropylamine) can be inhibitory. Determine the optimal concentration range.[14]

      • In Situ Product Removal (ISPR): The product amine or the ketone by-product can inhibit the enzyme. An aqueous-organic two-phase system can be used to extract the inhibitory product from the aqueous phase where the reaction occurs, thereby driving the reaction forward.[13][14]

Data Presentation: Co-solvent Effect on Transaminase Activity
Co-solvent (25% v/v)Relative Enzyme Activity (%)
None60
Methanol45
Ethanol50
Acetonitrile75
DMSO100

Data is illustrative and based on trends reported for similar enzymatic reactions.[13][14]

G cluster_reactants Reactants cluster_enzyme Biocatalysis cluster_products Products cluster_conditions Optimized Conditions ketone 4-Fluoroacetophenone enzyme ω-Transaminase PLP Co-factor ketone->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme chiral_amine This compound enzyme->chiral_amine byproduct Ketone By-product (e.g., Acetone) enzyme->byproduct pH pH ~8 temp Temp. 30-40 °C cosolvent Co-solvent (DMSO) ISPR ISPR (optional)

Diastereomeric Crystallization

Problem 4: No salt formation or precipitation.

  • Possible Cause: Inappropriate solvent or resolving agent.

    • Troubleshooting Steps:

      • Solvent Screening: Test a variety of solvents with different polarities.[3] The solubility of the diastereomeric salts is crucial for successful resolution.

      • Resolving Agent Screening: The choice of resolving agent is critical. Commonly used agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[5] Empirical screening is often necessary to find the optimal agent.[5]

Problem 5: Low enantiomeric excess (e.e.) of the resolved amine.

  • Possible Cause: Poor diastereomeric salt selectivity or co-crystallization of both diastereomers.

    • Troubleshooting Steps:

      • Optimize Stoichiometry: Vary the molar ratio of the resolving agent. Often, using 0.5-1.0 equivalents is a good starting point.[3]

      • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity and, consequently, the e.e. of the final amine.[3]

      • Temperature Control: Optimize the crystallization temperature. Slow cooling can lead to purer crystals.[3]

Conclusion

The synthesis of this compound can be achieved through several effective routes, each with its own set of challenges. By understanding the underlying chemical principles and systematically troubleshooting key parameters such as catalyst/enzyme selection, solvent, temperature, and stoichiometry, researchers can significantly improve the yield and enantiopurity of this valuable chiral intermediate. This guide provides a framework for addressing common issues, enabling the development of robust and efficient synthetic protocols.

References

troubleshooting guide for the asymmetric synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the asymmetric synthesis of (S)-1-(4-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this synthesis. Chiral amines, such as this compound, are critical building blocks in the pharmaceutical industry, making their efficient and enantiomerically pure synthesis a key objective.[1][2] This resource offers a structured, question-and-answer format to directly address potential issues, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My asymmetric synthesis of this compound is resulting in low enantiomeric excess (% ee). What are the primary factors I should investigate?

A1: Achieving high enantioselectivity is the cornerstone of asymmetric synthesis. Low enantiomeric excess is a common hurdle that can often be traced back to several key factors. A systematic investigation is the most effective approach to pinpoint the issue.[3]

Initial Checks:

  • Analytical Method Validation: Before troubleshooting the reaction itself, it is crucial to validate your analytical method for determining enantiomeric excess, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] An unvalidated method can provide inaccurate % ee values. Key parameters to confirm include baseline separation of the enantiomers (Resolution, Rs > 1.5) and the accuracy of your standard samples.[4]

  • Reagent and Catalyst Purity: The enantiomeric and chemical purity of your starting materials, particularly the chiral catalyst or auxiliary, is paramount. Impurities can act as catalyst poisons or facilitate a non-selective background reaction, leading to a racemic mixture.[3][5] Verify the purity of all reagents and consider purification if necessary.

Troubleshooting Workflow for Low Enantiomeric Excess:

G cluster_0 Troubleshooting Low % ee start Low % ee Observed validate_analytics Validate Analytical Method (Chiral HPLC/GC) start->validate_analytics check_purity Verify Purity of Catalyst, Ligand, and Substrate validate_analytics->check_purity Method Validated optimize_temp Optimize Reaction Temperature (Often Lower) check_purity->optimize_temp Reagents Pure screen_solvents Screen Solvents (Non-coordinating often preferred) optimize_temp->screen_solvents Temp Optimized check_stoichiometry Verify Stoichiometry and Catalyst Loading screen_solvents->check_stoichiometry Solvent Screened inert_atmosphere Ensure Strict Anhydrous and Anaerobic Conditions check_stoichiometry->inert_atmosphere Stoichiometry Correct high_ee High % ee Achieved inert_atmosphere->high_ee Conditions Optimized

Caption: A logical workflow for troubleshooting low enantioselectivity.

In-depth Investigation of Reaction Parameters:

  • Reaction Temperature: Temperature significantly influences the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity.[3][5]

  • Solvent Effects: The solvent can play a crucial role in the chiral induction step. Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the formation of the chiral complex.[5] A solvent screen is a valuable optimization step.

  • Catalyst Loading and Stoichiometry: Incorrect stoichiometry or catalyst loading can negatively impact enantioselectivity. Ensure accurate measurements and consider titrating any organometallic reagents before use.[5]

Q2: The yield of my this compound synthesis is consistently low. What are the likely causes and how can I improve it?

A2: Poor yields can be attributed to a range of factors from incomplete reactions to product degradation. A methodical approach to identifying the root cause is essential.

Potential Causes and Solutions for Low Yield:

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction Monitor reaction progress using TLC, GC, or HPLC. Consider increasing reaction time, temperature (while monitoring ee), or catalyst loading.[3]The reaction may require more energy or a longer duration to reach completion. Increasing catalyst concentration can accelerate the reaction rate.
Catalyst Deactivation Ensure strict inert and anhydrous conditions.[3] Use freshly distilled, dry solvents and oven-dried glassware. Purify reagents to remove potential catalyst poisons.Many asymmetric catalysts, particularly transition metal complexes, are sensitive to air and moisture, which can lead to deactivation.
Substrate or Product Degradation Analyze the crude reaction mixture for byproducts. Consider milder reaction conditions or a different synthetic route if degradation is significant.The starting material or the desired product may be unstable under the reaction conditions, leading to the formation of undesired side products.
Poor Precursor (Imine) Formation If synthesizing via reductive amination of 4'-fluoroacetophenone, ensure the initial imine formation is efficient. This can be facilitated by the use of a dehydrating agent or a Dean-Stark apparatus.[6]Incomplete formation of the imine precursor will directly lead to a lower yield of the final amine product.
Inefficient Work-up and Purification Optimize the extraction and purification protocol. Ensure the pH is appropriate during aqueous work-up to keep the amine in the organic or aqueous layer as desired. Consider alternative purification methods like crystallization or salt formation.[7]Product can be lost during extraction if the pH is not controlled, or during chromatography if the compound is unstable on the stationary phase.
Q3: I'm struggling with the purification of the final this compound product. What are some effective purification strategies?

A3: The purification of chiral amines can be challenging due to their basicity and potential for forming azeotropes with solvents.

Recommended Purification Techniques:

  • Column Chromatography: Silica gel chromatography is a common method. However, tailing can be an issue due to the basic nature of the amine. This can often be mitigated by adding a small amount of a tertiary amine (e.g., 1-2% triethylamine) to the eluent system.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then separate.

    • Extract the free amine back into an organic solvent, dry the organic layer, and evaporate the solvent.

  • Crystallization of Diastereomeric Salts: This is a classical method for resolving racemic amines and can also be used for purification.[8]

    • React the amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.

    • These salts will have different solubilities, allowing for separation by fractional crystallization.

    • The desired diastereomeric salt is then treated with a base to liberate the pure enantiomer of the amine.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of 4'-Fluoroacetophenone

This protocol is a general guideline for the synthesis of this compound via asymmetric transfer hydrogenation of the corresponding imine.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4'-fluoroacetophenone (1 equivalent) and a suitable chiral amine source (e.g., (S)-(-)-α-methylbenzylamine, 1.1 equivalents) in toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once imine formation is complete (as monitored by TLC or GC), cool the reaction mixture to room temperature.

Step 2: Asymmetric Reduction

  • In a separate flask, prepare the chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) in a suitable solvent under an inert atmosphere.

  • Add the crude imine solution to the catalyst solution.

  • Introduce the hydrogen source (e.g., formic acid/triethylamine mixture or H₂ gas) and stir the reaction at the optimized temperature.

  • Monitor the reaction progress by TLC or GC until the imine is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in Q3.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Method Development:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of chiral amines (e.g., a cyclofructan-based or polysaccharide-based column).

  • Mobile Phase Screening: Start with a mobile phase of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5) of the two enantiomers.

Sample Analysis:

  • Prepare a dilute solution of the purified product in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

G cluster_1 General Workflow for Asymmetric Synthesis start Starting Materials (4'-fluoroacetophenone, Chiral Source) imine_formation Imine Formation start->imine_formation asymmetric_reduction Asymmetric Reduction (Chiral Catalyst, H₂ Source) imine_formation->asymmetric_reduction workup Reaction Work-up (Quenching, Extraction) asymmetric_reduction->workup purification Purification (Chromatography/Crystallization) workup->purification analysis Analysis (Chiral HPLC/GC, NMR) purification->analysis final_product This compound analysis->final_product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

References

overcoming poor yield in the resolution of racemic 1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of racemic 1-(4-fluorophenyl)ethanamine. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly poor yield, during the separation of this critical chiral amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your resolution process.

Introduction to the Challenge

1-(4-Fluorophenyl)ethanamine is a key chiral building block in the synthesis of numerous pharmaceutical compounds. The stereocenter at the benzylic position is often critical for the biological activity and safety of the final drug substance. Classical resolution via diastereomeric salt formation remains a widely used, scalable method for separating its enantiomers.[1][2] This technique leverages the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[3][4]

However, achieving high yield and high enantiomeric purity can be challenging. The theoretical maximum yield for a classical resolution is 50%, as one enantiomer is separated while the other remains in the mother liquor.[5][6] In practice, yields are often much lower due to factors like suboptimal solubility, co-crystallization, and material loss during workup. This guide will address these common pitfalls and provide systematic strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common resolving agents for separating enantiomers of 1-(4-fluorophenyl)ethanamine?

The selection of a resolving agent is often empirical and requires screening.[2][7] For primary amines like 1-(4-fluorophenyl)ethanamine, chiral carboxylic acids are the most effective. Based on literature for this and structurally similar amines, the following are excellent starting points:

  • Tartaric Acid Derivatives: L-(+)-Tartaric acid is a common and cost-effective choice.[8][9] More specialized derivatives like Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) often provide better discrimination and crystallinity.

  • Mandelic Acid: Both (R)- and (S)-mandelic acid are effective for resolving phenylethylamines.[10]

  • Malic Acid: A Japanese patent suggests that natural L-(-)-malic acid can be used to effectively resolve the (R)-enantiomer of 1-(4-fluorophenyl)ethanamine.[8]

  • Camphorsulfonic Acid (CSA): Both (1R)-(-)- and (1S)-(+)-10-camphorsulfonic acid are strong acids that form well-defined crystalline salts.[10]

Q2: How does the choice of solvent impact the resolution yield and purity?

The solvent system is as critical as the resolving agent.[7] It directly influences the solubilities of the two diastereomeric salts. The ideal solvent will:

  • Maximize the solubility difference: It should readily dissolve one diastereomeric salt while being a poor solvent for the other.

  • Promote crystal growth: The solvent should facilitate the formation of well-ordered, easily filterable crystals rather than oils or amorphous precipitates.

  • Minimize co-precipitation: A good solvent helps prevent the more soluble diastereomer from crystallizing along with the desired product.

Commonly used solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like heptane.[10] Screening various solvent systems is a mandatory step for optimization.

Q3: My yield is well below the theoretical 50%. What are the primary causes?

Low yield is a frequent issue and can stem from several factors:[10][11]

  • High Solubility of the Target Salt: The desired diastereomeric salt may be too soluble in the chosen solvent, leaving a significant amount in the mother liquor.

  • Incorrect Stoichiometry: The molar ratio of the amine to the resolving agent can dramatically affect the outcome.

  • Suboptimal Temperature Profile: Incorrect crystallization temperature or rapid cooling can lead to incomplete precipitation.

  • Material Loss During Workup: Significant product can be lost during filtration, washing, and the final liberation of the free amine from its salt.

Q4: How can I increase my yield beyond the 50% theoretical maximum?

Exceeding the 50% yield barrier requires recycling the unwanted enantiomer from the mother liquor.[7] The most effective strategy for this is Resolution-Racemization-Recycle (RRR) .[5][11] This process involves:

  • Isolation: Separating the unwanted enantiomer from the mother liquor.

  • Racemization: Converting the unwanted enantiomer back into the racemic mixture. For many amines, this can be achieved by heating with a catalyst.[12]

  • Recycle: Re-introducing the newly formed racemate back into the resolution process.[6][7]

This creates a closed-loop system that can, in theory, convert 100% of the starting racemic material into the desired enantiomer.

Troubleshooting Guide: Overcoming Poor Yield

This section provides a structured approach to diagnosing and solving common issues encountered during the resolution of 1-(4-fluorophenyl)ethanamine.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
No Precipitation or Oiling Out 1. Inappropriate Solvent: The chosen solvent may be too good, keeping both salts fully dissolved, or too poor, causing an amorphous oil to form. 2. Low Concentration: Reactant concentrations are too low to achieve supersaturation. 3. Unsuitable Resolving Agent: The agent may not form a stable, crystalline salt with the amine.1. Solvent Screening: Perform a systematic screen of solvents and solvent/anti-solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane).[10] 2. Increase Concentration: Carefully increase the concentration of the amine and resolving agent. 3. Test Alternative Agents: Screen other resolving agents from the recommended list (e.g., tartaric acid derivatives, mandelic acid).[7]
Low Yield of Diastereomeric Salt 1. Suboptimal Solubility: The desired salt is too soluble in the crystallization solvent. 2. Incorrect Stoichiometry: The molar ratio of amine to resolving agent is not optimized. 3. Premature Isolation: Crystallization was not allowed to proceed to completion. 4. Inefficient Cooling: The cooling profile is too rapid, preventing maximum crystal recovery.1. Optimize Solvent/Temperature: Re-screen solvents to find one that minimizes the target salt's solubility. Experiment with lower final crystallization temperatures and longer hold times.[11] 2. Adjust Stoichiometry: While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more effective by altering the phase equilibrium.[11] 3. Extend Crystallization Time: Allow the mixture to stir at the final temperature for several hours or even overnight to maximize precipitation. 4. Controlled Cooling: Implement a slow, linear cooling profile instead of crash-cooling in an ice bath.
Low Enantiomeric Excess (e.e.) 1. Poor Selectivity: The resolving agent does not effectively differentiate between the amine enantiomers. 2. Co-crystallization: The undesired diastereomeric salt is precipitating with the desired one. 3. Incomplete Salt Formation: The reaction to form the diastereomeric salts did not go to completion.1. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to upgrade its purity.[10] 2. Solvent Optimization: A different solvent may improve the solubility difference between the two salts, reducing co-precipitation. 3. Seeding: Introduce a small number of seed crystals of the pure, desired diastereomeric salt to promote its exclusive crystallization.[13]
Material Loss During Workup 1. Washing Losses: Using too much solvent or a solvent in which the salt is too soluble for washing the filter cake. 2. Incomplete Amine Liberation: The final basification step to break the salt and liberate the free amine is incomplete. 3. Extraction Issues: Formation of emulsions or using an inefficient extraction solvent.1. Minimize Wash Volume: Wash the filter cake with a minimal amount of ice-cold solvent. 2. Ensure Complete Basification: Use a strong base (e.g., NaOH) and stir thoroughly until the salt is fully dissolved and partitioned into the organic layer.[1] Monitor pH to ensure it remains strongly basic. 3. Break Emulsions: If emulsions form during extraction, adding a small amount of brine can help break them.[6]

Visualizing the Workflow

Logical Troubleshooting Flow

The following diagram outlines a systematic approach to troubleshooting poor resolution yield.

TroubleshootingWorkflow Start Start: Poor Yield (<50%) CheckPurity Check Diastereomeric Purity (d.e.) of Crystals Start->CheckPurity LowDE Low d.e. CheckPurity->LowDE HighDE High d.e. CheckPurity->HighDE Recrystallize Recrystallize Salt LowDE->Recrystallize Co-crystallization likely OptimizeCrystallization Optimize Crystallization: - Solvent System - Temperature Profile - Cooling Rate LowDE->OptimizeCrystallization CheckMotherLiquor Analyze Mother Liquor HighDE->CheckMotherLiquor Purity is good, but yield is low ImplementRRR Consider Advanced Methods: - Resolution-Racemization-Recycle (RRR) HighDE->ImplementRRR To exceed 50% yield Recrystallize->CheckPurity ProductInLiquor High Concentration of Desired Salt in Liquor? CheckMotherLiquor->ProductInLiquor End Achieved Optimal Yield OptimizeCrystallization->End OptimizeStoichiometry Optimize Stoichiometry: - Test 0.5 to 1.0 eq. of Resolving Agent OptimizeStoichiometry->End ProductInLiquor->OptimizeCrystallization Yes WorkupLoss Check Workup Procedure: - Washing Loss - Incomplete Liberation - Extraction Efficiency ProductInLiquor->WorkupLoss No WorkupLoss->End ImplementRRR->End

Caption: A systematic workflow for diagnosing and resolving poor yield in diastereomeric salt resolution.

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

Objective: To empirically determine the most effective combination of a chiral resolving agent and solvent for the crystallization of one diastereomeric salt of 1-(4-fluorophenyl)ethanamine.

Methodology:

  • Preparation: In an array of small vials, dissolve a pre-weighed amount of racemic 1-(4-fluorophenyl)ethanamine (e.g., 100 mg) in a measured volume of various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone).

  • Agent Addition: To each vial, add a stoichiometric equivalent (or sub-stoichiometric, e.g., 0.5 eq.) of a different resolving agent (e.g., L-tartaric acid, L-DTTA, (R)-mandelic acid).

  • Dissolution: Gently warm the vials while stirring to ensure complete dissolution of both the amine and the acid.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 24 hours. Observe for crystal formation.

  • Isolation & Analysis: Isolate any crystalline material by filtration. Wash with a minimal amount of cold solvent. Analyze the solid and the mother liquor by Chiral HPLC to determine the yield and diastereomeric excess (d.e.).[13]

Protocol 2: Liberation of the Free Amine

Objective: To recover the enantiomerically pure amine from the isolated diastereomeric salt.

Methodology:

  • Suspension: Suspend the isolated and dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: While stirring vigorously, add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH of the aqueous layer is >12. Continue stirring until all solids have dissolved.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the free, enantiomerically enriched 1-(4-fluorophenyl)ethanamine.

  • Purity Analysis: Determine the final enantiomeric excess (e.e.) using Chiral HPLC.[10]

References

challenges in the scale-up of (S)-1-(4-fluorophenyl)ethanamine production

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (S)-1-(4-fluorophenyl)ethanamine. This chiral amine is a critical building block in the pharmaceutical industry, valued for its role in creating stereospecific active pharmaceutical ingredients (APIs).[1] Scaling its production from the bench to manufacturing presents a unique set of challenges that require a deep understanding of reaction mechanisms, process parameters, and purification technologies.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered by researchers and process chemists. We will explore the two primary industrial synthesis routes: Asymmetric Reductive Amination and Dynamic Kinetic Resolution (DKR), followed by a discussion on the critical final step of purification.

Section A: Troubleshooting Asymmetric Reductive Amination

Asymmetric reductive amination is a highly atom-economical, one-pot method for synthesizing chiral amines from prochiral ketones.[2] However, its success on a large scale hinges on precise control over the reaction environment to maximize both yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction shows low conversion and poor yield. What are the likely causes and how can I fix it?

This is a multi-faceted problem often traced back to one of three areas: imine formation, catalyst activity, or competing side reactions.

  • Cause 1: Inefficient Imine Formation. The reaction proceeds via an imine intermediate, and its formation from 4-fluoroacetophenone and an amine source (e.g., ammonia or an ammonia equivalent) is a reversible equilibrium.[3] If the intermediate concentration is too low, the overall reaction rate will suffer.

    • Troubleshooting Steps:

      • Water Removal: The formation of the imine releases water. On a large scale, this can shift the equilibrium back towards the starting materials. Employ azeotropic distillation with a Dean-Stark trap or add a chemical dehydrating agent like molecular sieves to drive the reaction forward.[4]

      • pH Control: Imine formation is typically catalyzed by mild acid (pH ~4-5).[5] This protonates the ketone's carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the amine nucleophile becomes protonated and non-reactive. Monitor and adjust the pH carefully during scale-up.

  • Cause 2: Competing Reduction of the Ketone. The reducing agent may reduce the starting ketone (4-fluoroacetophenone) to the corresponding achiral alcohol, a common byproduct that consumes reagents and complicates purification.[6][7]

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion than the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reactions because it reduces imines much faster than ketones.[8][9] In contrast, a stronger reagent like sodium borohydride (NaBH₄) can readily reduce the ketone and should only be added after confirming complete imine formation.[5]

      • Staged Addition: If using NaBH₄, adopt a two-step, one-pot approach. First, allow the imine to form completely (monitor by GC or NMR), then cool the reaction and add the borohydride.

  • Cause 3: Catalyst Deactivation. Both homogeneous and heterogeneous catalysts can be deactivated. The chiral amine product is basic and can act as a ligand, poisoning the metal center of a homogeneous catalyst.[10][11]

    • Troubleshooting Steps:

      • Optimize Catalyst Loading: While minimizing catalyst use is a goal of scale-up, insufficient loading can lead to a stalled reaction. A systematic optimization study is recommended.

      • Screen Catalysts: Not all catalysts are suitable for all substrates.[12] Some modern iridium or ruthenium-based catalysts are designed to be more robust and resistant to product inhibition.[13]

Q2: The chemical yield is high, but the enantiomeric excess (ee) is unacceptably low. How can I improve stereoselectivity?

Low enantioselectivity points to a problem with the chiral environment of the reaction, which dictates the facial selectivity of the hydride addition to the imine.

  • Cause 1: Sub-optimal Reaction Temperature. Asymmetric reactions are highly sensitive to temperature.[14] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.

    • Troubleshooting Steps:

      • Lower the Temperature: Reducing the reaction temperature generally enhances enantioselectivity because the energy difference between the two diastereomeric transition states becomes more significant.[14] This must be balanced against a potential decrease in reaction rate. A temperature optimization study is crucial during process development.

  • Cause 2: Improper Solvent or Ligand Choice. The solvent influences the conformation of the catalyst-substrate complex, while the chiral ligand creates the stereochemical environment.[12][14]

    • Troubleshooting Steps:

      • Solvent Screening: The polarity and coordinating ability of the solvent are critical. Screen a range of solvents to find the optimal medium for your specific catalyst-substrate pair. Non-coordinating solvents are often preferred.[14]

      • Ligand Selection: The steric and electronic properties of the chiral ligand are paramount. A substrate-catalyst mismatch is a common cause of low ee. It may be necessary to screen a small library of ligands to identify the best fit for 4-fluoroacetophenone.

  • Cause 3: Presence of Impurities. Impurities in the starting materials, reagents, or solvent can poison the catalyst or participate in non-selective background reactions.[12]

    • Troubleshooting Steps:

      • Ensure High Purity: Use high-purity, anhydrous solvents and reagents. Water is a particularly common impurity that can interfere with many catalytic systems.[14]

      • Analyze Starting Materials: Verify the purity of the 4-fluoroacetophenone and amine source before starting the reaction.

Reductive Amination Workflow Diagram

cluster_0 Step 1: Imine Formation (In Situ) cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Work-up & Isolation Start 4-Fluoroacetophenone + Amine Source Imine Imine Intermediate (Equilibrium) Start->Imine Mild Acid (pH 4-5) - H2O (Critical Removal) Reduction Add Chiral Catalyst & Reducing Agent Imine->Reduction Product Racemic Amine Mixture (Desired (S)-enantiomer enriched) Reduction->Product Low Temperature Selective Reductant (e.g., NaBH(OAc)3) Quench Aqueous Quench Product->Quench Extract Extraction & Drying Quench->Extract Crude Crude this compound Extract->Crude

Caption: Workflow for Asymmetric Reductive Amination.

Section B: Troubleshooting Enzymatic & Dynamic Kinetic Resolution (DKR)

Kinetic resolution uses an enzyme (typically a lipase) to selectively acylate one enantiomer of a racemic amine, allowing for separation. Dynamic Kinetic Resolution (DKR) improves upon this by integrating a racemization catalyst that continuously converts the unreacted (unwanted) enantiomer back into the racemate, theoretically enabling a 100% yield of the desired acylated product.[15]

Frequently Asked Questions (FAQs)

Q1: My DKR reaction has stalled, yielding only ~50% of the acylated product. What's preventing full conversion?

A DKR process stalling near 50% conversion is a classic sign that the "Dynamic" part of the resolution is failing. This means you are performing a standard Kinetic Resolution, not a Dynamic one.

  • Cause: Inefficient or Inactive Racemization Catalyst. The rate of racemization of the unreacted (R)-amine must be equal to or greater than the rate of the enzymatic acylation of the (S)-amine. If the racemization is too slow, the (R)-enantiomer simply accumulates.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Ensure your racemization catalyst (e.g., a supported palladium catalyst) is active under the reaction conditions. These catalysts can be poisoned by impurities or degrade at incompatible temperatures or pH.[15]

      • Optimize Racemization Conditions: Racemization and enzymatic acylation often have different optimal conditions (temperature, solvent). The chosen conditions must be a viable compromise for both processes. It may be necessary to screen different supported metal catalysts or adjust the temperature.[15]

      • Check for Mass Transfer Limitations: If using immobilized catalysts (both enzyme and metal), ensure adequate mixing to avoid mass transfer limitations, which can become significant at scale.

Q2: The enantioselectivity of the enzymatic acylation is poor, resulting in a low-purity product.

The success of the resolution is entirely dependent on the enzyme's ability to distinguish between the two enantiomers.

  • Cause 1: Incorrect Choice of Enzyme or Acyl Donor. Not all enzymes exhibit high selectivity for all substrates. The nature of the acyl donor is also critical.

    • Troubleshooting Steps:

      • Enzyme Screening: Screen a panel of commercially available lipases. Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) is a common and effective choice for amine resolution, but other enzymes from Pseudomonas species may also be effective.[16][17]

      • Acyl Donor Screening: The steric and electronic properties of the acyl donor (e.g., ethyl acetate, isopropyl 2-ethoxyacetate) can dramatically impact both reaction rate and enantioselectivity (the E-value).[16] Experiment with different activated esters.

  • Cause 2: Sub-optimal Reaction Medium. The enzyme's activity and selectivity are profoundly influenced by the solvent, water activity, and pH.

    • Troubleshooting Steps:

      • Solvent Choice: Enzymes typically function best in non-polar, hydrophobic organic solvents that do not strip the essential water layer from the enzyme's surface. Solvents like toluene, hexane, or MTBE are common choices.

      • Control Water Activity (a_w): Enzymes require a small amount of water to maintain their catalytically active conformation, but excess water can lead to unwanted hydrolysis of the acyl donor or the product. Control of water activity is a key parameter in scale-up.

      • pH Memory: The enzyme will "remember" the pH of the last aqueous solution it was in contact with. Ensure the enzyme is prepared and buffered at its optimal pH before being introduced into the organic medium.

Dynamic Kinetic Resolution (DKR) Cycle Diagram

Racemate Racemic Amine (R)-Amine + (S)-Amine S_Amine (S)-Amine Racemate->S_Amine R_Amine (R)-Amine Racemate->R_Amine Acyl_S_Amine Acylated (S)-Amine (Desired Product) S_Amine->Acyl_S_Amine Lipase (e.g., CAL-B) + Acyl Donor (Fast, Selective) R_Amine->S_Amine Racemization Catalyst (e.g., Pd/C) (Must be Fast) R_Amine->center_node (Slow Reaction)

Caption: The Dynamic Kinetic Resolution (DKR) Cycle.

Section C: Troubleshooting Purification & Isolation

Even with a high-yielding and highly selective reaction, the final purity of the this compound is determined by the downstream purification process.

Q1: I am having difficulty separating the final chiral amine product from the unreacted starting material or the other enantiomer.

Separating compounds with very similar physical properties, like enantiomers, is a significant scale-up challenge.

  • Solution 1: Preparative Chiral Chromatography (SFC/HPLC). This is the gold standard for chiral separations.[18]

    • Supercritical Fluid Chromatography (SFC): SFC is often preferred at the industrial scale over HPLC. It uses supercritical CO₂ as the main mobile phase, which is cheaper, less toxic, and easier to remove from the final product than organic solvents.[19][] This results in faster separations and higher throughput.[19] Method development at the analytical scale can be directly translated to preparative scale systems.[19]

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a suitable chiral stationary phase (CSP) is also highly effective but can be more solvent-intensive and costly at large scales.[]

  • Solution 2: Diastereomeric Salt Crystallization. This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form two diastereomeric salts.[21] These salts have different solubilities and can be separated by fractional crystallization.

    • Considerations: While it avoids expensive chromatography equipment and columns, this method requires extensive optimization of the solvent system, temperature profile, and seeding. It can also be lower yielding, and a process to racemize and recycle the unwanted enantiomer is often necessary to make it economically viable.[21]

Data Summary Tables

Table 1: Typical Parameters for Asymmetric Reductive Amination

ParameterTypical Range / ConditionRationale / Key Consideration
Catalyst Ru- or Ir-based complexes with chiral phosphine ligandsLigand choice is critical for high enantioselectivity.[11]
Reducing Agent NaBH(OAc)₃, NaBH₃CN, or H₂ gasNaBH(OAc)₃ offers good chemoselectivity in one-pot setups.[5]
Solvent Dichloromethane (DCM), Dichloroethane (DCE), THF, MethanolSolvent affects catalyst stability and selectivity.[8][14]
Temperature -10 °C to 25 °CLower temperatures generally favor higher enantiomeric excess (ee).[14]
Pressure (for H₂) 1 - 50 barHigher pressure can increase reaction rate but may require specialized equipment.
Typical ee% >95%Dependent on full optimization of all parameters.

Table 2: Typical Parameters for Dynamic Kinetic Resolution (DKR)

ParameterTypical Range / ConditionRationale / Key Consideration
Resolution Enzyme Immobilized Lipase (e.g., Novozym 435 / CAL-B)CAL-B is robust and shows high selectivity for many amines.[15]
Acyl Donor Ethyl Acetate, Isopropyl 2-ethoxyacetateStructure of the acyl donor significantly impacts the E-value.[16]
Racemization Catalyst Supported Pd (e.g., Pd/AlO(OH), Pd/C)Must be highly active to ensure racemization is not the rate-limiting step.[15]
Solvent Toluene, Hexane, MTBENon-polar organic solvents are preferred for enzyme stability.
Temperature 40 °C to 80 °CA compromise between optimal conditions for the enzyme and the racemization catalyst.
Typical ee% >99%DKR can achieve very high enantiopurity with theoretical yields approaching 100%.[15]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Asymmetric Reductive Amination

Disclaimer: This is a generalized protocol. Specific quantities, temperatures, and reaction times must be optimized for your specific catalyst system and scale.

  • Reactor Setup: To a dry, inerted reactor, add 4-fluoroacetophenone (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM).

  • Imine Formation: Add the amine source (e.g., ammonium acetate, ~2.0-5.0 eq.) and a catalytic amount of acetic acid (~0.1 eq.). Stir the mixture at room temperature for 1-2 hours. Monitor for imine formation via GC or TLC. If using azeotropic removal, heat to reflux with a Dean-Stark trap until water evolution ceases.

  • Catalyst Introduction: In a separate vessel under inert atmosphere, dissolve the chiral catalyst (e.g., an Ir-based complex) in a small amount of anhydrous solvent. Transfer this solution to the main reactor.

  • Reduction: Cool the reactor to the optimized temperature (e.g., 0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.) portion-wise, monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature until complete conversion is observed (typically 12-24 hours). Monitor by GC or HPLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., 2x DCM).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by chiral chromatography (SFC/HPLC) or other suitable methods.

Protocol 2: General Procedure for Dynamic Kinetic Resolution

Disclaimer: This is a generalized protocol. Specific quantities, enzyme/catalyst loading, and conditions must be optimized.

  • Reactor Setup: To a dry reactor, add the racemic 1-(4-fluorophenyl)ethanamine (1.0 eq.), the immobilized lipase (e.g., Novozym 435), the racemization catalyst (e.g., Pd/AlO(OH)), and the anhydrous organic solvent (e.g., toluene).

  • Acyl Donor Addition: Add the acyl donor (e.g., isopropyl 2-ethoxyacetate, ~0.6-1.0 eq.). Using slightly less than one equivalent can sometimes prevent acylation of the undesired enantiomer if the enzyme has low-level activity towards it.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC, observing the disappearance of the (S)-amine and the formation of the (S)-amide. The concentration of the (R)-amine should remain low and relatively constant.

  • Isolation: Once the reaction reaches completion (>98% conversion), cool the mixture and filter to recover the immobilized enzyme and racemization catalyst (which can potentially be recycled).

  • Purification: Wash the filtrate with an aqueous solution (e.g., bicarbonate or mild acid) to remove any catalyst residue. Concentrate the organic phase to yield the crude (S)-amide.

  • Hydrolysis (if free amine is needed): The resulting (S)-amide can be hydrolyzed back to the pure (S)-amine using standard acidic or basic hydrolysis conditions, followed by extraction and purification.

References

improving the stability of (S)-1-(4-fluorophenyl)ethanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: (S)-1-(4-fluorophenyl)ethanamine Stability

Welcome to the dedicated technical support guide for ensuring the stability of this compound during storage and handling. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this critical chiral building block. Here, we move beyond simple instructions to provide a deep, mechanistic understanding of potential stability issues and offer field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: The optimal storage conditions are designed to mitigate the primary degradation pathways: oxidation and reaction with atmospheric components.[1] The compound should be stored in a cool, dry, and dark environment.[2][3] Specifically, we recommend refrigeration at 2–8°C under an inert atmosphere (nitrogen or argon).[4][5] The container should be a tightly sealed, chemical-resistant bottle, preferably made of amber glass to protect from light.[1][2]

Q2: My this compound has developed a pale-yellow color. Is it still usable?

A: The appearance of a pale-yellow color is a common indicator of degradation, typically due to oxidation from exposure to air and/or light.[1][2] While minor discoloration may not significantly impact every application, it signifies a drop in purity. We strongly recommend re-analyzing the material for purity and enantiomeric excess (ee) before use. For high-sensitivity applications, such as in late-stage pharmaceutical synthesis, using the discolored material is not advised without purification.

Q3: Why is an inert atmosphere so critical for storing this amine?

A: this compound is an air-sensitive primary amine.[6] The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen, especially when initiated by light or trace metal impurities. This can lead to a cascade of reactions, including the formation of imines, oxides, and other colored impurities, ultimately compromising the sample's integrity.[1][7] Storing under an inert gas like argon or nitrogen displaces oxygen and prevents these oxidative degradation pathways.

Q4: Can I store the amine in a standard laboratory freezer (-20°C)?

A: While freezing can slow down reaction kinetics, it is not the universally recommended condition. The specified storage temperature is typically 2–8°C.[4][5] Freezing may not offer significant additional protection if the primary issue—exposure to air and light—is not controlled. Furthermore, repeated freeze-thaw cycles can introduce moisture condensation into the container, which can also lead to degradation.[2] Adhering to the recommended refrigerated conditions under an inert atmosphere is the most reliable strategy.

Q5: How does the stability of the free base compare to its hydrochloride salt form?

A: Converting amines to their ammonium salts, such as the hydrochloride (HCl) salt, is a well-established strategy to improve stability.[1] In the salt form, the nitrogen's lone pair is protonated, making it significantly less susceptible to oxidation. If your experimental workflow can accommodate the use of the salt form (and subsequent neutralization if needed), it offers a more robust solution for long-term storage.

Section 2: Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered during experiments.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
Color changes from colorless to yellow/brown. Oxidation: Exposure to atmospheric oxygen.[1] Photo-degradation: Exposure to UV or ambient light.[8]1. Verify Purity: Use HPLC or GC to quantify the purity. 2. Purify if Necessary: Consider distillation or column chromatography if purity is unacceptable. 3. Implement Strict Inert Handling: Use a Schlenk line or glovebox for all future aliquoting. The nitrogen lone pair is readily oxidized, forming chromophoric (colored) impurities.[7]
Decreased purity confirmed by HPLC/GC analysis. Improper Storage: Container not properly sealed, no inert atmosphere, storage at ambient temperature.[2][4] Moisture Contamination: Use of non-dried solvents for aliquoting or opening the container in a humid environment.1. Review Storage Protocol: Ensure the compound is stored at 2-8°C under argon/nitrogen in a tightly sealed, opaque container.[4] 2. Dry Aliquoting Solvents: If making solutions, ensure solvents are anhydrous. Moisture can participate in hydrolytic degradation pathways.
Inconsistent results in stereoselective reactions. Racemization: Although less common for this specific amine under standard storage, harsh conditions (extreme pH, high heat) could potentially lead to racemization. Presence of Reactive Impurities: Degradation products may interfere with catalysts or reagents.1. Check Enantiomeric Excess (ee): Use a chiral HPLC method to confirm the enantiopurity has been maintained. (See Protocol 2). 2. Re-qualify the Material: If ee is compromised, the material should be discarded. If ee is intact but purity is low, degradation products are the likely cause of interference.
Formation of solid precipitates in the liquid amine. Carbon Dioxide Absorption: Primary amines can react with atmospheric CO₂ to form carbamate salts, which may precipitate. Advanced Degradation: Polymerization or formation of insoluble degradation products.1. Characterize Precipitate: If possible, isolate and analyze the solid (e.g., by IR spectroscopy) to confirm its identity. 2. Purge with Inert Gas: Before sealing, always flush the headspace of the container with dry argon or nitrogen to displace both O₂ and CO₂.

Section 3: Key Protocols and Methodologies

Adherence to validated protocols is essential for maintaining the stability and purity of this compound.

Protocol 1: Recommended Workflow for Receiving and Storing

This protocol outlines the critical steps from receiving the compound to its proper long-term storage.

G cluster_receiving Receiving & Initial Inspection cluster_storage Preparation for Storage receive Receive Shipment inspect Inspect Container Seal for Integrity receive->inspect log Log Lot #, Date, and Initial Appearance inspect->log transfer Transfer to Inert Atmosphere (Glovebox) log->transfer If seal is intact purge Purge Headspace with Dry Argon/N2 transfer->purge seal Seal Tightly with Parafilm® Reinforcement purge->seal label_node Label with Hazard Info & Storage Conditions seal->label_node store Store in 2-8°C Refrigerator (Dark) label_node->store

Caption: Workflow for proper receipt and storage of the amine.

Step-by-Step Methodology:

  • Inspection: Upon receipt, immediately inspect the container's seal for any signs of damage or compromise.

  • Documentation: Record the certificate of analysis (CoA) data, date of receipt, and initial appearance (should be a clear, colorless to very pale-yellow liquid).[2]

  • Inert Transfer: If the original container is not designed for long-term inert storage, transfer the amine to a suitable amber vial with a PTFE-lined cap inside a glovebox or glove bag.

  • Inert Gas Purge: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all air.

  • Secure Sealing: Tightly close the cap and wrap the cap-bottle interface with Parafilm® to provide a secondary barrier against air and moisture ingress.

  • Refrigeration: Place the sealed container in a designated, well-ventilated refrigerator at 2–8°C, away from incompatible materials like strong oxidizing agents.[2][4]

Protocol 2: Purity and Enantiomeric Excess (ee) Analysis by Chiral HPLC

Regularly assessing purity is a cornerstone of a good quality control system. This method provides a baseline for monitoring the stability of the amine.

Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

  • If the sample is insoluble, it can be dissolved in a minimal amount of a compatible solvent like isopropanol, then diluted with the mobile phase.[9]

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameter Recommended Setting Rationale
Column Chiral Stationary Phase (e.g., CHIRALPAK® AGP)Protein-based columns are effective for separating chiral amines in reversed-phase mode.[9][10]
Mobile Phase Isocratic: 10mM Ammonium Acetate Buffer (pH 5.8) / Isopropanol (95:5 v/v)Buffered mobile phase controls the ionization state of the amine, leading to better peak shape and reproducible retention.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25°CEnsures reproducible retention times by controlling mobile phase viscosity and stationary phase interactions.
Injection Volume 5 µLSmall injection volumes prevent column overloading and peak distortion.[9]
Detection UV at 254 nmThe fluorophenyl group provides strong UV absorbance for sensitive detection.

Section 4: The Science of Degradation

A deeper understanding of the degradation mechanisms is crucial for developing effective stabilization strategies.

Primary Degradation Pathway: Oxidation

The principal route of degradation for primary amines like this compound is oxidation. This process is often initiated by light (photo-oxidation) or the presence of trace metal ions.[1][8]

G Amine This compound (Stable) RadicalCation Amine Radical Cation (Highly Reactive) Amine->RadicalCation [O], light (hν) Imine Intermediate Imine RadicalCation->Imine - H⁺, - e⁻ DegradationProducts Colored Impurities & Other Degradation Products Imine->DegradationProducts Hydrolysis / Polymerization

Caption: Simplified oxidative degradation pathway of the amine.

  • Initiation: The process begins with a one-electron oxidation of the nitrogen atom, forming a highly reactive amine radical cation.[7] This step is accelerated by oxygen and light.

  • Propagation: The radical cation can then undergo further reactions, such as deprotonation, to form other reactive intermediates like imines.

  • Termination: These intermediates can react further via hydrolysis (if moisture is present) or polymerization, leading to a complex mixture of impurities, many of which are colored and can interfere with subsequent chemical reactions.

By controlling the key factors—oxygen, light, and moisture —you can effectively halt this degradation cascade at the initiation step, preserving the integrity of your material.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in the Asymmetric Synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-1-(4-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic asymmetric synthesis and may encounter challenges related to catalyst performance. As a chiral amine, this compound is a critical building block in pharmaceutical development, and its efficient synthesis is paramount.[1] The most common and effective methods for its production involve the asymmetric hydrogenation of a prochiral imine or the reductive amination of 4'-fluoroacetophenone, typically employing sophisticated rhodium (Rh) or ruthenium (Ru) catalysts with chiral ligands.[2][3][4][5]

Catalyst deactivation is a frequent and costly issue in these processes, leading to stalled reactions, low yields, and, most critically, a loss of stereocontrol. This document provides a structured, in-depth guide to understanding, diagnosing, and mitigating catalyst deactivation, ensuring the robustness and reproducibility of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries received by our application support team.

Q1: My reaction has stopped or slowed dramatically, even though starting material is still present. What is the likely cause?

A: This is a classic symptom of catalyst deactivation. The most probable cause is catalyst poisoning , where a substance in the reaction mixture strongly binds to the metal center, preventing it from participating in the catalytic cycle. The primary suspect is often the amine product itself, which can act as a potent inhibitor.[2][6] Other potential poisons include impurities in the substrate, solvent, or hydrogen gas.

Q2: I'm observing a significant drop in the enantiomeric excess (%ee) of my product. Why is this happening?

A: A loss of enantioselectivity points towards a change in the chiral environment of the catalyst. This can be caused by several factors:

  • Ligand Degradation: The chiral phosphine ligands essential for stereocontrol may be oxidizing or degrading under the reaction conditions.

  • Formation of Achiral Species: The active chiral catalyst may be converting into a different, achiral, or less active species that still promotes hydrogenation but without stereocontrol.

  • Reaction Temperature: Excessively high temperatures can reduce the energy difference between the transition states leading to the (S) and (R) enantiomers, thus lowering the %ee.

Q3: Could impurities in my 4'-fluoroacetophenone or ammonia source be deactivating the catalyst?

A: Absolutely. Homogeneous hydrogenation catalysts are notoriously sensitive to impurities. Lewis basic functional groups, such as other amines or even nitriles, can act as competitive inhibitors.[6] Trace amounts of sulfur or phosphorus compounds from the synthesis of starting materials can irreversibly poison noble metal catalysts. It is crucial to use high-purity, degassed reagents and solvents.

Q4: Is it possible for the product, this compound, to poison its own formation?

A: Yes, this phenomenon, known as product inhibition or self-poisoning , is a well-documented issue in the synthesis of amines via hydrogenation.[2] The nitrogen lone pair of the amine product can coordinate strongly to the acidic metal center (Rh or Ru), effectively titrating the catalyst out of the active cycle. This is often observed as a reaction that starts quickly but slows down as the product concentration increases.

Section 2: Systematic Troubleshooting Guide

When encountering issues, a systematic approach is key to a rapid diagnosis. Use the following table and workflow to guide your investigation.

Table 1: Troubleshooting Matrix
Symptom Potential Cause(s) Diagnostic Protocol Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning (Product, Impurity)2. Inactive Catalyst Batch3. Insufficient H₂ Pressure/Mass Transfer4. Incorrect Temperature1a. Spiking Test: Add a small amount of the final amine product to a new, working reaction. If the rate drops, product inhibition is confirmed.1b. Impurity Analysis: Analyze all reagents (substrate, solvent, ammonia source) via GC-MS or NMR for potential poisons.2. Control Reaction: Run the reaction with a new, validated batch of catalyst and ligand.3. System Check: Verify H₂ supply, check for leaks, and ensure vigorous stirring to overcome mass transfer limitations.4. Temperature Verification: Calibrate the thermometer and ensure uniform heating.1. If product inhibition is the cause, consider running at lower concentrations or engineering a system for in-situ product removal/protection.[2] Purify all reagents.2. Replace the catalyst/ligand batch.3. Increase stirring speed and ensure the system is properly sealed and purged.4. Optimize and control the reaction temperature precisely.
Low Enantiomeric Excess (%ee) 1. Ligand Degradation (e.g., Oxidation)2. Incorrect Metal:Ligand Ratio3. Presence of Achiral Catalyst4. High Reaction Temperature1. Ligand Purity Check: Use ³¹P NMR to check for phosphine oxides or other degradation products in the ligand.2. Ratio Re-evaluation: Prepare fresh catalyst in situ with precise stoichiometry.3. Precursor Analysis: Ensure the metal precursor (e.g., [Rh(COD)₂]BF₄) is pure. Chloride-containing precursors can sometimes generate less selective species.[7]4. Temperature Study: Run a series of reactions at lower temperatures (e.g., decrease in 10°C increments).1. Use fresh, high-purity ligand. Handle air-sensitive phosphine ligands under an inert atmosphere at all times.2. Optimize the metal-to-ligand ratio; often a slight excess of ligand is beneficial.3. Use chloride-free catalyst precursors where possible.[7]4. Operate at the lowest temperature that provides a reasonable reaction rate.
Poor Reproducibility 1. Inconsistent Reagent Quality2. Atmospheric Contamination (O₂, H₂O)3. Variations in Catalyst Pre-activation1. Batch Testing: Qualify each new batch of substrate, solvent, and reagents before use.2. Inert Atmosphere Technique: Review and improve glovebox or Schlenk line techniques. Use rigorously dried and degassed solvents.3. Standardized Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for catalyst preparation and charging.1. Source high-purity, consistent reagents.2. Implement rigorous air-free techniques.3. Standardize the catalyst pre-activation time and temperature before substrate addition.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing catalyst deactivation issues.

G start Problem Observed: Low Yield / Low %ee check_repro Is the issue reproducible with the same batch? start->check_repro check_reagents Analyze Reagents & Solvents for Impurities (GC-MS, NMR) check_repro->check_reagents Yes no_repro Irreproducible: Check Air-Free Technique & Procedure Consistency check_repro->no_repro No reagent_impure Impurity Detected? check_reagents->reagent_impure purify Purify/Replace Reagents reagent_impure->purify Yes check_catalyst Run Control with New Catalyst/Ligand Batch reagent_impure->check_catalyst No solution Problem Solved purify->solution catalyst_ok Does new batch work? check_catalyst->catalyst_ok old_catalyst_bad Old Catalyst/Ligand Batch is Deactivated catalyst_ok->old_catalyst_bad Yes check_conditions Review Reaction Conditions (Temp, Pressure, Stirring) catalyst_ok->check_conditions No old_catalyst_bad->solution conditions_ok Are conditions optimal? check_conditions->conditions_ok optimize Re-optimize Conditions conditions_ok->optimize No check_product_inhibition Perform Product Spiking Experiment conditions_ok->check_product_inhibition Yes optimize->solution inhibition_found Is inhibition observed? check_product_inhibition->inhibition_found mitigate_inhibition Mitigate Inhibition: Lower Concentration or Protecting Group Strategy inhibition_found->mitigate_inhibition Yes inhibition_found->solution No, consult specialist mitigate_inhibition->solution no_repro->check_conditions

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

Section 3: In-Depth Analysis of Deactivation Mechanisms

Understanding the "why" behind catalyst failure is crucial for developing robust synthetic processes. The primary deactivation pathways for Rh/Ru asymmetric hydrogenation catalysts are detailed below.

Product Inhibition and Substrate Poisoning

The most common deactivation mechanism is the coordination of Lewis bases to the electrophilic metal center. The product amine is a potent inhibitor, but other functional groups on the substrate or impurities can also compete for the active site.[2][6] This is a reversible equilibrium, but if the binding constant of the poison is high, it can effectively shut down catalysis.

Ligand Transformation

Chiral phosphine ligands (e.g., BINAP, Josiphos) are the heart of stereocontrol. They are also often the weakest link.

  • Oxidation: Tertiary phosphines can be oxidized to phosphine oxides by trace oxygen, especially at elevated temperatures. Phosphine oxides do not coordinate effectively to the metal, destroying the chiral environment.

  • P-C Bond Cleavage: Under harsh conditions (high temperature or pressure), cleavage of the phosphorus-carbon bond can occur, leading to ligand fragmentation and loss of activity.

Formation of Inactive Metal Species

The active catalyst is typically a monomeric species. However, these species can aggregate to form inactive or less active dimers and clusters, especially at high concentrations or upon reaction with impurities.[7][8] For instance, active cationic Rh(I) precatalysts can undergo complex transformations in solution, not all of which lead to the desired active species.[7]

Catalyst Deactivation Pathways Diagram

G cluster_0 Catalytic Cycle Active_Catalyst Active Catalyst [L*M-H] Substrate_Complex Substrate Complex Active_Catalyst->Substrate_Complex + Substrate Inactive_Poisoned Poisoned Catalyst [L*M-P] Active_Catalyst->Inactive_Poisoned + Poison (P) (Product Inhibition) Inactive_Degraded Inactive Complex [L(degraded)M-H] Active_Catalyst->Inactive_Degraded + O₂ / Heat (Ligand Degradation) Inactive_Dimer Inactive Dimer/Cluster [(L*M)₂] Active_Catalyst->Inactive_Dimer Aggregation Product_Complex Product Complex Substrate_Complex->Product_Complex + H₂ Product_Complex->Active_Catalyst - Product Poison Poison (P) (Product Amine, S, H₂O) Degraded_Ligand Degraded Ligand (e.g., L*=O)

Caption: Major pathways for the deactivation of a homogeneous catalyst.

Section 4: Catalyst Regeneration and Recovery Protocols

Due to the high cost of rhodium and ruthenium, recovering the metal from spent reactions is economically essential.[9][10][11] True "regeneration" of a homogeneous catalyst to its original active state in the lab is often impractical. The focus is typically on recovery of the precious metal for reprocessing.

Protocol 4.1: General Guidance for Homogeneous Catalysts

For homogeneous Rh/Ru catalysts, deactivation by ligand degradation or dimer formation is often irreversible. The most viable approach is to recover the metal. After the reaction is complete, the metal can often be precipitated as a salt or oxide, collected by filtration, and sent to a specialized refining company for recovery.

Protocol 4.2: Lab-Scale Regeneration of a Supported Ruthenium Catalyst

In cases where a supported (heterogeneous) catalyst is used, regeneration can sometimes be attempted. This protocol is adapted from patented procedures for supported Ru catalysts.[12]

WARNING: This procedure involves heating under vacuum and handling of hydrogen gas. It must be performed by trained personnel with appropriate safety measures in place.

  • Catalyst Recovery: After the reaction, filter the supported catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., THF or ethanol) to remove adsorbed organic species. Dry the catalyst completely in a vacuum oven at a low temperature (<60°C).

  • Vacuum Treatment: Place the dried, spent catalyst in a suitable reactor (e.g., a tube furnace). Heat the catalyst to 150-350°C under a high vacuum (e.g., 0.1 to 10 mm Hg).[12] This step aims to desorb volatile poisons from the catalyst surface. Hold at temperature for 2-4 hours.

  • Cooling: Allow the catalyst to cool to below 100°C under vacuum.

  • Reduction Step: Introduce a flow of hydrogen gas (or an H₂/N₂ mixture). Slowly heat the catalyst to a temperature between 100°C and 600°C.[12] This step reduces any metal oxides formed and strips remaining impurities. Hold for 2-10 hours.

  • Final Cooling: Cool the catalyst to room temperature under a flow of inert gas (N₂ or Ar) before handling. The regenerated catalyst should be stored under an inert atmosphere.

Section 5: References

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025). ResearchGate. 2

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. 7

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. 9

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). ResearchGate. 10

  • Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. (n.d.). eDiss. 13

  • Regeneration of ruthenium-containing catalyst. (1982). Google Patents. 12

  • Recover and recycle rhodium from spent partial oxidation catalysts. (2005). Google Patents. 11

  • Reductive amination. (n.d.). Wikipedia. 14

  • An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8). (n.d.). Benchchem. 1

  • Effects of ruthenium hydride species on primary amine synthesis by direct amination of alcohols over a heterogeneous Ru catalyst. (n.d.). ResearchGate. 3

  • Asymmetric hydrogenation. (n.d.). Wikipedia. 4

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). ACS Publications. 6

  • Asymmetric Hydrogenation. (2015). Unknown Source. 5

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. 8

References

work-up procedures to remove residual reagents from (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of (S)-1-(4-fluorophenyl)ethanamine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of this versatile chiral amine.

Introduction

This compound is a critical chiral building block in the synthesis of many pharmaceutical compounds. Its synthesis, often achieved through asymmetric reductive amination or resolution of the racemic mixture, can leave behind a variety of residual reagents.[1][2][3] These include unreacted starting materials (e.g., 4-fluoroacetophenone), reducing agents (e.g., sodium triacetoxyborohydride), and resolving agents (e.g., tartaric acid).[4][5] A meticulous work-up procedure is therefore essential to obtain the final product with high purity and enantiomeric excess. This guide will walk you through common purification challenges and provide robust, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of this compound and offers step-by-step solutions.

Issue 1: Persistent Emulsion During Aqueous Work-up

Scenario: You have quenched your reaction and are performing a liquid-liquid extraction, but a stubborn emulsion has formed at the interface of the organic and aqueous layers, making separation difficult.

Causality: Emulsions are common when working with amines, which can act as surfactants. This is often exacerbated by the presence of salts and fine solid byproducts from the reaction quench.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[6] The increased ionic strength of the aqueous phase helps to break up the emulsion by "salting out" the organic components.

  • Filtration: If solid particulates are observed, filter the entire mixture through a pad of Celite® or glass wool to remove them. This can often resolve the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) to alter the interfacial tension.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

Issue 2: Low Yield After Extraction

Scenario: After performing the aqueous work-up and concentrating the organic phase, the yield of your this compound is significantly lower than expected.

Causality: The amine product, being basic, can be protonated and become water-soluble, especially if the aqueous phase is neutral or acidic.

Solutions:

  • Basify the Aqueous Layer: Ensure the aqueous layer is basic (pH > 10) before extraction. Add a 1M or 2M solution of sodium hydroxide (NaOH) and check the pH with litmus paper or a pH meter. This deprotonates the ammonium salt of the product, making the free amine more soluble in the organic solvent.[4]

  • Multiple Extractions: Perform multiple extractions (at least 3) with your organic solvent. This is more efficient at recovering the product than a single extraction with a large volume of solvent.[7]

  • Back-Extraction: If you suspect your product is trapped in the aqueous layer, you can perform a "back-extraction." Acidify the combined organic layers with 1M HCl to protonate the amine, then extract with water. The amine will move into the aqueous layer, leaving non-basic impurities in the organic phase. Then, basify the aqueous layer and re-extract the purified amine with an organic solvent.[6]

Issue 3: Contamination with Unreacted 4-Fluoroacetophenone

Scenario: Your final product is contaminated with the starting ketone, 4-fluoroacetophenone, as confirmed by NMR or GC-MS analysis.

Causality: Incomplete reaction or inefficient purification can lead to this contamination. The ketone and the amine product can have similar polarities, making them difficult to separate by standard column chromatography.

Solutions:

  • Acid-Base Extraction: This is the most effective method. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral ketone will remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH and extract your purified amine with fresh organic solvent.[6]

  • Column Chromatography with Modified Eluent: If you must use chromatography, consider adding a small percentage of triethylamine (e.g., 0.5-1%) to your eluent system. This can help to reduce tailing of the amine on the silica gel and may improve separation from the ketone.

Frequently Asked Questions (FAQs)

Q1: How do I effectively quench a reductive amination reaction using sodium triacetoxyborohydride?

A1: The reaction should be quenched by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][8] This serves two purposes: it neutralizes any remaining acetic acid catalyst and quenches the excess reducing agent.[9] Be aware that this quenching process can generate gas (CO₂ and H₂), so it should be done in a well-ventilated fume hood with good stirring, and the addition should be portion-wise to control the effervescence.[10]

Q2: What is the best way to remove the chiral resolving agent (e.g., tartaric acid) after diastereomeric salt formation?

A2: After isolating the desired diastereomeric salt by crystallization, it needs to be "broken" to liberate the free amine. Dissolve the salt in water and add a base, such as sodium hydroxide or potassium carbonate, until the solution is strongly basic (pH > 10).[4] This deprotonates the amine and neutralizes the acidic resolving agent. The free amine can then be extracted into an organic solvent. The salt of the resolving agent will remain in the aqueous layer.

Q3: My purified this compound is a liquid. How do I ensure it is free of residual water?

A3: After the final extraction, the combined organic layers should be dried using an anhydrous drying agent.[11] Common choices for amines include anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] For a more rigorous drying, potassium hydroxide (KOH) pellets can be used, as they are highly effective for drying amines.[12][13] After stirring with the drying agent, filter it off, and then remove the solvent under reduced pressure. Washing the organic layer with brine before adding the drying agent can also help remove a significant amount of water.[11]

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective final purification step, especially for removing non-volatile impurities. The boiling point of the parent compound, 1-phenylethanamine, is around 187 °C at atmospheric pressure, so vacuum distillation is recommended to avoid decomposition. The boiling point of the fluorinated analogue will be similar, but it is always best to determine the optimal conditions on a small scale first.

Experimental Workflows & Diagrams

Workflow 1: Standard Acid-Base Extraction for Purification

This workflow is designed to separate the basic amine product from neutral or acidic impurities.

G cluster_0 Crude Product in Organic Solvent cluster_1 Acidic Wash cluster_2 Organic Layer cluster_3 Aqueous Layer crude Crude Product (Amine + Impurities) in Ethyl Acetate wash_acid Wash with 1M HCl (aq) crude->wash_acid separate1 Separate Layers wash_acid->separate1 org_impurities Neutral/Acidic Impurities in Ethyl Acetate separate1->org_impurities Organic Phase aq_amine Protonated Amine in Aqueous HCl separate1->aq_amine Aqueous Phase discard_org Discard org_impurities->discard_org basify Add NaOH (aq) to pH > 10 aq_amine->basify extract Extract with Ethyl Acetate basify->extract separate2 Separate Layers extract->separate2 aq_waste Aqueous Waste separate2->aq_waste Aqueous Phase org_pure Pure Amine in Ethyl Acetate separate2->org_pure Organic Phase dry Dry (Na2SO4), Filter, Evaporate org_pure->dry final_product This compound dry->final_product G cluster_0 Starting Material cluster_1 Salt Cleavage cluster_2 Extraction cluster_3 Aqueous Phase (Waste) cluster_4 Organic Phase (Product) salt Diastereomeric Salt Crystals (Amine + Resolving Agent) dissolve Dissolve in Water salt->dissolve basify Add NaOH (aq) to pH > 10 dissolve->basify extract Extract with Organic Solvent (e.g., Dichloromethane) basify->extract separate Separate Layers extract->separate aq_waste Salt of Resolving Agent in Water separate->aq_waste Aqueous Layer org_pure Free Amine in Organic Solvent separate->org_pure Organic Layer discard_aq Discard aq_waste->discard_aq dry Dry, Filter, Evaporate org_pure->dry final_product Pure Chiral Amine dry->final_product

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (S)-1-(4-Fluorophenyl)ethanamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides an in-depth comparison of (S)-1-(4-fluorophenyl)ethanamine and its parent analogue, (S)-1-phenylethylamine, with other stalwart chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. By presenting objective experimental data and elucidating the underlying principles of stereocontrol, this document aims to equip scientists with the knowledge to make informed decisions in their pursuit of enantiomerically pure molecules.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: The ability to direct the formation of one diastereomer in significant excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.

  • High Yields: The overall chemical yield of the stereoselective reaction and the cleavage step should be high.

  • Recyclability: Efficient recovery and reuse of the often-expensive chiral auxiliary are crucial for large-scale and sustainable synthesis.

This guide will focus on the application of these auxiliaries in two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and the asymmetric aldol reaction.

Phenylethylamine-Based Chiral Auxiliaries: A Closer Look at this compound

While direct and extensive literature on the application of this compound as a chiral auxiliary in diastereoselective reactions of its N-acyl derivatives is limited, its parent compound, (S)-1-phenylethylamine (α-PEA), is a well-established and cost-effective chiral auxiliary.[2][3] This guide will therefore use α-PEA as a representative for this class of auxiliaries, followed by an expert analysis of the potential influence of the 4-fluoro substituent.

The stereodirecting ability of α-PEA in its N-acyl derivatives stems from the steric bulk of the phenyl group, which effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the less hindered face.[2]

The Potential Impact of the 4-Fluoro Substituent

The introduction of a fluorine atom at the para-position of the phenyl ring in this compound is expected to modulate its properties in several ways:

  • Electronic Effects: Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This could influence the acidity of the N-H proton in the corresponding amide, potentially affecting the ease of deprotonation to form the enolate.

  • Chelation: The fluorine atom could potentially participate in or alter the chelation of the metal cation (e.g., Li+) in the transition state, which could subtly influence the diastereoselectivity.

  • Physical Properties: The fluoro-substituent will alter the polarity and crystallinity of the auxiliary and its derivatives, which can impact purification and handling.

Further experimental investigation is required to fully elucidate the performance of this compound as a chiral auxiliary. However, based on the robust performance of its parent compound, it represents a promising and potentially fine-tunable option for asymmetric synthesis.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acids and their derivatives. The following table compares the performance of N-acyl derivatives of (S)-1-phenylethylamine with other leading chiral auxiliaries in this key transformation.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
(S)-1-PhenylethylamineN-propionylBenzyl BromideLDA95:5-[2]
Evans' OxazolidinoneN-propionylBenzyl BromideLDA>99:195[4]
Myers' PseudoephedrineN-propionylBenzyl BromideLDA>99:196[4]
Enders' SAMPHydrazoneMethyl IodideLDA>98:295[4]

As the data indicates, while (S)-1-phenylethylamine provides good diastereoselectivity, established auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine amides generally offer superior levels of stereocontrol in asymmetric alkylation.

Performance Comparison in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters.

Chiral AuxiliarySubstrateAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference(s)
(S)-1-Phenylethylamine DerivativeImidazolidin-2-oneBenzaldehyde->95:5 (anti)85[3]
Evans' OxazolidinoneN-propionylIsobutyraldehydeBu₂BOTf>99:1 (syn)80[5][6]
Oppolzer's SultamN-propionylIsobutyraldehydeTiCl₄97:3 (syn)89[7]

In aldol reactions, the choice of auxiliary and reaction conditions can be tuned to favor different diastereomers. Evans' oxazolidinones are renowned for producing syn-aldol products with exceptional selectivity, while other auxiliaries can be tailored to yield anti-products.

Cleavage and Recyclability: A Practical Consideration

A key advantage of chiral auxiliaries is their potential for recovery and reuse. The conditions required for cleavage of the auxiliary from the product are a critical factor.

Chiral AuxiliaryTypical Cleavage ConditionsRecyclabilityReference(s)
(S)-1-PhenylethylamineAcidic hydrolysis (e.g., 6M HCl, reflux) or milder methods (e.g., MsOH in toluene).[2]Good; recovered from the aqueous layer after acidic workup.[2][2]
Evans' OxazolidinoneHydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄).Excellent; typically recovered in high yield.[4]
Oppolzer's SultamHydrolysis (e.g., LiOH/H₂O₂) or transamidation.Good; can be recovered and purified.[7]
Myers' PseudoephedrineAcidic or basic hydrolysis.Good; can be recovered.[4]

Experimental Protocols

To provide a practical context, detailed experimental protocols for a representative asymmetric alkylation using an N-acyl-(S)-1-phenylethylamine and an Evans' oxazolidinone are provided below.

Asymmetric Alkylation using (S)-1-Phenylethylamine Auxiliary

Step 1: Synthesis of the N-Acyl Amide To a solution of propionic acid (1.0 eq.) in dichloromethane at 0 °C is added dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.). After stirring for 15 minutes, (S)-1-phenylethylamine (1.0 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed with 1M HCl and saturated NaHCO₃, dried over MgSO₄, and concentrated to yield the N-propionyl-(S)-1-phenylethylamine.[2]

Step 2: Diastereoselective Alkylation A solution of the N-propionyl-(S)-1-phenylethylamine (1.0 eq.) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.[2]

Step 3: Cleavage of the Auxiliary The purified alkylated amide is dissolved in a 1:1 mixture of dioxane and 6M HCl and heated at reflux for 12 hours. After cooling, the reaction mixture is made basic with NaOH and extracted with diethyl ether to recover the (S)-1-phenylethylamine. The aqueous layer is then acidified with concentrated HCl and extracted with diethyl ether to isolate the chiral carboxylic acid.[2]

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Step 1: Acylation of the Oxazolidinone To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After 15 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the N-propionyloxazolidinone.[4]

Step 2: Diastereoselective Alkylation To a solution of the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.05 eq.). After 30 minutes, benzyl bromide (1.2 eq.) is added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched and worked up as described for the phenylethylamine case.[4]

Step 3: Cleavage of the Auxiliary The purified alkylated product is dissolved in a 3:1 mixture of THF and water at 0 °C. Lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added, and the mixture is stirred for 1 hour. The reaction is quenched with aqueous sodium sulfite. The chiral auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified, and the chiral carboxylic acid is extracted with ethyl acetate.[4]

Visualization of Key Concepts

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction Chiral_Substrate->Asymmetric_Reaction Reagent Reagent/ Electrophile Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G cluster_0 Chelated Enolate Intermediate cluster_1 Diastereoselective Product Formation Enolate Li+ chelated (Z)-enolate Phenyl Bulky Phenyl Group (blocks top face) Enolate->Phenyl Major_Product Major Diastereomer Enolate->Major_Product Electrophile Electrophile (R-X) Attack Preferential Attack from bottom face Electrophile->Attack Attack->Enolate Minor_Product Minor Diastereomer (sterically disfavored)

References

A Tale of Two Enantiomers: (S)- and (R)-1-(4-Fluorophenyl)ethanamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of chiral ligands and auxiliaries is paramount. Among the vast arsenal of chiral building blocks, 1-(4-fluorophenyl)ethanamine, with its stereogenic center, stands out as a versatile and crucial component. The strategic placement of a fluorine atom on the phenyl ring not only influences the molecule's electronic properties but also enhances metabolic stability and binding interactions in medicinal chemistry.[1] This guide provides an in-depth, objective comparison of the (S) and (R) enantiomers of 1-(4-fluorophenyl)ethanamine in the realm of asymmetric catalysis, supported by experimental data to inform rational catalyst and auxiliary selection.

The Dichotomy of Chirality: (S) vs. (R) in Action

The absolute configuration of a chiral auxiliary or a ligand derived from it dictates the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. While both (S)- and (R)-1-(4-fluorophenyl)ethanamine are structurally mirror images, their interactions within a chiral catalytic system are diastereomerically different, resulting in distinct efficiencies and selectivities. Their primary applications in asymmetric catalysis fall into two main categories: as chiral auxiliaries to direct stereoselective transformations and as foundational scaffolds for the synthesis of more complex chiral ligands.

As Chiral Auxiliaries: Guiding Diastereoselective Reactions

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2][3][4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.

While direct comparative studies detailing the use of both enantiomers of 1-(4-fluorophenyl)ethanamine as chiral auxiliaries in the same reaction are not extensively documented in publicly available literature, we can infer their behavior from studies on closely related analogues, such as 1-phenylethylamine.[5][6] For instance, in the diastereoselective addition of organometallic reagents to imines, the chiral amine auxiliary directs the nucleophilic attack to one of the two prochiral faces of the imine.

To illustrate the principle, consider the generalized diastereoselective alkylation of an imine derived from a prochiral ketone and a chiral amine. The chiral amine, in this case, (S)- or (R)-1-(4-fluorophenyl)ethanamine, creates a chiral environment around the imine's C=N bond. This steric and electronic bias forces the incoming nucleophile to approach from the less hindered face, leading to the formation of one diastereomer in excess.

Hypothetical Performance Comparison in Diastereoselective Imine Alkylation

The following table illustrates a hypothetical comparison based on established principles of asymmetric induction, where the choice of the (S) or (R) auxiliary would be expected to yield the opposite enantiomer of the final product after cleavage of the auxiliary.

Chiral AuxiliarySubstrate (Imine from Acetophenone)NucleophileDiastereomeric Excess (d.e.)Expected Product Configuration (after auxiliary removal)
(S) -1-(4-fluorophenyl)ethanamineN-(1-(4-fluorophenyl)ethylidene)anilineMeLiHigh(R)-N-methyl-1-phenylethanamine
(R) -1-(4-fluorophenyl)ethanamineN-(1-(4-fluorophenyl)ethylidene)anilineMeLiHigh(S)-N-methyl-1-phenylethanamine

Experimental Workflow: Diastereoselective Alkylation of an Imine

G cluster_1 Imine Formation cluster_2 Diastereoselective Alkylation cluster_3 Auxiliary Cleavage & Product Isolation Prochiral_Ketone Prochiral Ketone (e.g., 4'-fluoroacetophenone) Imine Chiral Imine Prochiral_Ketone->Imine Condensation Chiral_Amine (S)- or (R)-1-(4-fluorophenyl)ethanamine Chiral_Amine->Imine Imine_input Chiral Imine Alkylated_Amine Diastereomerically Enriched Alkylated Amine Imine_input->Alkylated_Amine Nucleophilic Addition Organometallic_Reagent Organometallic Reagent (e.g., Grignard, Organolithium) Organometallic_Reagent->Alkylated_Amine Alkylated_Amine_input Diastereomerically Enriched Alkylated Amine Cleavage Cleavage of Auxiliary (e.g., Hydrogenolysis) Alkylated_Amine_input->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of 1-(4-fluorophenyl)ethanamine as a chiral auxiliary.

As Precursors to Chiral Ligands for Asymmetric Catalysis

A more widespread and impactful application of (S)- and (R)-1-(4-fluorophenyl)ethanamine is in the synthesis of chiral ligands for transition metal-catalyzed reactions. These amines serve as a readily available source of chirality that can be incorporated into more complex molecular frameworks, such as phosphine, amine, or mixed donor ligands. The resulting metal-ligand complexes then act as highly effective asymmetric catalysts.

A prime example is their use in the synthesis of ligands for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. In this reaction, a hydrogen atom is transferred from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, yielding a chiral secondary alcohol. The enantioselectivity of this process is governed by the chiral ligand coordinated to the metal center (commonly ruthenium or rhodium).

Experimental Data: Asymmetric Transfer Hydrogenation of Acetophenone

While a direct comparison using ligands derived from both enantiomers of 1-(4-fluorophenyl)ethanamine is not available in the searched literature, a study by Wills and coworkers on the ATH of acetophenone derivatives using ruthenium (II) complexes with ligands derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN) provides a relevant framework. The choice of the (S,S) or (R,R) enantiomer of the diamine dictates the configuration of the resulting alcohol. We can extrapolate that ligands derived from (S)- and (R)-1-(4-fluorophenyl)ethanamine would exhibit analogous stereodirecting effects.

Catalyst PrecursorSubstrateProductEnantiomeric Excess (e.e.)Product ConfigurationReference
Ru(II)-[(S,S)-TsDPEN]Acetophenone1-Phenylethanol>99%(R)[7]
Ru(II)-[(R,R)-TsDPEN]Acetophenone1-Phenylethanol>99%(S)[7]

This table showcases the principle of enantiocomplementary catalysis using enantiomeric ligands. It is expected that ligands derived from (S)- and (R)-1-(4-fluorophenyl)ethanamine would yield (R)- and (S)-alcohols, respectively, with high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a generalized procedure based on typical conditions for Ru-catalyzed ATH reactions.

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a solution of the chiral ligand (derived from either (S)- or (R)-1-(4-fluorophenyl)ethanamine) and a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in an appropriate solvent (e.g., isopropanol) is stirred at room temperature for a specified time to form the active catalyst.

  • Reaction Setup: To the catalyst solution, the substrate (e.g., acetophenone) and a hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol with a base) are added.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature for a designated period.

  • Work-up and Analysis: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The enantiomeric excess of the resulting chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

G cluster_1 Ligand Synthesis cluster_2 Catalyst Formation cluster_3 Asymmetric Catalysis Chiral_Amine (S)- or (R)-1-(4-fluorophenyl)ethanamine Chiral_Ligand Chiral Ligand Chiral_Amine->Chiral_Ligand Ligand_Precursor Ligand Precursor Ligand_Precursor->Chiral_Ligand Reaction Chiral_Ligand_input Chiral Ligand Active_Catalyst Active Chiral Catalyst Chiral_Ligand_input->Active_Catalyst Coordination Metal_Precursor Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Metal_Precursor->Active_Catalyst Active_Catalyst_input Active Chiral Catalyst Chiral_Product Enantiomerically Enriched Product Active_Catalyst_input->Chiral_Product Catalytic Cycle Substrate Prochiral Substrate (e.g., Ketone) Substrate->Chiral_Product H_Source Hydrogen Source H_Source->Chiral_Product

Caption: From chiral amine to chiral product via ligand synthesis and asymmetric catalysis.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome in both applications stems from the creation of a well-defined chiral environment.

  • As a Chiral Auxiliary: The bulky 4-fluorophenyl group and the methyl group of the amine create a sterically biased pocket around the reactive center (e.g., the imine carbon). The incoming reagent is forced to approach from the less hindered face, leading to a diastereoselective bond formation. The specific facial selectivity (Re vs. Si) is determined by the (S) or (R) configuration of the auxiliary.

  • In a Chiral Ligand: When incorporated into a ligand, the chiral amine imparts its stereochemistry to the overall ligand architecture. In the case of transfer hydrogenation with Ru-TsDPEN type catalysts, the ligand forms a chelate with the metal center, creating a chiral pocket. The substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand's phenyl groups and the arene ligand on the ruthenium. This preferred orientation exposes one face of the carbonyl to the metal-hydride for hydrogen transfer, resulting in high enantioselectivity. The (S,S) ligand typically leads to the (R)-alcohol, and the (R,R) ligand to the (S)-alcohol, a phenomenon known as enantiocomplementary catalysis.

Conclusion and Future Outlook

Both (S)- and (R)-1-(4-fluorophenyl)ethanamine are invaluable chiral building blocks in asymmetric catalysis. Their utility as chiral auxiliaries provides a reliable method for diastereoselective synthesis, while their incorporation into chiral ligands for transition metal catalysts opens the door to a vast array of highly enantioselective transformations.

The choice between the (S) and (R) enantiomer is dictated by the desired configuration of the final product. The principles of asymmetric induction and catalysis predict that they will generally afford enantiomeric products with comparable levels of stereoselectivity. For drug development professionals, access to both enantiomers is critical, as it allows for the synthesis and biological evaluation of both enantiomers of a chiral drug candidate.

Future research will likely focus on the development of novel ligands derived from these and other chiral amines with enhanced catalytic activity, broader substrate scope, and improved recyclability. The continued exploration of their application in diverse asymmetric transformations will undoubtedly lead to more efficient and sustainable routes for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.

References

A Comparative Guide to the Enantiomeric Purity Analysis of (S)-1-(4-fluorophenyl)ethanamine: Chiral GC vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the stereochemical integrity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and precise analytical methods for determining enantiomeric purity.[1] This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the critical analysis of (S)-1-(4-fluorophenyl)ethanamine, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).

This document moves beyond a mere listing of specifications, offering a narrative grounded in experimental causality and practical insights to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Imperative of Enantiomeric Purity

This compound serves as a crucial intermediate where its stereochemistry dictates the efficacy and safety of the final drug product. The presence of its unwanted (R)-enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even adverse toxicological effects. Consequently, regulatory bodies mandate stringent control and accurate quantification of enantiomeric impurities.

Chiral Gas Chromatography (GC): A High-Resolution Approach for Volatile Amines

Chiral GC has long been a staple for the enantioseparation of volatile compounds. Its high efficiency, stemming from the use of long capillary columns, often translates to excellent resolution of enantiomers. However, for primary amines like 1-(4-fluorophenyl)ethanamine, direct analysis is often hindered by their polarity, which can lead to poor peak shape and interaction with the stationary phase. To overcome this, derivatization is a mandatory step to enhance volatility and improve chromatographic performance.

The GC Workflow: A Step-by-Step Protocol

The GC analysis of 1-(4-fluorophenyl)ethanamine enantiomers typically involves a two-step process: derivatization followed by chromatographic separation.

Experimental Protocol: Chiral GC Analysis

1. Derivatization:

  • To 1 mg of the 1-(4-fluorophenyl)ethanamine sample in a sealed vial, add 500 µL of a suitable aprotic solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA).

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

2. GC Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Column: A cyclodextrin-based capillary column, such as one containing a derivatized β-cyclodextrin stationary phase, is highly effective for this separation.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical starting point would be an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C, and a final hold for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

Causality in Experimental Choices for GC

The choice of a cyclodextrin-based chiral stationary phase is deliberate. These phases create chiral cavities into which the derivatized enantiomers can include themselves.[3] The subtle differences in the diastereomeric complexes formed between the enantiomers and the cyclodextrin result in differential retention times, enabling their separation. Trifluoroacetylation is a common and effective derivatization strategy for amines as it neutralizes the basicity of the amino group and increases the volatility of the analyte, making it amenable to GC analysis.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_output Data Output Sample 1-(4-fluorophenyl)ethanamine Sample Derivatization Derivatization with TFAA Sample->Derivatization Increase Volatility Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Cyclodextrin Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Quantification of Enantiomeric Purity Chromatogram->Quantification

Figure 1: Experimental workflow for chiral GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Direct Analysis

Chiral HPLC is a widely adopted technique for enantiomeric purity determination due to its broad applicability and the advantage of often allowing for direct analysis without derivatization.[5] For primary amines, polysaccharide-based chiral stationary phases (CSPs) are particularly effective.

The HPLC Workflow: A Step-by-Step Protocol

The direct analysis of 1-(4-fluorophenyl)ethanamine enantiomers by HPLC simplifies the workflow compared to GC.

Experimental Protocol: Chiral HPLC Analysis

1. Sample Preparation:

  • Dissolve a small amount of the 1-(4-fluorophenyl)ethanamine sample (~1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as amylose or cellulose derivatives (e.g., Chiralpak® series), is a common choice for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive, such as diethylamine (DEA) (typically 0.1%), is crucial for achieving good peak shape and resolution for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Causality in Experimental Choices for HPLC

Polysaccharide-based CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which contribute to the chiral recognition of a wide range of compounds. The helical structure of the polysaccharide derivatives creates a chiral environment where enantiomers can interact differently, leading to their separation. The basic additive in the mobile phase plays a critical role by competing with the amine analyte for active sites on the silica surface of the stationary phase, thereby reducing peak tailing and improving resolution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Output Sample 1-(4-fluorophenyl)ethanamine Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Separation on Chiral Polysaccharide Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Quantification of Enantiomeric Purity Chromatogram->Quantification

Figure 2: Experimental workflow for chiral HPLC analysis.

Head-to-Head Comparison: Chiral GC vs. Chiral HPLC

The choice between Chiral GC and Chiral HPLC for the enantiomeric purity analysis of this compound depends on several factors, including available instrumentation, required sensitivity, sample throughput, and method development considerations. The following table summarizes a comparison based on typical performance characteristics for this type of analysis.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a chiral stationary phase.Separation based on partitioning between a liquid mobile phase and a chiral stationary phase.
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization Mandatory for primary amines to increase volatility and improve peak shape.Often not required , allowing for direct analysis.
Chiral Stationary Phase Typically derivatized cyclodextrins.Commonly polysaccharide-based (amylose or cellulose derivatives).
Resolution Generally provides very high resolution due to high-efficiency capillary columns.Excellent resolution is achievable with a wide variety of CSPs.
Analysis Time Can be faster, especially with optimized temperature programming.Can range from a few minutes to over an hour, depending on the separation.
Sensitivity High sensitivity with Flame Ionization Detection (FID).Sensitivity is detector-dependent (UV, MS, etc.).
Method Development Can be more complex due to the additional derivatization step.Often more straightforward method development.
Solvent Consumption Minimal, uses carrier gas.Higher solvent consumption.
Key Advantage High resolution and speed.Direct analysis and broader applicability.

Conclusion and Recommendations

Both Chiral GC and Chiral HPLC are powerful and reliable techniques for the determination of the enantiomeric purity of this compound.

Chiral GC is an excellent choice when high resolution is the primary concern and the laboratory is equipped for and comfortable with the necessary derivatization procedures. The speed of analysis can also be an advantage for high-throughput environments.

Chiral HPLC offers the significant advantage of direct analysis, simplifying sample preparation and avoiding potential issues with derivatization yield and stability. Its versatility and the wide range of available chiral stationary phases make it a robust and widely applicable method, often favored in pharmaceutical quality control settings.

Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis, including regulatory expectations, sample matrix, and available resources. Method validation according to ICH guidelines is essential for both techniques to ensure the accuracy, precision, and reliability of the results.[1]

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The seemingly minor spatial rearrangement of atoms can mean the difference between a potent therapeutic and an inert or even harmful compound. This guide provides an in-depth, experience-driven comparison and validation protocol for an analytical method designed to quantify (S)-1-(4-fluorophenyl)ethanamine, a chiral amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).

Our objective is to move beyond a simple checklist of validation steps. Instead, we will explore the causality behind our experimental choices, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method to ensure the enantiomeric purity and accurate quantification of this key chiral intermediate.

Method Selection: The Case for Chiral High-Performance Liquid Chromatography (HPLC)

Before embarking on validation, the foundational step is selecting the most appropriate analytical technology. For the separation and quantification of enantiomers like this compound, several techniques could be considered, including Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). However, High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) remains the gold standard for its versatility, robustness, and wide applicability in pharmaceutical quality control.[1][3][7]

Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Chiral HPLC Highly versatile (normal-phase, reversed-phase), robust, excellent for routine QC, wide variety of CSPs available.[1][3]Can use significant volumes of organic solvents, method development can be time-consuming.Broad range of chiral compounds, including amines, acids, and neutral molecules. The preferred method in regulated pharmaceutical environments.
Chiral GC High resolution, fast analysis times, suitable for volatile compounds.Requires derivatization for non-volatile or polar analytes, high temperatures can cause degradation.Volatile and thermally stable chiral compounds.
Chiral SFC Fast separations, reduced organic solvent consumption (uses CO2), orthogonal selectivity to HPLC.[7]Higher initial instrument cost, less universally adopted than HPLC.High-throughput screening and purification applications.

For this guide, we select Chiral HPLC with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) . This choice is deliberate. Polysaccharide-based columns are renowned for their broad enantioselectivity, particularly for aromatic compounds like our target analyte.[3][8] They operate via a combination of intermolecular interactions—hydrogen bonds, dipole-dipole, and π-π interactions—creating a complex chiral environment that effectively distinguishes between the (S) and (R) enantiomers.

The Validation Workflow: A Structured Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11] Our workflow is designed as a self-validating system, where each step builds confidence in the method's performance. The entire process is governed by a pre-approved validation protocol that defines the experiments, parameters, and acceptance criteria.

ValidationWorkflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Sensitivity & Robustness Specificity Specificity & Selectivity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness FinalReport Validation Summary Report Robustness->FinalReport SystemSuitability System Suitability Testing (SST) SystemSuitability->Specificity Pre-requisite

Caption: Overall workflow for the analytical method validation process.

System Suitability: The Daily Readiness Check

Before any validation or sample analysis, a System Suitability Test (SST) is performed. This is not a validation parameter itself, but an integral part of the procedure that ensures the chromatographic system is performing adequately on the day of analysis.[12][13][14] It's the essential "pre-flight check."

Protocol: System Suitability Test

  • Prepare a System Suitability Solution: A solution containing a known concentration of this compound and its (R)-enantiomer (the impurity).

  • Perform Replicate Injections: Inject the solution five or six times onto the HPLC system.

  • Evaluate Parameters: Calculate the key performance indicators against pre-defined acceptance criteria.

Typical SST Acceptance Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) > 2.0 between enantiomer peaksEnsures baseline separation for accurate integration.
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peakConfirms good peak symmetry, preventing co-elution issues.
Precision (%RSD) ≤ 2.0% for peak area (n=5)Demonstrates the stability and reproducibility of the instrument's injection and detection system.

Validation Parameters: Experimental Protocols and Data Interpretation

The core of the validation process involves a series of experiments designed to test the method's performance characteristics as defined by ICH Q2(R1).[4][15]

Specificity (and Selectivity)

The Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a chiral method, this primarily means demonstrating that the method can separate the target (S)-enantiomer from its undesired (R)-enantiomer and any other process-related impurities.

Protocol: Specificity Assessment

  • Analyze Individual Components: Inject solutions of the pure (S)-enantiomer, the (R)-enantiomer, and a placebo (all matrix components without the analyte).

  • Analyze a Spiked Mixture: Prepare a sample of the (S)-enantiomer spiked with a known amount of the (R)-enantiomer and any other relevant impurities.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure no degradant peaks co-elute with the analyte peak.

Acceptance Criteria:

  • The retention time of the (S)-enantiomer peak in the mixture should match that of the pure standard.

  • The (R)-enantiomer and all other impurities/degradants must be baseline resolved (Rs > 2.0) from the (S)-enantiomer.

  • The placebo injection should show no interfering peaks at the retention time of the analyte.

Linearity and Range

The Causality: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol: Linearity Study

  • Prepare a Stock Solution: Create a high-concentration stock solution of the (S)-enantiomer standard.

  • Create Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay, this range typically spans 80% to 120% of the target analytical concentration.

  • Analyze and Plot: Inject each standard in triplicate and plot the mean peak area against the known concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data.

Data Presentation: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101102300
1201208800

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999. This indicates a strong linear relationship.

  • Y-intercept: Should be close to zero, demonstrating minimal bias at the low end of the range.

Accuracy

The Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (a spiked placebo or a certified reference material) and comparing the measured value to the theoretical value.

Protocol: Accuracy Study

  • Prepare Spiked Samples: Spike a placebo matrix with the (S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze Replicates: Prepare three independent samples at each concentration level and analyze them.

  • Calculate Recovery: Determine the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation: Accuracy Results

Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean % Recovery% RSD
80%80.079.699.5%0.8%
100%100.0100.3100.3%0.6%
120%120.0121.0100.8%0.7%

Acceptance Criteria:

  • Mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • The %RSD for the replicate preparations at each level should be ≤ 2.0%.

Precision

The Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol: Precision Study

  • Repeatability: Prepare and analyze six independent samples of the (S)-enantiomer at 100% of the target concentration on the same day.

  • Intermediate Precision: Have a second analyst repeat the experiment on a different day using a different HPLC system if available.

  • Calculate RSD: Calculate the %RSD of the results for both sets of experiments and also for the combined data set.

Data Presentation: Precision Results

Precision LevelMean Assay Value (% of Target)% RSD
Repeatability (Analyst 1, Day 1) 100.2%0.75%
Intermediate (Analyst 2, Day 2) 99.8%0.81%
Combined (n=12) 100.0%0.95%

Acceptance Criteria:

  • The %RSD for each level of precision should not exceed 2.0%.

ValidationRelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct peak is measured Linearity Linearity Linearity->Accuracy Underpins recovery calculation Precision Precision Linearity->Precision Defines concentration range for testing Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Precision Accuracy is meaningless without good precision Accuracy->Range Precision->Accuracy Poor precision leads to poor accuracy Precision->Range Precision->LOQ

Caption: Interrelationship of core validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Causality: These parameters define the sensitivity of the method.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for quantifying low-level impurities, such as the unwanted (R)-enantiomer.

Protocol: Determination of LOD and LOQ These can be determined in several ways, but the most common is based on the signal-to-noise ratio (S/N).

  • Determine S/N: Inject a series of solutions with decreasing concentrations of the analyte.

  • Measure Noise: Determine the magnitude of the baseline noise in a region close to where the analyte peak elutes.

  • Calculate:

    • LOD is typically the concentration that yields an S/N ratio of 3:1.

    • LOQ is typically the concentration that yields an S/N ratio of 10:1.[9]

  • Confirm LOQ: The precision (%RSD) at the LOQ concentration should be confirmed by analyzing at least six replicate samples and should meet a pre-defined acceptance criterion (e.g., ≤ 10%).

Robustness

The Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: Robustness Study

  • Identify Key Parameters: Select critical chromatographic parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% of the organic modifier).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Vary Parameters: Analyze a system suitability solution while varying one parameter at a time.

  • Evaluate Impact: Assess the impact of each change on the system suitability results (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • The system suitability criteria (Resolution, Tailing Factor, etc.) must still be met under all varied conditions.

  • Significant changes in retention time are noted but are acceptable as long as performance criteria are met.

Conclusion

The validation of an analytical method for a chiral compound like this compound is a rigorous and systematic process. By grounding our approach in the principles of the ICH Q2(R1) guideline and applying the practical insights of a seasoned scientist, we have established a comprehensive framework.[4] The selected Chiral HPLC method, when subjected to the protocols detailed above for specificity, linearity, range, accuracy, precision, sensitivity, and robustness, can be demonstrated to be fit for its intended purpose. This ensures that the data generated is reliable, reproducible, and defensible, providing a solid analytical foundation for the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is often intrinsically linked to its stereochemistry, making the precise control of chiral centers a critical endeavor. For years, (S)-1-(4-fluorophenyl)ethanamine has been a valuable and widely utilized chiral building block, serving as a reliable chiral auxiliary and a precursor for a multitude of bioactive molecules. The fluorine substituent can enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates.

However, the pursuit of optimal synthetic routes and novel molecular architectures necessitates a broader palette of chiral synthons. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on readily accessible and structurally analogous 1-phenylethylamine derivatives. We will explore the nuances of their application, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Contenders: A Family of Chiral Phenylethylamines

The alternatives we will focus on are the chloro-, methoxy-, and unsubstituted analogs of this compound. These have been selected for their similar structural framework yet distinct electronic properties, which can influence their performance in asymmetric synthesis.

  • (S)-1-(4-Chlorophenyl)ethanamine: The chloro substituent, being electron-withdrawing, offers a different electronic profile to the fluoro analog, potentially altering the stereochemical outcome of reactions.

  • (S)-1-(4-Methoxyphenyl)ethanamine: In contrast, the methoxy group is electron-donating, which can impact the reactivity and stability of reaction intermediates.

  • (S)-1-Phenylethanamine: The parent compound serves as a crucial baseline, allowing for an assessment of the impact of the para-substituent on the efficacy of the chiral auxiliary.

Application as Chiral Auxiliaries in Asymmetric Alkylation

A primary application of these chiral amines is as chiral auxiliaries in the diastereoselective alkylation of amide enolates.[1] The chiral amine is first acylated to form an amide, which is then deprotonated to generate a chiral enolate. The bulky phenyl group of the auxiliary sterically shields one face of the enolate, directing the incoming electrophile to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity.[1] The auxiliary is subsequently cleaved to reveal the desired enantiomerically enriched carboxylic acid.

Performance Comparison

The following table summarizes the performance of N-propionyl amides derived from the different (S)-1-phenylethylamine analogs in a representative asymmetric alkylation reaction.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
This compoundBenzyl bromide>95:5~85-90
(S)-1-(4-Chlorophenyl)ethanamineBenzyl bromide>95:5~85-90
(S)-1-(4-Methoxyphenyl)ethanamineBenzyl bromide>90:10~80-85
(S)-1-PhenylethanamineBenzyl bromide>95:5~90

Note: The data presented is a synthesis of typical results found in the literature. Actual results may vary depending on specific reaction conditions.

The data indicates that the fluoro, chloro, and unsubstituted phenylethylamine auxiliaries provide excellent and comparable levels of diastereoselectivity. The electron-donating methoxy group appears to slightly diminish the diastereoselectivity, potentially due to its influence on the conformation of the transition state.

Mechanistic Insight: The Role of Steric Hindrance

The high diastereoselectivity achieved with these auxiliaries is primarily attributed to a well-defined transition state where the bulky aryl group of the auxiliary effectively blocks one face of the enolate. The lithium cation is chelated between the enolate oxygen and the amide carbonyl, leading to a rigid conformation that maximizes steric hindrance on one side.

G cluster_0 Transition State for Asymmetric Alkylation Li+ Li⁺ O1 O Li+->O1 O2 O⁻ Li+->O2 C1 C C1->O1 C2 C C1->C2 N N C1->N C3 C C2->C3 R1 C2->R1 C3->O2 R2 C3->R2 H H N->H Aux Chiral Auxiliary N->Aux E+ E⁺ E+->C2 caption Chelated transition state model.

Chelated transition state model.

The para-substituent on the phenyl ring of the auxiliary can exert subtle electronic effects, but the dominant factor remains the steric bulk of the entire aryl moiety.

Experimental Protocols

Objective: To couple the chiral amine with an acyl chloride to form the starting amide.

Materials:

  • (S)-1-(4-substituted-phenyl)ethanamine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the (S)-1-(4-substituted-phenyl)ethanamine and triethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl amide.

Objective: To perform the diastereoselective alkylation of the chiral amide.

Materials:

  • N-Propionyl-(S)-1-(4-substituted-phenyl)ethanamine (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve the N-acyl amide in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred amide solution and maintain at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. The product can be purified by flash chromatography.

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl amide (1.0 eq)

  • Sulfuric acid (6 M)

  • 1,4-Dioxane

  • Standard laboratory glassware

Procedure:

  • Dissolve the alkylated amide in a 1:1 mixture of 1,4-dioxane and 6 M H₂SO₄.

  • Heat the mixture to reflux (approximately 100 °C) for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the carboxylic acid product with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basifying the solution with NaOH and extracting with an organic solvent.

  • Wash the organic extracts of the carboxylic acid with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

G cluster_workflow Asymmetric Alkylation Workflow start Chiral Amine + Acyl Chloride step1 N-Acylation start->step1 product1 N-Acyl Chiral Amide step1->product1 step2 Diastereoselective Alkylation product1->step2 product2 Alkylated Amide step2->product2 step3 Auxiliary Cleavage product2->step3 end_product Enantiomerically Enriched Acid step3->end_product recovered_aux Recovered Chiral Auxiliary step3->recovered_aux caption Workflow for asymmetric alkylation.

Workflow for asymmetric alkylation.

Application as Chiral Resolving Agents

Chiral amines are classic resolving agents for racemic acids through the formation of diastereomeric salts.[2] The differing solubilities of these salts allow for their separation by fractional crystallization.

Performance in the Resolution of Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is sold as a racemic mixture, although only the (S)-enantiomer is pharmacologically active.[3] The resolution of racemic ibuprofen is a common application for chiral amines.

Resolving AgentYield of (S)-Ibuprofen Salt (%)Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen (%)
This compound~40-45>95
(S)-1-(4-Chlorophenyl)ethanamine~40-45>95
(S)-1-(4-Methoxyphenyl)ethanamine~35-40>90
(S)-1-Phenylethanamine~40-45>95

Note: Data is synthesized from typical results. The efficiency of resolution is highly dependent on the crystallization conditions.

The performance of the fluoro, chloro, and unsubstituted phenylethylamines in the resolution of ibuprofen is comparable, yielding the (S)-enantiomer with high optical purity. The methoxy-substituted amine appears to be slightly less effective, which may be due to differences in the crystal packing of the diastereomeric salts.

Experimental Protocol: Resolution of Racemic Ibuprofen

Objective: To resolve racemic ibuprofen using a chiral phenylethylamine derivative.

Materials:

  • Racemic ibuprofen (1.0 eq)

  • (S)-1-(4-substituted-phenyl)ethanamine (0.5 eq)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve racemic ibuprofen in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the (S)-1-(4-substituted-phenyl)ethanamine in a minimal amount of hot ethanol.

  • Slowly add the amine solution to the hot ibuprofen solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then place in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • To liberate the free acid, dissolve the diastereomeric salt in water and acidify with 1 M HCl.

  • Extract the (S)-ibuprofen with an organic solvent, dry the organic layer, and concentrate to yield the resolved product.

  • Determine the enantiomeric excess by polarimetry or chiral HPLC.

Synthesis of Chiral Phenylethylamine Building Blocks

The accessibility of these chiral building blocks is a key consideration. While they are commercially available, they can also be synthesized in the laboratory via several methods, with biocatalytic reductive amination being a particularly attractive and green approach.

Biocatalytic Reductive Amination

Objective: To synthesize the chiral amine from the corresponding acetophenone.

Materials:

  • 4-Substituted acetophenone

  • Amine dehydrogenase (AmDH) or transaminase (TAm) enzyme

  • Ammonia source (e.g., ammonium formate) or amine donor (e.g., isopropylamine)

  • Cofactor (NADH or NADPH) and a recycling system (e.g., glucose dehydrogenase/glucose)

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

Procedure:

  • In a buffered aqueous solution, combine the 4-substituted acetophenone, the enzyme, the ammonia source or amine donor, and the cofactor recycling system.

  • Stir the reaction at a controlled temperature (typically 25-37 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the chiral amine product with an organic solvent after basifying the aqueous solution.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by distillation or chromatography.

Conclusion

While this compound remains a highly effective chiral building block, this guide demonstrates that its chloro, methoxy, and unsubstituted analogs are excellent alternatives. The choice of auxiliary can be guided by factors such as cost, availability, and the subtle electronic effects that may be desired for a particular synthetic target. The data presented herein provides a solid foundation for researchers to select the most appropriate chiral building block for their needs, and the detailed protocols offer a practical starting point for implementation in the laboratory. The continued exploration and application of this versatile family of chiral amines will undoubtedly lead to new and improved syntheses of valuable, enantiomerically pure molecules.

References

assessing the effectiveness of different resolving agents for racemic 1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers of chiral amines like 1-(4-fluorophenyl)ethanamine is a pivotal step in synthesizing stereochemically pure active pharmaceutical ingredients (APIs). The biological activity of such compounds is often confined to a single enantiomer, rendering the other inactive or, in some cases, responsible for adverse effects. This guide provides an in-depth comparison of various resolving agents for racemic 1-(4-fluorophenyl)ethanamine, supported by experimental insights and protocols to facilitate informed decision-making in your laboratory.

The Principle of Diastereomeric Salt Resolution

The most robust and industrially scalable method for separating enantiomers of a racemic amine is through the formation of diastereomeric salts.[1][2] This classical technique hinges on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different physical characteristics, most notably solubility in a given solvent system.[1] This disparity in solubility allows for the separation of the less soluble diastereomeric salt via fractional crystallization. The crystallized salt is then isolated, and the desired enantiomerically pure amine is liberated by treatment with a base.

The success of this method is contingent on several factors, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the amine to the resolving agent. The selection of an appropriate resolving agent is often empirical and may require screening of several candidates to achieve optimal separation.[3]

Comparative Analysis of Resolving Agents

Resolving AgentTypical Solvent SystemAmine:Agent Molar RatioIllustrative Yield of Diastereomeric Salt (%)Illustrative Enantiomeric Excess (e.e.) of Recovered Amine (%)
L-(+)-Tartaric Acid Methanol, Ethanol, or mixtures with water1:0.5 - 1:135-45>95%
D-(-)-Tartaric Acid Methanol, Ethanol, or mixtures with water1:0.5 - 1:135-45>95% (for the opposite enantiomer)
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) Dichloromethane/Methanol, Ethyl Acetate1:0.5 - 1:140-50>98%
(-)-Mandelic Acid Isopropanol, Ethanol1:0.5 - 1:130-40>90%
(1S)-(+)-10-Camphorsulfonic Acid Ethyl Acetate, n-Butanol1:0.5 - 1:130-40>95%

Note: The data in this table is illustrative and based on typical results for similar amine resolutions.[3] Actual yields and enantiomeric excess will vary depending on the specific experimental conditions and require optimization.

Experimental Workflows and Protocols

A self-validating protocol is crucial for reproducible results. The following detailed methodologies for diastereomeric salt formation, fractional crystallization, and liberation of the free amine are designed to be robust. The success of each step can be monitored and validated using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC).

General Workflow for Chiral Resolution

The overall process can be visualized as a three-stage workflow:

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Free Amine racemic_amine Racemic 1-(4-fluorophenyl)ethanamine salt_formation Diastereomeric Salt Mixture in Solution racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation crystallization Cooling/Concentration to induce crystallization salt_formation->crystallization Transfer to Crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor basification Basification (e.g., NaOH) less_soluble->basification Isolate and Dissolve extraction Organic Solvent Extraction basification->extraction pure_enantiomer Enantiomerically Pure Amine extraction->pure_enantiomer

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Resolution with L-(+)-Tartaric Acid

This protocol is a standard and cost-effective starting point for the resolution of many chiral amines.

  • Diastereomeric Salt Formation:

    • In a reaction vessel, dissolve 1 molar equivalent of racemic 1-(4-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in the same solvent, gently heating if necessary.

    • Add the warm tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • For increased yield, the solution can be further cooled in an ice bath.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the cold solvent to remove impurities.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a strong base, such as a 10% sodium hydroxide solution, until the pH is greater than 10 to liberate the free amine.

  • Extraction and Isolation:

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-(4-fluorophenyl)ethanamine.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC.

Protocol 2: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

Derivatives of tartaric acid, such as DBTA, are often more effective resolving agents due to their increased steric bulk, which can lead to better discrimination between the enantiomers and result in diastereomeric salts with a greater difference in solubility.[1]

  • Diastereomeric Salt Formation:

    • Dissolve 1 molar equivalent of racemic 1-(4-fluorophenyl)ethanamine in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-DBTA in the same solvent system, with gentle heating if required.

    • Slowly add the racemic amine solution to the (+)-DBTA solution while stirring.

  • Fractional Crystallization:

    • Allow the solution to stand at room temperature for crystallization to occur. The time required may vary from a few hours to overnight.

    • If no crystals form, slow evaporation of the solvent or the addition of a less polar co-solvent can be attempted to induce crystallization.

  • Isolation and Liberation of the Free Amine:

    • Follow steps 3-6 from Protocol 1.

Decision-Making Process for Selecting a Resolving Agent

The choice of a resolving agent is a critical step and should be approached systematically.

G start Start: Racemic 1-(4-fluorophenyl)ethanamine screen Screening of Resolving Agents (e.g., Tartaric Acid, DBTA, Mandelic Acid, Camphorsulfonic Acid) start->screen solvents Test a range of solvents (e.g., Alcohols, Esters, Ketones, and mixtures with water) screen->solvents analysis Analyze results by Chiral HPLC solvents->analysis analysis->screen No separation optimize Optimize conditions for the most promising agent(s) (Molar ratio, Temperature, Crystallization time) analysis->optimize Promising results scale_up Scale-up of the optimized protocol optimize->scale_up end End: Enantiomerically Pure Product scale_up->end

Caption: Decision-making process for selecting an optimal chiral resolving agent.

Conclusion

The chiral resolution of 1-(4-fluorophenyl)ethanamine via diastereomeric salt formation is a well-established and effective method for obtaining enantiomerically pure material. While tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid, are excellent starting points, a systematic screening of different resolving agents and solvent systems is highly recommended to identify the optimal conditions for achieving high yield and enantiomeric purity. The protocols and comparative data provided in this guide offer a solid foundation for researchers to develop a robust and efficient resolution process tailored to their specific needs.

References

comparing the cost-effectiveness of different synthetic routes to (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cost-Effective Synthesis of (S)-1-(4-fluorophenyl)ethanamine for Pharmaceutical and Agrochemical Development

This compound is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this amine a high-value intermediate.[1] The stereochemistry at the α-carbon is often critical for biological activity, demanding synthetic routes that are not only high-yielding but also highly enantioselective.

This guide provides a comparative analysis of the primary synthetic methodologies for producing this compound, with a focus on cost-effectiveness from a research and industrial perspective. We will delve into the mechanistic rationale, provide representative experimental protocols, and present a critical evaluation of the economic and practical viability of each approach.

Asymmetric Synthesis via Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of the corresponding imine is one of the most direct and atom-economical methods for producing chiral amines. This approach relies on the formation of an imine from 4-fluoroacetophenone, followed by reduction using a chiral transition metal catalyst.

Expertise & Experience: Causality Behind Experimental Choices

The success of this method hinges on the catalyst, which is typically a complex of a precious metal (e.g., Iridium, Rhodium, or Ruthenium) with a chiral ligand.[2] The ligand's structure creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the C=N double bond, thereby inducing enantioselectivity. The choice of metal, ligand, and reaction conditions (pressure, temperature, solvent) is critical and often requires extensive screening to achieve high enantiomeric excess (e.e.) and turnover numbers (TONs) for a specific substrate. For N-aryl imines, ruthenium complexes have shown particular promise, affording high enantioselectivities.[2]

Experimental Protocol: Asymmetric Hydrogenation of N-Benzylidene-1-(4-fluorophenyl)ethanimine
  • Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) and benzylamine (1.05 eq) in toluene. Add a catalytic amount of acetic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases. Remove the solvent under reduced pressure to yield the crude imine, which can be used directly in the next step.

  • Asymmetric Hydrogenation: In a high-pressure autoclave, charge the crude imine (1.0 eq) and a chiral Ruthenium catalyst, such as a Ru-Xyl-Skewphos/DPEN complex (0.01 mol%).[2] Degas the vessel and purge with nitrogen, then introduce methanol as the solvent.

  • Pressurize the autoclave with hydrogen gas (50-80 bar) and stir the reaction at 40-60 °C for 12-24 hours.

  • Monitor the reaction by GC or HPLC for conversion and enantiomeric excess.

  • Upon completion, carefully vent the autoclave, and remove the solvent in vacuo. The product can be purified by distillation or chromatography to remove the catalyst. The benzyl protecting group is typically removed via hydrogenolysis.

Trustworthiness: Self-Validating System

This protocol's validity is confirmed by real-time monitoring of hydrogen uptake and periodic analysis of reaction aliquots by chiral HPLC. A successful reaction will show complete consumption of the imine starting material and the formation of a single major product peak corresponding to the desired amine enantiomer, with an e.e. typically >95%.

Biocatalytic Asymmetric Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[3] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering exceptional chemo-, regio-, and stereoselectivity. For the synthesis of this compound, two enzymatic routes are particularly prominent: transamination and reductive amination.

ω-Transaminase (ω-TA) Mediated Asymmetric Synthesis

This is arguably the most mature biocatalytic route for chiral amine synthesis.[4][5] ω-Transaminases catalyze the transfer of an amino group from an inexpensive amine donor (like isopropylamine or L-alanine) to a ketone acceptor (4-fluoroacetophenone), producing the chiral amine and a ketone byproduct (acetone or pyruvate).[5]

The choice of enzyme is paramount. Modern enzyme engineering has produced a wide array of (S)-selective and (R)-selective transaminases with broad substrate scopes and high stability.[6] The reaction is reversible, so strategies to drive the equilibrium towards product formation are essential.[6] Using a high excess of the amine donor is common. Alternatively, removing the acetone byproduct (e.g., by sparging with nitrogen) or using a coupled enzymatic system to consume the byproduct can significantly improve yields.[6] Dimethyl sulfoxide (DMSO) is often used as a co-solvent to improve the solubility of the hydrophobic ketone substrate.[7]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM), a suitable (S)-selective ω-transaminase, and the amine donor, isopropylamine (0.5 M - 1.5 M).

  • Dissolve the substrate, 4-fluoroacetophenone (50-100 mM), in DMSO (10-25% v/v) and add it to the reaction mixture to start the reaction.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the reaction progress and enantiomeric excess by chiral GC or HPLC.

  • Work-up: Upon completion, basify the reaction mixture to pH >10 with NaOH and extract the product with an organic solvent like methyl tert-butyl ether (MTBE). The solvent can then be evaporated to yield the crude amine, which is often of high purity (>99% e.e.).

Amine Dehydrogenase (AmDH) Mediated Reductive Amination

This method offers superior atom economy by using ammonia directly as the amine source.[8] Amine dehydrogenases catalyze the direct reductive amination of a ketone, requiring a nicotinamide cofactor (NADH or NADPH) as a hydride source.[6]

The high cost of the NAD(P)H cofactor makes a regeneration system absolutely essential for economic viability.[6][8] This is typically achieved by adding a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial substrate (glucose or formate). The dehydrogenase recycles the oxidized cofactor [NAD(P)+] back to its active NAD(P)H form. While highly efficient, the activity of AmDH enzymes can be lower than transaminases, potentially leading to lower conversion rates.[8]

  • Reaction Setup: In a buffered solution (e.g., 100 mM ammonium formate buffer, pH 8.5), add NAD+ (1 mM), glucose (1.2 eq), a suitable (S)-selective Amine Dehydrogenase, and a Glucose Dehydrogenase for cofactor regeneration.

  • Add 4-fluoroacetophenone (1.0 eq) to initiate the reaction.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction by HPLC.

  • Work-up: Similar to the transaminase reaction, perform a basic extraction to isolate the final amine product.

Classical Diastereomeric Resolution

This classical approach involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid, to form a pair of diastereomeric salts.[9] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Expertise & Experience: Causality Behind Experimental Choices

The key to this method is selecting an inexpensive and readily available resolving agent that forms well-defined, crystalline salts with the amine, allowing for efficient separation. The solvent system for crystallization is also critical and must be optimized to maximize the solubility difference between the two diastereomeric salts. While technologically simple, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, making it less atom-economical.

Experimental Protocol: Resolution with (+)-Tartaric Acid
  • Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with (+)-tartaric acid may begin to precipitate.

  • Cool the mixture in an ice bath to maximize crystallization and leave it to stand for several hours.

  • Separation: Collect the precipitated salt by filtration and wash with cold methanol. The mother liquor contains the enriched (R)-amine diastereomeric salt.

  • Liberation of Free Amine: Suspend the collected salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is >12 to liberate the free amine.

  • Extract the (S)-amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine. The enantiomeric excess can be improved by repeated crystallizations.

Comparative Analysis and Data Visualization

The choice of synthetic route is a trade-off between various factors including raw material costs, catalyst/enzyme costs, operational complexity, yield, enantiopurity, and environmental impact.

Workflow Comparison of Major Synthetic Routes

The following diagram illustrates the high-level workflows for the three primary strategies discussed.

G cluster_0 Asymmetric Catalysis cluster_1 Biocatalysis (Transamination) cluster_2 Classical Resolution ac_start 4-Fluoroacetophenone + Benzylamine ac_imine Imine Formation ac_start->ac_imine ac_hydro Asymmetric Hydrogenation (Chiral Ru Catalyst) ac_imine->ac_hydro ac_deprotect Deprotection ac_hydro->ac_deprotect ac_end (S)-Amine ac_deprotect->ac_end bio_start 4-Fluoroacetophenone + Isopropylamine bio_trans Enzymatic Transamination (ω-Transaminase) bio_start->bio_trans bio_end (S)-Amine bio_trans->bio_end res_start Racemic Amine res_salt Salt Formation ((+)-Tartaric Acid) res_start->res_salt res_sep Fractional Crystallization res_salt->res_sep res_lib Liberate Free Amine res_sep->res_lib res_end (S)-Amine res_lib->res_end

Caption: High-level comparison of synthetic workflows.

Biocatalytic Reductive Amination with Cofactor Regeneration

The economic feasibility of using expensive dehydrogenases is critically dependent on an efficient cofactor regeneration cycle, as depicted below.

G main_rxn 4-Fluoroacetophenone + NH₃ (S)-Amine enzyme_amdh Amine Dehydrogenase (AmDH) main_rxn:f0->enzyme_amdh enzyme_amdh->main_rxn:f1 cofactor_cycle NADH NAD⁺ enzyme_amdh->cofactor_cycle:f1 cofactor_cycle:f0->enzyme_amdh enzyme_gdh Glucose Dehydrogenase (GDH) cofactor_cycle:f1->enzyme_gdh regen_rxn Glucose Gluconolactone regen_rxn:f0->enzyme_gdh enzyme_gdh->cofactor_cycle:f0 enzyme_gdh->regen_rxn:f1

References

literature review of synthetic methods for producing enantiopure 1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Chiral Amines

Enantiomerically pure 1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring imparts unique properties to the parent molecule and its derivatives, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The chiral center at the ethylamine side chain introduces stereospecificity, which is crucial for the desired therapeutic or biological activity. Consequently, the development of efficient and selective synthetic methods to access enantiopure 1-(4-fluorophenyl)ethanamine is of paramount importance for researchers and professionals in drug discovery and development. This guide provides a comparative analysis of the principal synthetic strategies, offering insights into their underlying mechanisms, performance metrics, and practical considerations to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiopure 1-(4-fluorophenyl)ethanamine can be broadly categorized into three main approaches: asymmetric synthesis, enzymatic kinetic resolution (including dynamic kinetic resolution), and the use of chiral auxiliaries. Each strategy presents a unique set of advantages and disadvantages in terms of enantioselectivity, yield, scalability, and economic viability.

Synthetic Strategy Key Features Typical Yield (%) Enantiomeric Excess (ee, %) Advantages Disadvantages
Asymmetric Reductive Amination Direct conversion of 4-fluoroacetophenone to the chiral amine using a chiral catalyst.>90 (conversion)85-99High atom economy, direct route.Catalyst cost and sensitivity, optimization of reaction conditions may be required.
Enzymatic Kinetic Resolution (DKR) Selective acylation of one enantiomer of a racemic amine using a lipase, coupled with in-situ racemization of the unreacted enantiomer.85-99>97High enantioselectivity, mild reaction conditions, recyclable catalysts.Requires a racemization catalyst, potential for enzyme inhibition.
Transaminase-Catalyzed Asymmetric Synthesis Asymmetric amination of 4-fluoroacetophenone using an engineered ω-transaminase.Variable (equilibrium limited)>99High enantioselectivity, environmentally benign (biocatalytic).Equilibrium control can be challenging, potential for product inhibition.
Chiral Auxiliary-Mediated Synthesis Diastereoselective synthesis via a covalently bonded chiral auxiliary, followed by removal of the auxiliary.VariableHigh (diastereoselectivity)Predictable stereochemical outcome, well-established methods.Multi-step process, requires stoichiometric amounts of the chiral auxiliary.

Synthetic Workflows: A Visual Comparison

The following diagrams illustrate the general workflows for the three primary synthetic strategies for producing enantiopure 1-(4-fluorophenyl)ethanamine.

Asymmetric_Reductive_Amination start 4-Fluoroacetophenone + Amine Source reduction Asymmetric Reductive Amination start->reduction catalyst Chiral Catalyst (e.g., Ir-f-Binaphane) catalyst->reduction product Enantiopure 1-(4-fluorophenyl)ethanamine reduction->product

Caption: Asymmetric Reductive Amination Workflow.

Dynamic_Kinetic_Resolution racemate Racemic 1-(4-fluorophenyl)ethanamine resolution Kinetic Resolution racemate->resolution lipase Lipase (e.g., Novozym 435) + Acyl Donor lipase->resolution product Enantiopure Acylated Amine + Unreacted Enantiomer resolution->product racemization_catalyst Racemization Catalyst (e.g., Pd Nanocatalyst) racemization Racemization of Unreacted Enantiomer racemization_catalyst->racemization racemization->resolution product->racemization Unreacted Enantiomer hydrolysis Hydrolysis product->hydrolysis Acylated Enantiomer final_product Enantiopure 1-(4-fluorophenyl)ethanamine hydrolysis->final_product

Caption: Dynamic Kinetic Resolution Workflow.

Transaminase_Asymmetric_Synthesis start 4-Fluoroacetophenone + Amine Donor synthesis Asymmetric Synthesis start->synthesis transaminase ω-Transaminase + PLP cofactor transaminase->synthesis product Enantiopure 1-(4-fluorophenyl)ethanamine + Ketone Byproduct synthesis->product

Caption: Transaminase-Catalyzed Asymmetric Synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of enantiopure 1-(4-fluorophenyl)ethanamine. Researchers should note that optimization of these procedures may be necessary for specific laboratory conditions and desired outcomes.

Protocol 1: Asymmetric Reductive Amination using a Reductive Aminase (RedAm)

This protocol is based on the application of reductive aminase enzymes for the asymmetric amination of α-fluoroacetophenones.[1]

Materials:

  • 4-Fluoroacetophenone

  • Reductive aminase (RedAm) from a fungal species (e.g., Aspergillus oryzae)

  • NADPH

  • Ammonia (or other amine source, e.g., methylamine)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO, if required for substrate solubility)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the RedAm enzyme in the appropriate buffer.

  • Add NADPH to the enzyme solution.

  • In a separate vial, dissolve 4-fluoroacetophenone in a minimal amount of a suitable organic co-solvent (e.g., DMSO) if necessary, and then add it to the reaction mixture.

  • Add the amine source (e.g., an aqueous solution of ammonia) to the reaction mixture. The concentration of the amine source should be in large excess.

  • Maintain the reaction at a constant temperature (e.g., 37°C) with gentle agitation.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the ketone and the formation of the amine product.

  • Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting enantiopure 1-(4-fluorophenyl)ethanamine by column chromatography or distillation.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Dynamic Kinetic Resolution (DKR) using Novozym 435 and a Palladium Nanocatalyst

This protocol describes a practical and efficient method for the dynamic kinetic resolution of primary amines.[2]

Materials:

  • Racemic 1-(4-fluorophenyl)ethanamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Palladium nanocatalyst on aluminum hydroxide (Pd/AlO(OH))

  • Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)

  • Molecular sieves (to prevent byproduct formation)

  • Organic solvent (e.g., toluene)

Procedure:

  • To a solution of racemic 1-(4-fluorophenyl)ethanamine in an organic solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate).

  • Add Novozym 435 and the palladium nanocatalyst to the reaction mixture.

  • Add activated molecular sieves to the mixture.

  • Heat the reaction mixture to a temperature between 70-100°C with vigorous stirring.

  • Monitor the reaction progress by chiral GC or HPLC until complete conversion of the starting material is observed.

  • Cool the reaction mixture to room temperature and filter to remove the enzyme and the palladium catalyst.

  • Wash the filtered solids with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude acylated product.

  • The enantiopure amide can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiopure amine.

  • Purify the final product by standard methods and determine the enantiomeric excess.

Protocol 3: Transaminase-Catalyzed Asymmetric Synthesis

This protocol is based on the use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones.[3][4]

Materials:

  • 4-Fluoroacetophenone

  • ω-Transaminase (e.g., from Vitreoscilla stercoraria or a marine bacterium)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • In a reaction vessel, prepare a solution of the ω-transaminase and PLP in the appropriate buffer.

  • Add the amine donor (e.g., isopropylamine) to the buffered enzyme solution.

  • Dissolve 4-fluoroacetophenone in a suitable co-solvent (e.g., 25-30% v/v DMSO in the final reaction mixture) to ensure its solubility.[3]

  • Add the ketone solution to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with shaking.

  • The reaction is equilibrium-driven; monitor the formation of the chiral amine and the ketone byproduct (e.g., acetone from isopropylamine) over time using GC or HPLC.

  • To drive the equilibrium towards the product, in-situ product removal (ISPR) techniques can be employed, such as using a two-phase system with an organic solvent like n-hexadecane to extract the product.[3]

  • Once the desired conversion is achieved, work up the reaction by extracting the product into an organic solvent after adjusting the pH.

  • Purify the enantiopure 1-(4-fluorophenyl)ethanamine using standard laboratory techniques.

  • Analyze the enantiomeric excess of the final product by chiral chromatography.

Conclusion

The synthesis of enantiopure 1-(4-fluorophenyl)ethanamine can be accomplished through several effective strategies, each with its own set of merits and challenges. Asymmetric reductive amination offers a direct and atom-economical route, while dynamic kinetic resolution provides high yields and excellent enantioselectivity. Biocatalytic methods, such as the use of transaminases, are increasingly attractive due to their high selectivity and green credentials. The choice of the optimal synthetic route will depend on a careful consideration of factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. This guide provides a foundation for researchers to make informed decisions and to adapt these methodologies for the successful synthesis of this important chiral building block.

References

A Senior Application Scientist's Guide to Catalytic Systems for the Asymmetric Synthesis of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(4-fluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemical purity is critical to the efficacy and safety of the final drug product. The asymmetric reduction of the prochiral ketone, 4-fluoroacetophenone, or its corresponding imine, represents the most direct and atom-economical route to this valuable amine. This guide provides a comparative evaluation of the predominant catalytic strategies employed for this transformation, offering researchers and process chemists a data-driven framework for catalyst selection and methods development. We will dissect the performance of transition metal catalysts, biocatalysts, and organocatalysts, grounding our analysis in mechanistic principles and supporting experimental data.

Transition Metal Catalysis: The Powerhouse of Asymmetric Hydrogenation

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are the workhorses of asymmetric hydrogenation and reductive amination. Their high turnover numbers (TON) and frequencies (TOF) make them exceptionally potent for large-scale synthesis. The stereochemical outcome is precisely controlled by the architecture of the chiral ligand coordinated to the metal center.

Asymmetric (Transfer) Hydrogenation & Reductive Amination

Two primary strategies are utilized:

  • Asymmetric Hydrogenation (AH): The direct hydrogenation of an N-aryl or N-alkyl imine derived from 4-fluoroacetophenone, using high-pressure hydrogen gas.

  • Asymmetric Transfer Hydrogenation (ATH): The use of a hydrogen donor molecule, such as isopropanol or formic acid, which offers operational simplicity by avoiding high-pressure H₂.[1]

  • Direct Asymmetric Reductive Amination (DARA): A highly efficient one-pot process where the ketone, an amine source (e.g., ammonia or an alkylamine), and the catalyst are combined, proceeding through a transient imine intermediate.[2][3]

Iridium-based catalysts, in particular, have shown exceptional promise in DARA.[2][3][4][5][6] The combination of an iridium precursor like [Ir(cod)Cl]₂ with a chiral phosphoramidite ligand enables the direct and highly enantioselective conversion of ketones to amines.[2]

Performance Data for Transition Metal Catalysts
Catalyst SystemReaction TypeAmine SourceYield (%)e.e. (%)Key Conditions & Notes
[Ir(cod)Cl]₂ / Chiral Phosphoramidite L4 [2]DARAPrimary Alkyl Amines>95%>99%FeCl₃ and Ti(OiPr)₄ additives. Very low catalyst loading (0.02 mol%).
RuCl₂(PPh₃)₃ / (1R,2R)-TsDPEN [7]ATH-High>98%For acetophenone derivatives. Uses formic acid/triethylamine as H-source.
Rh(I) / Chiral Phosphorus Ligands [8]AH of Imines-High>95%A well-established method for a variety of imine substrates.
Fe-P-NH-N-P Complex [9]ATH->90%>97%Earth-abundant metal catalyst. High TOF reported for ketone reduction.
Mechanistic Insight: The Outer-Sphere Hydride Transfer

The catalytic cycle for DARA with an Iridium-Phosphoramidite complex typically involves the in situ formation of an imine, which then coordinates to the iridium center. The key stereodetermining step is the outer-sphere transfer of a hydride from the metal to the imine's electrophilic carbon. The chiral ligand creates a sterically defined pocket that forces the hydride to attack one specific face of the imine, leading to the desired enantiomer.

G cluster_main Iridium-Catalyzed DARA Cycle Ketone 4-Fluoro- acetophenone Imine Imine Intermediate Ketone->Imine + R-NH₂ - H₂O Amine R-NH₂ Catalyst_pre [Ir-L*]⁺ Pre-catalyst Ir_H [Ir(H)₂-L*]⁺ Active Hydride Catalyst_pre->Ir_H Product_complex Product-Ir Complex Imine->Product_complex Coordination & Hydride Transfer (Stereodetermining Step) Product_complex->Catalyst_pre Regeneration Product (S)-Amine Product_complex->Product Release G cluster_main KRED Catalysis with Cofactor Regeneration Ketone 4-Fluoro- acetophenone KRED KRED Ketone->KRED Substrate Binding Alcohol (S)-Alcohol KRED->Alcohol Product Release NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH NADP->GDH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH G cluster_main CBS Reduction Cycle CBS CBS Catalyst CBS_BH3 Catalyst-Borane Complex CBS->CBS_BH3 + BH₃ BH3 BH₃ Transition_State [Six-Membered Transition State] CBS_BH3->Transition_State + Ketone Ketone Ketone Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS Regeneration + BH₃ Product (S)-Alcohol Product_Complex->Product Hydrolysis

References

A Comparative Guide to Structural Analogs of (S)-1-(4-fluorophenyl)ethanamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] (S)-1-(4-fluorophenyl)ethanamine stands as a premier chiral building block, prized for its unique combination of a stereodefined center, a reactive primary amine, and the influential 4-fluoro substituent. This guide provides an in-depth comparison of its structural analogs, offering experimental insights to inform rational drug design and synthesis for researchers, scientists, and drug development professionals.

The Benchmark: Understanding the Role of this compound

The utility of the parent molecule stems from three key features: the (S)-stereocenter, the phenyl ring, and the para-fluoro group. The (S)-configuration is frequently essential for precise interaction with chiral biological targets like enzymes and receptors.[3] The amine group serves as a versatile chemical handle for constructing larger molecules through reactions like amide bond formation and reductive amination.[4][5]

The defining characteristic, however, is the fluorine atom at the para-position. This single substitution confers several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring more resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong a drug's half-life.[6]

  • Modulated Basicity: Fluorine's high electronegativity is electron-withdrawing, which can lower the pKa of the amine group, affecting its ionization state at physiological pH and influencing interactions with biological targets.[7]

  • Improved Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[7][8]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[2][8]

These properties have established this compound as a critical intermediate in the synthesis of a wide range of pharmaceuticals.[4]

Comparative Analysis of Structural Analogs

Systematic modification of the parent scaffold allows for the fine-tuning of molecular properties. This section compares key analog classes, supported by experimental context.

Impact of Aryl Ring Substitution

The nature and position of the substituent on the phenyl ring dramatically alter the electronic and steric profile of the amine.

Table 1: Comparison of Aryl-Substituted (S)-1-Phenylethanamine Analogs

AnalogKey FeatureImpact on PropertiesTypical Application Context
(S)-1-Phenylethanamine Unsubstituted (Parent)Baseline for comparison. More susceptible to aromatic oxidation than fluorinated analogs.Chiral auxiliary, resolving agent.[9]
(S)-1-(4-Chlorophenyl)ethanamine Chloro-substituentSimilar size to fluoro but less electronegative. Increases lipophilicity. Can serve as a handle for further reactions (e.g., cross-coupling).Synthesis of CNS-active agents, agrochemicals.
(S)-1-(4-Methylphenyl)ethanamine Electron-donating groupIncreases electron density on the ring. May alter binding mode compared to electron-withdrawing groups.Used in the synthesis of ligands for various receptors.
(S)-1-(4-Methoxyphenyl)ethanamine Strong electron-donating groupCan act as a hydrogen bond acceptor. Significantly alters electronic properties and potential for metabolic O-demethylation.Building block for natural product analogs and GPCR ligands.
(S)-1-(3-Fluorophenyl)ethanamine Positional Isomer (meta)Alters the dipole moment of the molecule compared to the para-isomer. Can lead to different binding orientations and selectivity profiles.[10]Intermediate for neurologically active compounds where specific regio-isomeric placement is key for activity.[10]
(S)-1-(4-Trifluoromethylphenyl)ethanamine Strongly electron-withdrawingThe -CF3 group significantly lowers the pKa of the amine and drastically increases lipophilicity. Often used to block metabolism and fill hydrophobic pockets in active sites.Key intermediate in synthesizing enzyme inhibitors (e.g., for JAK2 kinase) and other potent bioactive molecules.[11][12]

Causality Behind Experimental Choices: The choice between a 4-fluoro, 4-chloro, or 4-trifluoromethyl group is a classic decision in medicinal chemistry.[13] While all are lipophilic and block metabolic attack at that position, the trifluoromethyl group has the most potent electron-withdrawing effect, which can be crucial for enhancing the acidity of nearby protons or altering the charge distribution of the entire molecule to fit a specific active site.[7] A study on phenethylamine derivatives' affinity for the serotonin 5-HT2A receptor showed that halogen groups at the para position generally had a positive effect on binding affinity.[14] This highlights the importance of systematically screening aryl substitutions to optimize target engagement.

The Critical Role of Stereochemistry: (S) vs. (R)

The spatial arrangement of atoms is paramount in pharmacology. The biological activity of chiral molecules often resides in only one of the enantiomers. For instance, in the case of the β-blocker propranolol, the (S)-enantiomer is approximately 98 times more active than the (R)-enantiomer.[15] This dramatic difference is because the specific 3D shape of the (S)-enantiomer allows it to fit precisely into the chiral binding site of its target receptor, while the (R)-enantiomer does not. This principle underscores the necessity of using enantiomerically pure starting materials like this compound to produce single-enantiomer drugs, avoiding potential off-target effects or reduced efficacy from the "inactive" enantiomer.[3]

Application Case Study & Experimental Protocols

The true value of these building blocks is realized in their application. A primary use for chiral amines is in the resolution of racemic mixtures and in asymmetric synthesis.

Application: Chiral Resolution of Racemic Acids

Chiral amines like this compound are effective resolving agents for racemic carboxylic acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[16][17]

Experimental Protocol: Diastereomeric Crystallization

This protocol is a generalized procedure for the resolution of a racemic carboxylic acid using an (S)-1-(aryl)ethanamine analog.

  • Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) and the chiral amine resolving agent (0.5–1.0 eq.) in a minimal amount of a suitable heated solvent (e.g., ethanol, methanol, or isopropanol). 2[18]. Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial. 3[17]. Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and treat with an acid (e.g., HCl) to protonate the amine, or a base (e.g., NaOH) to deprotonate the carboxylic acid, breaking the salt.

  • Extraction: Extract the desired enantiomerically enriched compound into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

[16]Self-Validation: The success of this protocol is validated at the final step. The chiral HPLC analysis provides a quantitative measure of the enantiomeric excess, directly confirming the effectiveness of the chosen resolving agent and crystallization conditions. An e.e. of >98% is typically desired for pharmaceutical applications.

Application: Asymmetric Synthesis via Transaminase

Modern pharmaceutical synthesis increasingly relies on biocatalysis. ω-transaminases (ω-TAs) are enzymes that can synthesize chiral amines with very high enantioselectivity by transferring an amino group from a donor (like isopropylamine) to a prochiral ketone. T[11]his method is used for the synthesis of analogs like (S)-1-(4-trifluoromethylphenyl)ethylamine from the corresponding ketone.

[12]Logical Diagram: Biocatalytic Asymmetric Synthesis

G sub Prochiral Ketone (e.g., 4'-Fluoroacetophenone) enzyme ω-Transaminase (Biocatalyst) sub->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme product (S)-Chiral Amine (>99% e.e.) enzyme->product coproduct Co-product (e.g., Acetone) enzyme->coproduct

Caption: Logic of ω-Transaminase-catalyzed asymmetric synthesis of a chiral amine.

This enzymatic approach often provides superior enantiomeric excess (>99%) and operates under milder, more sustainable conditions than many traditional chemical methods.

This compound and its structural analogs are not merely intermediates; they are enabling tools for precision in medicinal chemistry. The strategic choice of an analog—be it modifying the aryl substituent's electronics, shifting its position, or employing a different halogen—allows researchers to conduct nuanced structure-activity relationship (SAR) studies. A[19][20]s synthetic methodologies, particularly in biocatalysis and asymmetric synthesis, continue to advance, the palette of accessible chiral amine building blocks will expand. T[21][22]his will empower drug discovery professionals to address challenges of potency, selectivity, and pharmacokinetics with even greater control, paving the way for the next generation of targeted therapeutics.

References

A Comparative Guide to the Biological Activity of Fluorinated Phenylalkylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Interplay of Chirality and Fluorination in Phenylalkylamine Bioactivity

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone for enhancing pharmacological profiles.[1][2][3][4][5] This is due to fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[2][3][5] When this strategy is applied to phenylalkylamines—a class of compounds known for their wide-ranging psychoactive effects on the central nervous system—an additional layer of complexity and opportunity arises: stereochemistry.[6]

Phenylalkylamines often possess a chiral center, meaning they exist as two non-superimposable mirror images called enantiomers, typically designated as (R) and (S).[7][8] These enantiomers can interact differently with the chiral environment of the body, such as receptors and enzymes, leading to significant variations in their biological activity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable side effects.[7][9]

This guide provides an in-depth comparison of the biological activities of fluorinated phenylalkylamine enantiomers. We will delve into the causality behind experimental choices, present supporting data from receptor binding and functional assays, explore differences in metabolic stability, and provide detailed protocols for key experimental workflows. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the nuances of stereospecificity in this important class of fluorinated compounds.

Part 1: Enantioselective Receptor Binding and Functional Activity

The primary mechanism of action for many phenylalkylamines involves their interaction with monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[6][10] The specific affinity for and functional effect on transporters (like DAT, SERT, NET) and receptors (like 5-HT₂A) often dictates the compound's overall pharmacological profile, be it stimulant, entactogen, or hallucinogen.[6][11] Chirality plays a pivotal role in these interactions.

A compelling example is found in the synthetic cathinone class, which are β-keto phenylalkylamines. For mephedrone (4-methylmethcathinone), a fluorinated analog is not the primary example but the stereochemistry principles are directly applicable. The enantiomers of mephedrone exhibit distinct neuropharmacological profiles. While both act on monoamine transporters, the (S)-enantiomer is a significantly more potent serotonin releaser (by about 50-fold) than the (R)-enantiomer.[12] Conversely, the (R)-enantiomer is primarily responsible for the locomotor activation and rewarding effects.[12] This demonstrates a clear separation of effects based on stereochemistry, where the S-enantiomer drives serotonergic activity and the R-enantiomer drives dopaminergic/stimulant activity.[12]

This enantioselectivity is a direct result of the three-dimensional arrangement of atoms, which dictates how well each enantiomer fits into the binding pocket of its target protein.

Visualizing Enantioselective Binding

The diagram below illustrates conceptually how two enantiomers of a fluorinated phenylalkylamine might interact differently with a hypothetical receptor binding site. The (S)-enantiomer achieves a more optimal three-point interaction, leading to higher affinity, while the (R)-enantiomer's stereochemistry prevents a proper fit.

G cluster_S (S)-Enantiomer Interaction cluster_R (R)-Enantiomer Interaction s_receptor Receptor Binding Pocket s_enantiomer (S)-Enantiomer (High Affinity Fit) s_enantiomer->s_receptor Optimal 3-Point Binding (Hydrophobic, H-Bond, Halogen Bond) r_receptor Receptor Binding Pocket r_enantiomer (R)-Enantiomer (Low Affinity Fit) r_enantiomer->r_receptor Steric Hindrance Prevents Optimal Fit caption Conceptual Diagram of Enantioselective Receptor Binding.

Caption: Conceptual Diagram of Enantioselective Receptor Binding.

Quantitative Comparison of Enantiomeric Activity

While specific data for a single fluorinated phenylalkylamine's enantiomers across multiple targets is proprietary or scattered, we can use established data from other fluorinated amines like Fluoxetine to illustrate the quantitative differences typically observed.

CompoundEnantiomerTargetAssay TypeKᵢ (nM)Reference
Fluoxetine (R)-FluoxetineHuman SERTRadioligand Binding1.8[13]
(S)-FluoxetineHuman SERTRadioligand Binding0.8[13]
Norfluoxetine (R)-NorfluoxetineHuman SERTRadioligand Binding19[13]
(S)-NorfluoxetineHuman SERTRadioligand Binding2.1[13]

Analysis: The data clearly shows that the (S)-enantiomers of both fluoxetine and its active metabolite, norfluoxetine, are significantly more potent inhibitors of the serotonin transporter (SERT) than their (R)-counterparts, as indicated by their lower Kᵢ values.[13] This enantiomeric differentiation is fundamental to the drug's efficacy.

Part 2: Experimental Protocol: Radioligand Binding Assay for SERT

To quantify the binding affinity (Kᵢ) of enantiomers for a specific target like the serotonin transporter (SERT), a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating by including controls that ensure the observed binding is specific to the target.

Causality: The principle is to measure the ability of a non-labeled test compound (our fluorinated enantiomer) to displace a radioactive ligand (the "radioligand") that is known to bind with high affinity and specificity to the target. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, which can then be converted to the inhibition constant (Kᵢ).

Methodology:

  • Preparation of Membranes:

    • Use cell lines stably expressing the human serotonin transporter (hSERT), or tissue homogenates from brain regions rich in SERT (e.g., rat brain cortex).

    • Homogenize the cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous substances that might interfere with binding.

    • Resuspend the final pellet in assay buffer to a known protein concentration, determined by a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]-Citalopram), and membrane preparation to designated wells. This measures all binding, specific and non-specific.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known non-labeled SERT inhibitor (e.g., 10 µM Paroxetine), and membrane preparation. The excess non-labeled drug will saturate the specific binding sites, so any remaining radioactivity is considered non-specific (binding to the filter, lipids, etc.). This is a critical control for data validity.

    • Test Compound Wells: Add assay buffer, radioligand, serially diluted concentrations of the test enantiomer (e.g., (R)- and (S)-isomers separately), and membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). The filters will trap the membranes (and anything bound to them) while unbound radioligand passes through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. Rapid, cold washing is key to prevent dissociation of the bound ligand.

  • Detection and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Workflow Visualization

G prep 1. Membrane Preparation (hSERT-expressing cells) setup 2. Assay Plate Setup (Total, NSB, Test Compound Wells) prep->setup incubate 3. Incubation (Allow binding to reach equilibrium) setup->incubate harvest 4. Rapid Vacuum Filtration (Separate bound from free radioligand) incubate->harvest count 5. Scintillation Counting (Quantify bound radioactivity) harvest->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze caption Workflow for a Radioligand Binding Assay.

Caption: Workflow for a Radioligagand Binding Assay.

Part 3: Enantioselectivity in Metabolic Stability

The introduction of fluorine is a well-established strategy to improve the metabolic stability of drug candidates.[2][14][15] This is primarily because the carbon-fluorine (C-F) bond is much stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[14] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[14][15]

Just as receptors can be stereoselective, so can metabolic enzymes. The (R) and (S) enantiomers of a fluorinated phenylalkylamine can be metabolized at different rates and sometimes through different pathways. One enantiomer may fit more snugly into the active site of a specific CYP450 isozyme (e.g., CYP2D6, a common enzyme for metabolizing phenylalkylamines), leading to its faster clearance from the body.

Example of Enantioselective Metabolism: For amphetamine, it is known that the (S)-enantiomer is metabolized differently than the (R)-enantiomer.[10] While fluorination can alter the specific sites of metabolism, the underlying principle of enzymatic stereoselectivity remains. For instance, if para-hydroxylation is a major metabolic pathway, fluorination at that position (e.g., 4-fluoroamphetamine) will block it. The enzymes will then act on other available sites, and the efficiency of that metabolism can still differ between the (R) and (S) forms.

Visualizing Metabolic Blocking

The diagram below illustrates how fluorination can protect a molecule from metabolic oxidation at a specific site, a key strategy for enhancing drug stability.

G cluster_nonF Non-Fluorinated Parent Compound cluster_F Fluorinated Analog parent Phenylalkylamine (with C-H at para position) cyp450_1 CYP450 Enzyme parent->cyp450_1 Metabolically Vulnerable Site metabolite Inactive Metabolite (Hydroxylated at para position) cyp450_1->metabolite Rapid Oxidation f_parent Fluorinated Phenylalkylamine (with C-F at para position) cyp450_2 CYP450 Enzyme f_parent->cyp450_2 Strong C-F Bond Resists Oxidation blocked Metabolism Blocked (Increased Half-Life) cyp450_2->blocked caption Fluorination as a Strategy to Block Metabolic Oxidation.

References

A Senior Application Scientist's Guide to Benchmarking (S)-1-(4-fluorophenyl)ethanamine in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate chiral catalyst or ligand is a critical decision that profoundly influences reaction efficiency and stereoselectivity. This guide provides an in-depth technical comparison of the performance of derivatives of (S)-1-(4-fluorophenyl)ethanamine as chiral ligands against established catalyst systems in a key asymmetric C-C bond-forming reaction: the enantioselective alkynylation of imines.

This compound is a versatile chiral building block, prized for the unique electronic properties conferred by its fluorine substituent, which can enhance metabolic stability and binding affinity in pharmaceutical applications.[1] While not typically employed as a direct organocatalyst, it serves as a valuable scaffold for the synthesis of more complex chiral ligands. This guide will focus on the performance of a carbamate derivative of a closely related fluorinated arylethylamine in a zinc-catalyzed enantioselective alkynylation and benchmark it against a well-established BINOL-type ligand in the same transformation.

The Crucial Role of Chiral Ligands in Enantioselective Alkynylation

The addition of terminal alkynes to imines is a powerful method for the synthesis of chiral propargylic amines, which are valuable intermediates in organic synthesis. The stereochemical outcome of this reaction is controlled by the chiral catalyst system, which typically consists of a metal and a chiral ligand. The ligand creates a chiral environment around the metal center, directing the approach of the nucleophilic alkyne to one face of the prochiral imine, leading to the preferential formation of one enantiomer.

A common and effective method for this transformation involves the use of zinc catalysts in conjunction with chiral ligands.[2] The in-situ generation of a chiral zinc complex allows for the activation of the alkyne and the stereocontrolled addition to the imine.

Performance Benchmark: Enantioselective Addition of Cyclopropylacetylene to an N-Cbz Protected Imine

To provide a direct and objective comparison, we will examine the performance of two different chiral ligand systems in the zinc-catalyzed addition of cyclopropylacetylene to an in-situ generated N-Cbz protected imine derived from 4-fluorobenzaldehyde. This reaction is particularly relevant due to the prevalence of the cyclopropyl moiety in medicinally active compounds.[3]

The Contender: A Carbamate Derived from a Fluorinated Arylethylamine

A study by Ramón and Yus explored the use of a benzyl carbamate derived from a fluorinated arylethylamine as a chiral ligand in the zinc-catalyzed cyclopropylalkynylation of an α-amido sulfone, which generates the N-Cbz protected imine in situ.[3]

The Established Alternative: A BINOL-Based Ligand

In the same study, a chiral BINOL-type zinc complex was also investigated for the same transformation, providing a direct benchmark for the performance of the arylethylamine-derived ligand.[3] BINOL and its derivatives are a well-established class of privileged ligands in asymmetric catalysis, known for their ability to induce high levels of enantioselectivity in a wide range of reactions.

Comparative Performance Data

The following table summarizes the experimental results for the enantioselective addition of cyclopropylacetylene to the N-Cbz protected imine of 4-fluorobenzaldehyde, catalyzed by the two different chiral ligand systems.

Chiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)
Benzyl (S)-(3-cyclopropyl-1-(4-fluorophenyl)prop-2-yn-1-yl)carbamate6989
Chiral BINOL-type zinc complexup to 86up to 96

Analysis of Performance:

The data clearly indicates that while the carbamate derivative of the fluorinated arylethylamine is a competent chiral ligand, affording the desired propargylic amine in good yield and with high enantioselectivity, the BINOL-based catalyst demonstrates superior performance in terms of enantiocontrol, achieving up to 96% ee.[3] This highlights the privileged nature of the BINOL scaffold in this particular transformation.

However, the respectable performance of the this compound-related structure underscores its potential as a foundational element for the development of novel chiral ligands. The ease of modification of the primary amine functionality allows for the synthesis of a diverse range of ligand architectures, which could be optimized for specific catalytic applications.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the zinc-catalyzed enantioselective alkynylation of imines are provided below.

General Experimental Workflow

The following diagram illustrates the general workflow for the zinc-catalyzed enantioselective alkynylation of an in-situ generated imine.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Analysis ligand Chiral Ligand (e.g., BINOL derivative) mix_catalyst Mix and Stir (Room Temperature) ligand->mix_catalyst diethylzinc Diethylzinc (Et2Zn) diethylzinc->mix_catalyst alkyne Terminal Alkyne (e.g., Cyclopropylacetylene) alkyne->mix_catalyst solvent_prep Anhydrous Solvent (e.g., Toluene) solvent_prep->mix_catalyst add_imine Add to Catalyst Mixture (0 °C to Room Temp) mix_catalyst->add_imine Active Chiral Zinc Complex imine_precursor Imine Precursor (e.g., α-Amido Sulfone) imine_precursor->add_imine solvent_reaction Anhydrous Solvent (e.g., Toluene) solvent_reaction->add_imine quench Quench Reaction (e.g., Sat. NH4Cl) add_imine->quench Reaction Mixture extract Extraction (e.g., Ethyl Acetate) quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze caption General workflow for zinc-catalyzed enantioselective alkynylation.

Caption: General workflow for zinc-catalyzed enantioselective alkynylation.

Detailed Protocol for Zinc/BINOL-Catalyzed Enantioselective Alkynylation of an In-situ Generated Imine

Materials:

  • Chiral BINOL-type ligand (e.g., (R)-BINOL)

  • Diethylzinc (1.0 M solution in hexanes)

  • Terminal alkyne (e.g., cyclopropylacetylene)

  • α-Amido sulfone (derived from the corresponding aldehyde and amine)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral BINOL-type ligand (0.2 mmol) and the terminal alkyne (7.2 mmol) in anhydrous toluene (10 mL) at room temperature, add diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the α-amido sulfone (1.0 mmol) in anhydrous toluene (5 mL) to the catalyst mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral propargylic amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

This protocol is adapted from established procedures for the enantioselective alkynylation of in-situ generated imines.[2]

Conclusion

This comparative guide demonstrates that while derivatives of this compound show promise as chiral ligands in asymmetric catalysis, they are currently outperformed by well-established systems like those based on the BINOL scaffold in the context of zinc-catalyzed enantioselective alkynylation of imines. The fluorinated arylethylamine framework, however, offers significant potential for the development of new, highly effective chiral ligands through systematic structural modification and optimization. For researchers and professionals in drug development, the choice of chiral ligand will ultimately depend on a balance of performance, cost, and the specific requirements of the synthetic target.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as an essential resource for the safe handling, use, and disposal of (S)-1-(4-fluorophenyl)ethanamine (CAS No: 374898-01-8). As a crucial chiral building block in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring laboratory safety. This document provides in-depth, experience-driven protocols designed for researchers, scientists, and drug development professionals.

Hazard Profile Analysis: Understanding the Risks

This compound is a combustible, corrosive liquid that demands rigorous safety precautions.[1][2] Its primary hazards stem from its ability to cause severe skin burns and serious eye damage.[1][2][3] Inhalation may also cause respiratory irritation, and the substance is considered harmful if swallowed.[2][4][5][6] A thorough understanding of its GHS classification is the first step in establishing a safe operational plan.

Table 1: Hazard Identification Summary for this compound

Hazard Classification GHS Category Hazard Statement GHS Pictogram Signal Word
Skin Corrosion/Irritation Category 1C H314: Causes severe skin burns and eye damage GHS05 (Corrosion) Danger
Serious Eye Damage Category 1 H318: Causes serious eye damage GHS05 (Corrosion) Danger
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation GHS07 (Exclamation Mark) Warning
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 (Exclamation Mark) Warning

| Flammable Liquids | Category 4 | H227: Combustible liquid | None | Warning |

Source: Synthesized from multiple Safety Data Sheets.[1][2][5][7]

The corrosive nature of this amine (pKa of the conjugate acid is typically around 9-10) is the primary driver for the stringent PPE requirements that follow. Contact with skin or eyes can lead to rapid tissue damage.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of specific equipment is based directly on the hazards identified above.[8]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale for Use
Hand Protection Primary: Butyl rubber or Viton™ gloves. Secondary: Double-gloving with heavy-duty nitrile gloves for short-duration tasks. Amines and fluorinated aromatic compounds can permeate standard laboratory gloves. Butyl rubber offers excellent resistance to corrosive bases. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contact.[8][9][10]
Eye & Face Protection Minimum: Chemical splash goggles conforming to ANSI Z87.1 or EN 166. Required for Transfers: A full-face shield worn over chemical splash goggles. The high risk of serious, irreversible eye damage necessitates a complete seal around the eyes.[1][3] A face shield provides an additional layer of protection against splashes during volume transfers or when working under pressure.[10]
Respiratory Protection All handling must occur in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required. Vapors can cause respiratory tract irritation.[5][6] A fume hood provides the primary engineering control to capture vapors at the source. Respirators are a secondary line of defense in non-routine or emergency situations.[9][10]

| Protective Clothing | Flame-resistant laboratory coat, fully buttoned. A chemically resistant apron should be worn over the lab coat for significant splash risks. Sturdy, closed-toe shoes are mandatory. | Protects skin from accidental splashes and contact.[9][11] The material is combustible, so flame-resistant clothing is a prudent secondary precaution.[2] |

Operational Plan for Safe Handling

A systematic workflow minimizes risk during the handling of this compound. Each step, from preparation to cleanup, must be executed with precision and care.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Cleanup prep1 Verify Fume Hood Operation prep2 Don All Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit and Emergency Equipment prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Heating and Sources of Ignition handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 Proceed to Cleanup post2 Segregate Waste into Labeled 'Hazardous Halogenated Organic Waste' Container post1->post2 post3 Remove PPE and Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[12] Don all PPE as specified in Table 2. Ensure an eyewash station and safety shower are accessible and unobstructed.[9][13]

  • Handling : Conduct all transfers and manipulations within the fume hood to contain vapors.[4] Use compatible materials for transfers (e.g., glass or polyethylene). Keep containers tightly sealed when not actively in use to prevent the release of vapors.[3][13] Keep away from heat, sparks, and open flames.[2]

  • Post-Handling : After use, decontaminate the work area. All contaminated materials and excess chemicals must be treated as hazardous waste.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][9] Do not eat, drink, or smoke in the work area.[4][7]

Emergency and Spill Management

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure rinsing of the entire surface.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5][6]

  • Skin Contact : Take off immediately all contaminated clothing.[3] Rinse skin with water/shower for at least 15 minutes.[3][13] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[3][6]

  • Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting.[1][3][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Caption: Emergency first-aid decision workflow for exposure incidents.

Spill Response
  • Minor Spill : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4][12] Collect the material into a suitable, sealed container for hazardous waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[9]

  • Major Spill : Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Waste Classification : this compound and any materials contaminated with it must be classified as hazardous halogenated organic waste .[14]

  • Collection : Use a designated, clearly labeled, and leak-proof container for waste collection.[14] The container must be kept closed except when adding waste.

  • Disposal Protocol : Disposal must be handled by a licensed hazardous waste disposal company.[4][14] Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood .[2][6][14] Always consult your institution's specific waste disposal guidelines and local regulations.[2]

By adhering to these rigorous safety, handling, and disposal protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-fluorophenyl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.